Product packaging for Boc-D-Thr-OH(Cat. No.:CAS No. 55674-67-4)

Boc-D-Thr-OH

Número de catálogo: B558442
Número CAS: 55674-67-4
Peso molecular: 219,23 g/mole
Clave InChI: ZIOCIQJXEKFHJO-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Boc-D-Thr-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 219,23 g/mole. The purity is usually 95%.
The exact mass of the compound Boc-D-Threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B558442 Boc-D-Thr-OH CAS No. 55674-67-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257532
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55674-67-4, 86748-77-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55674-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Thr-OH: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH), a critical building block in modern peptide synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties and Identification

This compound is a derivative of the non-proteinogenic amino acid D-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. This protection strategy is fundamental to stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1][2]

General Information
PropertyValueReference(s)
IUPAC Name (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid[1]
Synonyms N-α-t.-Boc-D-threonine, Boc-D-Threonine[1]
CAS Number 55674-67-4[1]
Molecular Formula C₉H₁₇NO₅
Molecular Weight 219.23 g/mol
Appearance White to slight yellow to beige powder
Physical and Chemical Properties
PropertyValueReference(s)
Melting Point 80-82 °C (for L-isomer)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. Clearly soluble in DMF.
Optical Rotation [α]²⁵/D +7.5 to +10.5° (c=2 in Acetic Acid)
Purity ≥98% (TLC)
Storage Temperature 2-30°C

Chemical Structure

The chemical structure of this compound is defined by the D-threonine core with the Boc protecting group attached to the nitrogen atom of the amino group.

Structural Representations
IdentifierStringReference(s)
SMILES N(--INVALID-LINK--C">C@HC(=O)O)C(=O)OC(C)(C)C
InChI 1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1
InChIKey LLHOYOCAAURYRL-NTSWFWBYSA-N

Experimental Protocols

This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, experimental protocol for the incorporation of a this compound residue into a peptide chain on a solid support.

General Protocol for Boc-SPPS Coupling of this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain attached to a Merrifield or PAM resin.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Scavengers (e.g., dithiothreitol, if necessary for other residues)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel.

  • Boc Deprotection (Cleavage):

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 20-30 minutes at room temperature. A shorter pre-wash of 5 minutes can also be employed.

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with DMF (2-3 times).

    • Add a solution of 5-10% DIEA in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound. Dissolve this compound (3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to react for a few minutes.

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base (like pyridine or DIEA) in DMF or DCM.

  • Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

Boc_SPPS_Workflow start Start with Peptide-Resin swell 1. Swell Resin (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash (DCM) deprotect->wash1 neutralize 3. Neutralization (DIEA in DMF) wash1->neutralize wash2 Wash (DMF) neutralize->wash2 couple 4. Couple this compound (HBTU/HOBt/DIEA in DMF) wash2->couple wash3 Wash (DMF/DCM) couple->wash3 kaiser Kaiser Test wash3->kaiser kaiser->couple Positive (Recouple) next_cycle Next Amino Acid Cycle kaiser->next_cycle Negative next_cycle->deprotect Continue Synthesis final_cleavage Final Cleavage (e.g., HF) next_cycle->final_cleavage Synthesis Complete

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Biological Relevance and Signaling Pathways of Threonine

While this compound is a synthetic molecule used for chemical synthesis, its core component, threonine, is an essential amino acid with significant biological roles. Threonine metabolism is integrated with several key cellular signaling pathways.

Threonine acts as a substrate for protein synthesis, particularly for mucins which are crucial for gut health. It can also be metabolized to produce glycine, acetyl-CoA, and pyruvate. Threonine and its metabolites influence major signaling pathways that regulate cell growth, proliferation, and metabolism. These include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Threonine can activate this pathway, promoting protein synthesis in tissues like skeletal muscle.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Threonine can modulate the intestinal immune system through the MAPK signaling network.

  • Notch Signaling Pathway: This pathway is critical for cell-to-cell communication and plays a role in regulating the development of various cell types. Dietary threonine may influence goblet cell development and mucin synthesis by regulating genes within the Notch pathway.

  • Neurotransmitter Synthesis: Threonine is a precursor for the synthesis of the neurotransmitters glycine and serine, which are vital for the function of the central nervous system.

Threonine_Signaling_Pathways cluster_metabolism Metabolism cluster_signaling Signaling Pathways cluster_function Cellular Functions Thr Threonine Protein_Synth Protein Synthesis (e.g., Mucins) Thr->Protein_Synth Metabolites Metabolites (Glycine, Serine, Acetyl-CoA) Thr->Metabolites mTOR PI3K/AKT/mTOR Pathway Thr->mTOR MAPK MAPK Pathway Thr->MAPK Immune_Response Intestinal Immune Response Protein_Synth->Immune_Response Goblet_Cell_Diff Goblet Cell Differentiation Protein_Synth->Goblet_Cell_Diff Mucin Production Neurotransmission Neurotransmission Metabolites->Neurotransmission Glycine, Serine Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MAPK->Immune_Response Notch Notch Signaling Notch->Goblet_Cell_Diff

Caption: The central role of Threonine in metabolism and cellular signaling.

References

A Comprehensive Technical Guide to Boc-D-Thr-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-threonine (Boc-D-Thr-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its physicochemical properties, detailed experimental protocols for its application, and potential challenges encountered during its use.

Core Physicochemical and Technical Data

This compound is a derivative of the amino acid D-threonine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to the Boc/Bzl protection scheme in peptide synthesis, allowing for the stepwise assembly of peptide chains.

PropertyValueReference
CAS Number 55674-67-4[1]
Molecular Weight 219.23 g/mol [1]
Molecular Formula C₉H₁₇NO₅[1]
Appearance White to slight yellow to beige powder[1]
Melting Point Approx. 80-82 °C (based on L-isomer)
Optical Rotation α 25/D (c=2 in Acetic Acid): +7.5 to +10.5 °
Solubility Clearly soluble in DMF (1 mmole in 2 ml)
Primary Application Boc Solid-Phase Peptide Synthesis (SPPS)
Storage Temperature 2-30°C

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-SPPS, a cyclical process for synthesizing peptides from the C-terminus to the N-terminus on a solid resin support. The Boc group provides temporary protection for the Nα-amino group and is removed by a moderately strong acid, while side-chain protecting groups are typically benzyl-based and require a much stronger acid for removal.

General Workflow of a Boc-SPPS Cycle

The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling for each amino acid added to the peptide chain.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Washing1 2. Washing (DCM, IPA) Deprotection->Washing1 Remove TFA Neutralization 3. Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 4. Washing (DCM) Neutralization->Washing2 Remove DIEA Coupling 5. Coupling (Boc-AA, DCC/HOBt) Washing2->Coupling Free amine ready Washing3 6. Washing (DCM, DMF) Coupling->Washing3 Remove excess reagents End Resin-Bound Peptide (Elongated by one residue, N-terminally Boc-protected) Washing3->End Start Resin-Bound Peptide (N-terminally Boc-protected) Start->Deprotection

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Manual Boc-SPPS Protocol (0.1 mmol scale)
  • Resin Swelling :

    • Place the appropriate resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in a fritted reaction vessel.

    • Add dichloromethane (DCM, ~5 mL) and agitate for 30 minutes to swell the resin, then drain the solvent.

  • Nα-Boc Deprotection :

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-25 minutes.

    • Drain the solution.

  • Washing :

    • Wash the resin thoroughly to remove residual TFA and byproducts.

    • Perform the following washes by adding the solvent, agitating for 1 minute, and draining:

      • DCM (3 x 5 mL)

      • Isopropanol (IPA) (2 x 5 mL)

      • DCM (3 x 5 mL)

  • Neutralization :

    • To deprotonate the N-terminal ammonium salt to a free amine, add a solution of 10% diisopropylethylamine (DIEA) in DCM (~5 mL).

    • Agitate for 2 minutes and drain. Repeat this step once more.

    • Wash the resin with DCM (3 x 5 mL).

    • In situ neutralization protocols, where the base is added directly to the coupling mixture, can also be employed.

  • Amino Acid Coupling (DCC/HOBt Activation) :

    • In a separate vial, dissolve the this compound (0.3 mmol, 3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (0.3 mmol, 3 equivalents) dissolved in DCM.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the solution to remove the dicyclohexylurea (DCU) precipitate and add the filtered, pre-activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling.

  • Final Washing :

    • Drain the coupling solution.

    • Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

  • "Low-High" HF Method :

    • Low HF Step : The peptide-resin is treated with a mixture of HF/DMS (1:3 v/v) in the presence of a scavenger like p-cresol. This step removes many side-chain protecting groups while leaving the peptide attached to the resin.

    • High HF Step : Following the low HF step, the resin is treated with neat anhydrous HF to cleave the peptide from the resin.

Potential Side Reactions and Considerations

While Boc-SPPS is a robust methodology, several side reactions can occur. When incorporating this compound, researchers should be aware of the following:

  • N→O Acyl Shift : Peptides containing serine or threonine can undergo an N-to-O acyl shift when treated with strong acids. This reaction is reversible upon treatment with a base.

  • Aggregation : Hydrophobic sequences are prone to aggregation, which can lead to incomplete deprotection and coupling reactions. If aggregation occurs, switching to a different solvent like N-methylpyrrolidone (NMP), sonicating the reaction mixture, or coupling at a higher temperature may be beneficial.

  • Diketopiperazine Formation : This side reaction is most common at the dipeptide stage and can be suppressed by using in situ neutralization protocols.

  • Aspartimide Formation : For sequences containing aspartic acid, aspartimide formation can be a significant issue, leading to a mixture of byproducts.

The choice of resin is also critical. While Merrifield resin is classic for Boc-SPPS, its linkage can be partially cleaved during the TFA deprotection steps, leading to peptide loss. PAM resins offer greater stability to TFA, reducing these losses.

References

A Technical Guide to the Solubility of Boc-D-Thr-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-threonine (Boc-D-Thr-OH), a critical building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document consolidates available solubility data, presents detailed experimental protocols for its determination, and offers a logical workflow for solvent selection.

Core Topic: Solubility of this compound

This compound is a derivative of the amino acid D-threonine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and modulates its solubility characteristics, making it suitable for use in solid-phase and solution-phase peptide synthesis.[1][2] The presence of the polar hydroxyl and carboxylic acid groups, combined with the nonpolar Boc group, results in a varied solubility profile across different organic solvents.

Data Presentation: Quantitative and Qualitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and a specific quantitative data point provide valuable guidance for solvent selection.

SolventIUPAC NameQualitative SolubilityQuantitative Solubility (at ambient temperature)
Dimethylformamide (DMF)N,N-DimethylformamideClearly Soluble[3]~109.6 g/L (calculated from 1 mmole in 2 ml)[3]
Dimethyl Sulfoxide (DMSO)(Sulfinylbis)methaneSoluble[4]Data not available
ChloroformTrichloromethaneSolubleData not available
Dichloromethane (DCM)DichloromethaneSolubleData not available
Ethyl AcetateEthyl ethanoateSolubleData not available
AcetonePropan-2-oneSolubleData not available
WaterWaterSlightly SolubleData not available

Note: The quantitative solubility in DMF is calculated based on the information that 1 mmole of this compound (Molecular Weight: 219.24 g/mol ) is clearly soluble in 2 ml of DMF. This value should be considered an approximation and may vary with temperature and purity. The qualitative data for other solvents is based on information for the L-enantiomer, Boc-L-Thr-OH, and is expected to be comparable for the D-enantiomer.

Experimental Protocols

Accurate determination of solubility is crucial for process development. The following are detailed methodologies for two common and effective techniques for determining the solubility of protected amino acids like this compound.

Gravimetric Method (Equilibrium Solubility Method)

This method directly measures the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining solid.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance (accurate to at least 0.1 mg)

  • Centrifuge

  • Syringe filters (with a membrane compatible with the solvent, e.g., PTFE)

  • Drying oven or vacuum desiccator

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration stabilizes.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. For finer particles, centrifugation of the sealed vial at a high speed is recommended to ensure a clear supernatant.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining micro-particles, filter the aliquot through a syringe filter into a pre-weighed container (e.g., a clean, dry watch glass or aluminum pan).

  • Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 40-60 °C). Alternatively, a vacuum desiccator can be used for more sensitive compounds or high-boiling point solvents.

  • Drying to Constant Weight: Continue drying until a constant weight of the solid residue is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of residue (g) / Volume of supernatant withdrawn (L))

UPLC Method (Instrumental Analysis)

This method utilizes Ultra-Performance Liquid Chromatography (UPLC) to determine the concentration of the dissolved solute in a saturated solution. It is particularly useful for compounds with low solubility or when only small sample volumes are available.

Objective: To quantify the concentration of this compound in a saturated solution using UPLC with UV detection.

Materials:

  • Same materials as for the gravimetric method for preparing the saturated solution.

  • UPLC system equipped with a UV detector.

  • Appropriate UPLC column (e.g., a C18 reversed-phase column).

  • Mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid).

  • Volumetric flasks for preparing standard solutions.

  • Autosampler vials.

Procedure:

  • Prepare Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound and obtain a clear supernatant.

  • Prepare Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration. From this stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

  • Sample Preparation for Analysis: Carefully withdraw a small, known volume of the clear supernatant from the equilibrated sample. Dilute this aliquot with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.

  • UPLC Analysis:

    • Develop a suitable UPLC method for the separation and quantification of this compound. This includes optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength.

    • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the diluted sample solution.

  • Quantification:

    • Determine the peak area of this compound in the chromatogram of the diluted sample.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the original solubility in the saturated solution by accounting for the dilution factor:

    Solubility (g/L) = Concentration in diluted sample (g/L) x Dilution factor

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a suitable solvent for this compound based on solubility considerations and the experimental workflow for determining its solubility.

Solvent_Selection_Workflow start Start: Need to Dissolve This compound qual_data Consult Qualitative Solubility Table start->qual_data is_soluble Is the solvent listed as 'Soluble' or 'Clearly Soluble'? qual_data->is_soluble select_solvent Select Solvent (e.g., DMF, DMSO) is_soluble->select_solvent Yes not_listed Solvent not listed or 'Slightly Soluble' is_soluble->not_listed No end End: Solvent Selected select_solvent->end exp_determination Perform Experimental Solubility Determination not_listed->exp_determination choose_method Choose Method: Gravimetric or UPLC exp_determination->choose_method gravimetric Gravimetric Method choose_method->gravimetric High Conc. uplc UPLC Method choose_method->uplc Low Conc. analyze_results Analyze Results and Determine Solubility gravimetric->analyze_results uplc->analyze_results analyze_results->end

Caption: Logical workflow for solvent selection for this compound.

Experimental_Workflow start Start: Determine Solubility prepare_sample 1. Add Excess this compound to Solvent in a Sealed Vial start->prepare_sample equilibrate 2. Equilibrate at Constant Temperature with Agitation (24-72h) prepare_sample->equilibrate separate 3. Centrifuge to Separate Excess Solid equilibrate->separate withdraw_supernatant 4. Withdraw and Filter Supernatant separate->withdraw_supernatant analysis_choice 5. Choose Analysis Method withdraw_supernatant->analysis_choice gravimetric_path Gravimetric Analysis analysis_choice->gravimetric_path Direct Measurement uplc_path UPLC Analysis analysis_choice->uplc_path Indirect Measurement evaporate 6a. Evaporate Solvent gravimetric_path->evaporate prepare_standards 6b. Prepare Calibration Standards uplc_path->prepare_standards dilute_sample 7b. Dilute Supernatant Sample uplc_path->dilute_sample dry 7a. Dry Residue to Constant Weight evaporate->dry weigh 8a. Weigh Residue dry->weigh calculate 9. Calculate Solubility weigh->calculate analyze_uplc 8b. Analyze Standards and Sample by UPLC prepare_standards->analyze_uplc dilute_sample->analyze_uplc analyze_uplc->calculate end End: Solubility Value calculate->end

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide to the NMR and Mass Spectrometry of Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-α-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH). It includes detailed experimental protocols for data acquisition and a summary of key analytical data to support researchers in the fields of peptide synthesis, drug discovery, and analytical chemistry.

Core Analytical Data

The following tables summarize the key NMR and mass spectrometry data for this compound.

ParameterValue
Molecular Formula C₉H₁₇NO₅
Molecular Weight 219.23 g/mol
CAS Number 55674-67-4
Appearance White to off-white powder

Table 1: General Properties of this compound

NMR Spectroscopy Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃), a common solvent for this type of analysis.

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~1.25Doublet~6.3
2~4.25Multiplet-
3~4.35Doublet~2.0
4~1.45Singlet-
5~5.50Doublet~8.5
6 (OH)VariableBroad Singlet-
7 (COOH)VariableBroad Singlet-

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

Atom NumberChemical Shift (δ, ppm)
1~20.0
2~68.0
3~59.0
4~28.3 (3C)
5 (C=O)~156.0
6 (C(CH₃)₃)~80.0
7 (COOH)~174.0

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Mass Spectrometry Data

Electrospray ionization (ESI) is a common technique for the mass analysis of protected amino acids.

IonPredicted m/zNotes
[M+H]⁺220.12Protonated molecular ion.
[M+Na]⁺242.10Sodium adduct, often observed.
[M-C₄H₈]⁺ or [M-56]⁺164.08Loss of isobutylene from the Boc group, a characteristic fragmentation.[1]
[M-Boc+H]⁺120.08Loss of the entire Boc group (C₅H₉O₂), another key fragmentation pathway.[1]

Table 4: Predicted ESI Mass Spectrometry Data for this compound.

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data for this compound are provided below. These protocols are based on standard laboratory practices for the analysis of protected amino acids.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used depending on solubility and experimental requirements.

  • Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to aid in structure elucidation.

Mass Spectrometry Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[2]

2. Mass Spectrometer Setup (ESI-MS):

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Capillary Voltage: 3.0-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Drying Gas Flow: 5-10 L/min.

  • Nebulizer Pressure: 10-30 psi.

  • Scan Range: m/z 50-500.

3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

  • Select the protonated molecular ion ([M+H]⁺, m/z 220.12) as the precursor ion.

  • Use collision-induced dissociation (CID) to fragment the precursor ion.

  • Vary the collision energy (typically 10-30 eV) to optimize the fragmentation pattern and observe characteristic losses, such as the loss of isobutylene and the entire Boc group.[1]

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Boc_D_Thr_OH_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_result Final Data Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR_Sample_Prep Sample Preparation (CDCl₃) Purification->NMR_Sample_Prep MS_Sample_Prep Sample Preparation (ACN/H₂O + HCOOH) Purification->MS_Sample_Prep H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Data_Processing Data Processing & Interpretation H1_NMR->NMR_Data_Processing C13_NMR->NMR_Data_Processing Final_Report Comprehensive Analytical Report NMR_Data_Processing->Final_Report ESI_MS ESI-MS Analysis (m/z of [M+H]⁺) MS_Sample_Prep->ESI_MS MS_MS Tandem MS (MS/MS) (Fragmentation Analysis) ESI_MS->MS_MS MS_Data_Analysis Data Analysis MS_MS->MS_Data_Analysis MS_Data_Analysis->Final_Report

Workflow for the analysis of this compound.

References

Navigating the Safety Profile of Boc-D-Thr-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety characteristics of Boc-D-Thr-OH. This data is essential for risk assessment and the implementation of appropriate safety protocols in the laboratory.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name N-α-tert-Butoxycarbonyl-D-threonine
Synonyms Boc-D-Threonine, N-tert-Butoxycarbonyl-D-threonine[1]
CAS Number 55674-67-4
Molecular Formula C₉H₁₇NO₅
Molecular Weight 219.23 g/mol
Appearance White to off-white powder
Melting Point No data available
Solubility Soluble in many organic solvents.
Storage Temperature 2 to 30 °C

Table 2: Hazard Identification and Classification

Hazard CategoryClassificationNotes
GHS Classification Not classified as a hazardous substance or mixture.Based on the Safety Data Sheet for the L-enantiomer, Boc-L-Threonine, which is not expected to have significantly different hazardous properties.
Physical Hazards Combustible Solid
Health Hazards May cause skin and eye irritation upon prolonged or repeated contact. May be harmful if inhaled or ingested in large quantities.General expectation for fine chemical powders.
Environmental Hazards No data available.

Experimental Protocols for Safe Handling

Given the nature of this compound as a fine powder and its use in sensitive synthetic procedures, adherence to strict experimental protocols is paramount to ensure both personnel safety and experimental integrity. The following are generalized protocols for the safe handling of this and similar chemical compounds in a laboratory setting.

General Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a chemical fume hood is recommended.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or glasses.

    • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or holes before use.

    • Body Protection : A standard laboratory coat should be worn. For larger quantities or where significant splashing is possible, a chemical-resistant apron is advised.

    • Respiratory Protection : If handling large quantities or if dust generation is unavoidable, a NIOSH-approved N95 respirator or equivalent should be used.

Weighing and Solution Preparation
  • Preparation : Before handling, ensure the work area (e.g., balance, fume hood) is clean and free of contaminants. Have all necessary equipment and reagents readily available.

  • Weighing : To minimize the inhalation of dust, weigh the solid compound within a fume hood or a balance enclosure. Use a spatula for transfers and handle the material gently to avoid creating airborne dust.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

Storage and Disposal
  • Storage : Store the container tightly sealed in a dry and well-ventilated place within the recommended temperature range (2 to 30 °C).

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Unused material and its container must be disposed of as chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to the safe handling and use of this compound.

Safety_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Clean & Ventilated Work Area SelectPPE->PrepareWorkArea Weighing Weighing in Fume Hood PrepareWorkArea->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Response Weighing->Spill Dissolving Dissolving in Solvent Transfer->Dissolving Exposure Exposure Response (First Aid) Transfer->Exposure Decontamination Decontaminate Work Area & Glassware Dissolving->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store Unused Material Decontamination->Storage

Logical Workflow for Safe Handling of this compound.

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Peptide Synthesis (Coupling Step) cluster_analysis Analysis & Deprotection WeighBocDThrOH Weigh this compound DissolveReagent Dissolve this compound WeighBocDThrOH->DissolveReagent PrepareSolvent Prepare Anhydrous Solvent PrepareSolvent->DissolveReagent Coupling Couple this compound to Resin DissolveReagent->Coupling ResinPrep Prepare Resin (Deprotection & Washing) ResinPrep->Coupling Washing Wash Resin Coupling->Washing Capping Cap Unreacted Sites (Optional) Washing->Capping Cleavage Cleave Peptide from Resin Capping->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification Analysis Analyze Product (e.g., Mass Spec) Purification->Analysis

Typical Experimental Workflow for this compound in Solid-Phase Peptide Synthesis.

Conclusion

While this compound is not classified as a hazardous material according to the available data for its L-enantiomer, it is imperative that researchers treat it with the standard care and precautions applicable to all laboratory chemicals. The primary risks are associated with its physical form as a combustible powder and the potential for mild irritation. By adhering to the handling protocols outlined in this guide and employing good laboratory practices, researchers can safely and effectively utilize this compound in their synthetic endeavors. It is always recommended to consult the most recent and specific Safety Data Sheet provided by the supplier before use.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for N-tert-butoxycarbonyl-D-threonine (Boc-D-Thr-OH). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its shelf life for applications in peptide synthesis and other areas of chemical research.

Chemical Properties and Stability Profile

This compound is an amino acid derivative where the amino group of D-threonine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in peptide synthesis; however, its chemical nature dictates the compound's stability.

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group, yielding D-threonine and byproducts such as tert-butanol and isobutylene. The compound is generally stable under neutral and basic conditions. While specific quantitative stability data for this compound under various conditions is not extensively published, the stability profile can be inferred from the known chemistry of Boc-protected amino acids.

Factors influencing the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate the rate of degradation, particularly in the presence of other destabilizing factors.

  • pH: Acidic conditions will lead to the rapid removal of the Boc protecting group.

  • Humidity: As a solid, exposure to moisture should be minimized to prevent potential hydrolysis and to maintain its free-flowing powder form.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These recommendations are a synthesis of information from various suppliers and general best practices for handling Boc-protected amino acids.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is also a common recommendation.[1][2][3]Refrigeration minimizes the potential for thermal degradation. Freezing can further extend the shelf life.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Minimizes exposure to atmospheric moisture and oxygen, although the compound is not known to be particularly air-sensitive.
Moisture Store in a tightly sealed container in a dry place.[4] The use of a desiccator is advisable.Prevents hydrolysis and maintains the physical properties of the solid.
Light Store in a light-resistant container.While not highly light-sensitive, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation.
Incompatible Materials Avoid contact with strong acids and strong oxidizing agents.Strong acids will cleave the Boc protecting group. Strong oxidizing agents can potentially react with the threonine side chain.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to 60°C.

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples to prevent further degradation before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis). The mobile phase and gradient should be optimized to separate the parent compound from all potential degradants.

Visualization of Stability and Storage Logic

The following diagrams illustrate the logical relationships in handling and storing this compound to maintain its stability.

Storage_and_Stability_Workflow cluster_storage Optimal Storage Conditions cluster_handling Handling Precautions Temp Temperature (2-8°C or -20°C) Stable_Compound Maintained Stability & Purity Temp->Stable_Compound Degradation Degradation (Loss of Boc Group) Temp->Degradation accelerates Moisture Low Humidity (Tightly Sealed, Desiccator) Moisture->Stable_Compound Moisture->Degradation can contribute to Atmosphere Inert Atmosphere (Argon/Nitrogen) Atmosphere->Stable_Compound Light Light Protection Light->Stable_Compound Acids Avoid Strong Acids Acids->Stable_Compound Acids->Degradation causes Oxidizers Avoid Strong Oxidizers Oxidizers->Stable_Compound Boc_D_Thr_OH This compound (Initial Purity) Boc_D_Thr_OH->Temp Boc_D_Thr_OH->Moisture Boc_D_Thr_OH->Atmosphere Boc_D_Thr_OH->Light Boc_D_Thr_OH->Acids Boc_D_Thr_OH->Oxidizers Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Sample stress Apply Stress Conditions start->stress Acid Acidic (HCl) stress->Acid Base Basic (NaOH) stress->Base Oxidative Oxidative (H₂O₂) stress->Oxidative Thermal Thermal (60°C) stress->Thermal Photo Photolytic (ICH Q1B) stress->Photo analysis HPLC Analysis results Identify Degradants & Determine Stability Profile analysis->results Acid->analysis Base->analysis Oxidative->analysis Thermal->analysis Photo->analysis

References

An In-depth Technical Guide to the Utilization of Boc-D-Thr-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and critical considerations for the use of N-α-tert-butyloxycarbonyl-D-threonine (Boc-D-Thr-OH) in solid-phase peptide synthesis (SPPS). Threonine, with its secondary hydroxyl group, presents unique challenges and opportunities in peptide synthesis, necessitating a thorough understanding of its chemistry to ensure high-yield and high-purity outcomes. This document details the core principles of Boc-SPPS, specific protocols for the incorporation of this compound, potential side reactions and their mitigation, and relevant quantitative data to aid in the development of robust synthetic strategies.

The Role of this compound in the Boc/Bzl SPPS Strategy

In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based ethers or esters.[1] This quasi-orthogonal system relies on differential acid lability for selective deprotection.[2] The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, like anhydrous hydrogen fluoride (HF), at the final step.[1][3]

For threonine, the side-chain hydroxyl group is commonly protected as a benzyl ether (Bzl) to prevent side reactions such as O-acylation during coupling.[4] Therefore, the derivative typically used in Boc-SPPS is Boc-D-Thr(Bzl)-OH .

The Boc-SPPS Cycle for this compound Incorporation

The incorporation of a Boc-D-Thr(Bzl)-OH residue into a growing peptide chain follows the standard Boc-SPPS cycle, which consists of three main steps: deprotection, neutralization, and coupling.

Deprotection

The Nα-Boc group of the resin-bound peptide is removed by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction proceeds via an E1 elimination mechanism, generating a tert-butyl cation, which must be scavenged to prevent side reactions with nucleophilic residues like tryptophan or methionine.

Neutralization

Following deprotection, the N-terminal amine exists as a trifluoroacetate salt. This salt must be neutralized to the free amine to enable the subsequent coupling reaction. A common method involves washing the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF. In situ neutralization protocols, where neutralization and coupling occur concurrently, are also widely used to minimize aggregation and side reactions.

Coupling (Activation and Amide Bond Formation)

The incoming Boc-D-Thr(Bzl)-OH is activated at its C-terminal carboxyl group to facilitate amide bond formation with the free N-terminal amine of the peptide-resin. Several classes of coupling reagents are employed for this purpose, each with its own mechanism and performance characteristics.

Experimental Protocols for Coupling Boc-D-Thr(Bzl)-OH

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization. Below are detailed protocols for common coupling reagents used in Boc-SPPS.

HBTU/DIPEA Coupling

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HBTU) is a highly efficient aminium-based coupling reagent.

Protocol:

  • Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).

  • In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the amino acid/HBTU solution and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Upon completion, wash the resin thoroughly with DMF and DCM.

DIC/HOBt Coupling

Diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective coupling method that minimizes racemization through the formation of an HOBt active ester.

Protocol:

  • Swell the deprotected peptide-resin in DCM or DMF.

  • In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (2-5 equivalents) and HOBt (2-5.5 equivalents) in DMF.

  • Add the amino acid/HOBt solution to the resin suspension.

  • Add DIC (2-5.5 equivalents) to the reaction mixture.

  • Agitate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction completion using the Kaiser test.

  • Upon completion, wash the resin thoroughly with DMF and DCM.

PyBOP/DIPEA Coupling

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent known for its high efficiency and safety profile, as it does not produce the carcinogenic byproduct HMPA.

Protocol:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (2-4 equivalents) and PyBOP (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the amino acid/PyBOP solution and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Upon completion, wash the resin thoroughly with DMF and DCM.

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Color): Indicates incomplete coupling, as free amines are still present. A recoupling step is recommended.

  • Negative Result (Yellow/Colorless): Indicates that the coupling reaction is complete or near completion.

Data Presentation: Comparative Performance of Coupling Reagents

While direct, head-to-head quantitative comparisons for Boc-D-Thr(Bzl)-OH are not extensively published, the following table summarizes the general performance of common coupling reagents based on their known reactivity and efficiency with sterically hindered and racemization-prone amino acids.

Coupling ReagentTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeRelative CostRacemization RiskKey Advantages & Disadvantages
HBTU/DIPEA 2-4 : 1.9-3.9 : 4-830-60 minModerateLowAdvantages: High efficiency, rapid coupling. Disadvantages: Can lead to guanidinylation of the N-terminus if used in excess.
DIC/HOBt 2-5 : 2-5.5 : (optional)1-4 hoursLowLow to ModerateAdvantages: Cost-effective, effective at suppressing racemization. Disadvantages: Slower reaction times, formation of insoluble diisopropylurea byproduct.
PyBOP/DIPEA 2-4 : 2-4 : 4-830-60 minHighLowAdvantages: High efficiency, avoids carcinogenic byproducts. Disadvantages: Higher cost.

Potential Side Reactions and Mitigation Strategies

The unique structure of threonine makes it susceptible to specific side reactions during SPPS.

N→O Acyl Shift

A significant side reaction for serine and threonine residues is the N→O acyl shift, which occurs under strong acidic conditions, such as during TFA deprotection steps or the final HF cleavage. The reaction involves the intramolecular migration of the peptide bond from the nitrogen to the side-chain oxygen, forming an ester linkage (depsipeptide). This process is reversible upon treatment with a weak base.

Mitigation and Reversal:

  • Minimize Acid Exposure: Keep TFA deprotection times to a minimum (e.g., not exceeding 1.5 hours for prolonged treatments).

  • Base Treatment: After cleavage and before purification, dissolve the crude peptide in a weak basic solution, such as 5-10% (w/v) ammonium bicarbonate (NH₄HCO₃), and stir for at least 30 minutes to reverse the ester linkage back to the native amide bond.

Racemization

Racemization can occur during the activation of any amino acid, leading to the incorporation of the incorrect stereoisomer. For Boc-protected amino acids, this typically proceeds through the formation of a 5(4H)-oxazolone intermediate.

Mitigation:

  • Use of Additives: The addition of HOBt or its derivatives (e.g., Oxyma) during carbodiimide-mediated coupling is highly effective at suppressing racemization.

  • Appropriate Reagents: Uronium/aminium and phosphonium reagents like HBTU and PyBOP are generally associated with low levels of racemization.

  • Controlled Conditions: Avoid prolonged pre-activation times and elevated temperatures.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the benzyl ether from threonine. This is typically achieved using anhydrous hydrogen fluoride (HF).

HF Cleavage Cocktail for Peptides Containing Thr(Bzl)

A standard "low-high" HF procedure is often recommended to minimize side reactions. The "low" HF step, with a high concentration of scavengers, removes more labile protecting groups via an SN2 mechanism, while the subsequent "high" HF step cleaves more resistant groups.

Recommended Cleavage Cocktail (High HF):

  • Anhydrous HF: 90%

  • Scavengers: 10% total volume

Common Scavengers and Their Roles:

  • Anisole/p-Cresol: Scavenge benzyl and other carbocations generated during cleavage, preventing re-attachment to nucleophilic side chains.

  • Thioanisole/1,2-Ethanedithiol (EDT): Particularly important for peptides containing tryptophan to prevent alkylation of the indole ring.

Protocol Outline:

  • Remove the final N-terminal Boc group with TFA.

  • Dry the peptide-resin thoroughly.

  • In a specialized HF apparatus, cool the vessel containing the peptide-resin and scavengers to -78°C.

  • Distill anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide with cold ether to remove scavengers.

  • Dissolve the peptide in an appropriate buffer for purification.

Visualizations: Workflows and Mechanisms

Diagram 1: Boc-SPPS Cycle for Boc-D-Thr(Bzl)-OH Incorporation

Boc_SPPS_Cycle Resin Peptide-Resin (N-term Boc protected) Deprotection Deprotection (25-50% TFA in DCM) Resin->Deprotection TFA_Salt Peptide-Resin (N-term TFA Salt) Deprotection->TFA_Salt Neutralization Neutralization (5-10% DIEA in DCM/DMF) TFA_Salt->Neutralization Free_Amine Peptide-Resin (N-term Free Amine) Neutralization->Free_Amine Coupling Coupling (Boc-D-Thr(Bzl)-OH + Coupling Reagent) Free_Amine->Coupling New_Resin Peptide-Resin + 1 AA (N-term Boc protected) Coupling->New_Resin New_Resin->Resin Repeat Cycle NO_Acyl_Shift cluster_forward N->O Shift Amide Peptide Amide Bond (Native) Acid Strong Acid (e.g., HF, TFA) Intermediate Protonated Intermediate (Oxazolidine-like) Amide->Intermediate H+ Ester Peptide Ester Bond (Depsipeptide) Base Weak Base (e.g., NH4HCO3) Intermediate->Amide -H+ Intermediate->Ester Ester->Intermediate H+

References

A Technical Deep Dive: Unraveling the Fundamental Differences Between Boc and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the two most prevalent α-amino protecting groups in solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). A thorough understanding of their fundamental differences is paramount for the strategic design and successful execution of peptide synthesis, directly impacting yield, purity, and overall efficiency. This guide offers a detailed comparison of their chemical properties, deprotection mechanisms, and practical applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal strategy for specific research and development needs.

Core Principles: A Dichotomy in Chemical Lability

The primary distinction between the Boc and Fmoc protecting groups lies in their contrasting lability to chemical reagents, which forms the basis of orthogonal protection strategies in SPPS.

  • Boc (tert-butyloxycarbonyl): This protecting group is labile to acid.[1] Its removal is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][3] The side-chain protecting groups used in Boc-SPPS are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[2][4] This reliance on differential acid lability means the Boc strategy is not strictly orthogonal.

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with the peptide from the resin using TFA. This provides a fully orthogonal protection scheme, a significant advantage of the Fmoc strategy.

Deprotection Mechanisms: A Tale of Two Pathways

The divergent chemical natures of Boc and Fmoc groups dictate their distinct deprotection mechanisms.

Boc Deprotection: An Acid-Catalyzed Fragmentation

The removal of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H+ Fmoc_Deprotection Fmoc_Amine Fmoc-Protected Amine Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc_Amine->Fluorenyl_Anion + Piperidine Carbamic_Acid_Derivative Carbamic Acid Derivative Fluorenyl_Anion->Carbamic_Acid_Derivative Elimination Dibenzofulvene Dibenzofulvene Fluorenyl_Anion->Dibenzofulvene Free_Amine Free Amine Carbamic_Acid_Derivative->Free_Amine - CO2 CO2 CO2 Carbamic_Acid_Derivative->CO2 Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine Boc_SPPS_Workflow Start Start with Resin-Bound Peptide (N-α-Boc) Deprotection 1. N-α-Boc Deprotection (25-50% TFA in DCM, 15-30 min) Start->Deprotection Wash1 2. Washing (DCM, IPA, DCM) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM, 2 x 2 min) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Activated Boc-Amino Acid, 1-2 hours) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 End_Cycle Repeat for next amino acid Wash3->End_Cycle End_Cycle->Deprotection Final_Cleavage Final Cleavage (HF or TFMSA) End_Cycle->Final_Cleavage Fmoc_SPPS_Workflow Start Start with Resin-Bound Peptide (N-α-Fmoc) Deprotection 1. N-α-Fmoc Deprotection (20% Piperidine in DMF, 2 x 5-10 min) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated Fmoc-Amino Acid, 30-60 min) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 End_Cycle Repeat for next amino acid Wash2->End_Cycle End_Cycle->Deprotection Final_Cleavage Final Cleavage and Side-Chain Deprotection (TFA-based cocktail) End_Cycle->Final_Cleavage

References

The Strategic Role of Boc-D-Threonine-OH in Advanced Peptide Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. Among these, D-amino acids play a pivotal role in conferring resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide-based drugs. This guide focuses on N-α-(tert-butyloxycarbonyl)-D-threonine (Boc-D-Thr-OH), a key chiral building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, its application in the synthesis of complex peptides, and provide detailed experimental protocols and characterization data. A central focus will be its utility in the synthesis of conotoxins, a class of neurotoxic peptides with significant therapeutic potential, to illustrate the practical application and impact of this amino acid derivative.

Core Concepts: The Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a widely utilized N-terminal protecting group in peptide synthesis. Its stability in a broad range of reaction conditions and its facile removal under acidic conditions make it a valuable tool. The Boc strategy in SPPS involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain immobilized on a solid support. Each cycle consists of the deprotection of the N-terminal Boc group, typically with trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
Molecular Formula C₉H₁₇NO₅
Molecular Weight 219.23 g/mol
CAS Number 55674-67-4
Appearance White to off-white powder
Purity ≥98% (TLC)
Solubility Soluble in DMF, DCM
Storage 2-30°C

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a standard building block for the introduction of D-threonine residues into a peptide sequence using the Boc-SPPS methodology. The hydroxyl group of the threonine side chain is typically left unprotected or protected with a benzyl (Bzl) group, which is removable by strong acids like hydrogen fluoride (HF) during the final cleavage step.

Factors Influencing Coupling Efficiency

The efficiency of coupling this compound, and indeed any amino acid, is critical for the successful synthesis of the target peptide. Incomplete coupling leads to the formation of deletion sequences, which can be challenging to separate from the desired product.

FactorImpact on Coupling EfficiencyMitigation Strategies
Steric Hindrance The β-branched side chain of threonine can present steric challenges, potentially slowing down the coupling reaction.Use of more potent coupling reagents (e.g., HATU, HCTU), extended coupling times, or double coupling.
Coupling Reagent The choice of coupling reagent significantly impacts reaction kinetics and the potential for side reactions.Uronium/aminium-based reagents like HBTU and HATU are generally more efficient than carbodiimides like DCC/DIC for hindered amino acids.
Base The base used for activation and in situ neutralization can influence racemization and other side reactions.Non-nucleophilic bases like diisopropylethylamine (DIEA) or 2,4,6-collidine are commonly used.
Solvent The solvent must effectively swell the resin and solubilize the reactants.N,N-Dimethylformamide (DMF) is the most common solvent for SPPS.

While direct, quantitative comparative studies on the coupling efficiency of this compound with various reagents are not extensively tabulated in the literature, a general hierarchy of coupling reagent efficiency for sterically hindered amino acids is recognized, with uronium/aminium salts generally outperforming carbodiimides. The Kaiser test is a common qualitative method to monitor coupling completion by detecting free primary amines on the resin.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

General Boc-SPPS Cycle

This workflow outlines the iterative steps for elongating the peptide chain.

Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, Coupling Reagent, Base in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle or Proceed to Cleavage Wash3->Repeat

Caption: General workflow for a single cycle in Boc-SPPS.

Detailed Protocol for this compound Coupling

This protocol details the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield resin.

1. Resin Swelling:

  • Place Merrifield resin (e.g., 1 g, 1.0 mmol/g loading) in a reaction vessel.

  • Add dichloromethane (DCM, 10-15 mL) and swell the resin for 30 minutes with gentle agitation.

  • Drain the solvent.

2. First Amino Acid Attachment (if starting):

  • Follow standard procedures for attaching the first Boc-protected amino acid to the Merrifield resin (e.g., cesium salt method).

3. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

  • Drain the solution.

4. Washing:

  • Wash the resin with DCM (3 x 15 mL).

  • Wash with isopropanol (IPA) (2 x 15 mL).

  • Wash with DCM (3 x 15 mL).

5. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (15 mL).

  • Agitate for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (3 x 15 mL).

6. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 mmol, 3 eq.), HBTU (2.9 mmol, 2.9 eq.), and HOBt (3 mmol, 3 eq.) in N,N-dimethylformamide (DMF, ~5 mL).

  • Add DIEA (6 mmol, 6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.

7. Washing:

  • After complete coupling, drain the coupling solution.

  • Wash the resin with DMF (3 x 15 mL).

  • Wash with DCM (3 x 15 mL).

8. Repeat Cycle:

  • Return to step 3 for the incorporation of the next amino acid.

9. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum.

  • Perform cleavage from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF) or another strong acid cocktail (e.g., TFMSA/TFA/thioanisole). This step must be performed with extreme caution in a specialized apparatus.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

10. Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry and other analytical techniques.

Characterization of this compound

Accurate characterization of the starting material is crucial for successful peptide synthesis.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.30 (d, J=9.2 Hz, 1H, NH), 4.25 (dd, J=9.2, 2.0 Hz, 1H, α-H), 4.15 (m, 1H, β-H), 1.45 (s, 9H, Boc-CH₃), 1.25 (d, J=6.4 Hz, 3H, γ-CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 174.5 (C=O, carboxyl), 156.5 (C=O, Boc), 80.5 (C(CH₃)₃), 68.0 (β-C), 59.5 (α-C), 28.3 (C(CH₃)₃), 20.5 (γ-C).

Mass Spectrometry (ESI+): m/z 220.1 [M+H]⁺, 242.1 [M+Na]⁺.

Application in Drug Development: The Case of Conotoxins

Conotoxins are a diverse family of neurotoxic peptides found in the venom of marine cone snails.[1] They are valuable pharmacological tools and potential drug leads due to their high potency and selectivity for various ion channels. Many conotoxins contain D-amino acids, which contribute to their stability and biological activity.

δ-Conotoxins: Modulators of Voltage-Gated Sodium Channels

δ-conotoxins are a class of conotoxins that slow the inactivation of voltage-gated sodium channels (Nav).[2][3] This prolonged channel opening leads to hyperexcitability of neurons and muscle cells. The synthesis of these often hydrophobic and cysteine-rich peptides can be challenging, and the incorporation of D-amino acids like D-threonine is a key feature of some of these peptides.

Synthesis of a δ-Conotoxin Analogue

The synthesis of a δ-conotoxin analogue containing a D-threonine residue can be achieved using the Boc-SPPS protocol described above. The presence of multiple cysteine residues requires a specific strategy for forming the correct disulfide bridges, often involving orthogonal cysteine-protecting groups.

Signaling Pathway: δ-Conotoxin Action on Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins responsible for the rising phase of the action potential in excitable cells.[4] They cycle through resting, open, and inactivated states in response to changes in membrane potential.

cluster_membrane Cell Membrane NaV_Resting NaV Channel (Resting State) NaV_Open NaV Channel (Open State) NaV_Resting->NaV_Open NaV_Inactivated NaV Channel (Inactivated State) NaV_Open->NaV_Inactivated Fast Inactivation Na_Influx Na+ Influx NaV_Open->Na_Influx Prolonged_AP Prolonged Action Potential / Hyperexcitability NaV_Open->Prolonged_AP NaV_Inactivated->NaV_Resting Recovery upon Repolarization Delta_Conotoxin δ-Conotoxin Delta_Conotoxin->NaV_Open Prolongs Open State Delta_Conotoxin->NaV_Inactivated Inhibits Transition to Inactivated State Depolarization1 Membrane Depolarization Depolarization1->NaV_Resting Activates Depolarization2 Sustained Depolarization Repolarization Repolarization Repolarization->NaV_Inactivated AP Action Potential Propagation Na_Influx->AP Prolonged_AP->Depolarization2

Caption: Mechanism of δ-conotoxin action on a voltage-gated sodium channel.

δ-conotoxins bind to the voltage sensor domain of the channel, trapping it in the "on" position and thereby inhibiting the fast inactivation process.[3] This leads to a persistent sodium current, prolonged action potentials, and neuronal hyperexcitability. The incorporation of D-threonine can influence the peptide's conformation and its interaction with the channel.

Conclusion

This compound is a vital reagent in the arsenal of peptide chemists, enabling the synthesis of peptides with enhanced stability and novel biological activities. Its application in the construction of complex natural products like conotoxins underscores its importance in drug discovery and development. A thorough understanding of its properties, coupled with optimized synthesis protocols, allows researchers to harness the full potential of this chiral building block to create next-generation peptide therapeutics.

References

Enantiomeric Purity Analysis of Boc-D-Threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid derivatives is a cornerstone of modern pharmaceutical development and peptide synthesis. Enantiomeric purity is not merely a quality control parameter but a critical attribute that directly influences the safety, efficacy, and pharmacological profile of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core analytical methodologies for determining the enantiomeric purity of N-tert-butoxycarbonyl-D-threonine (Boc-D-Threonine), a crucial building block in the synthesis of numerous therapeutic agents.

Introduction to Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different biological activities. The presence of an undesired enantiomer (in this case, Boc-L-Threonine) can lead to reduced therapeutic effect, altered pharmacokinetics, or even significant off-target toxicity.[1] Therefore, robust and accurate analytical methods are required to quantify the enantiomeric excess (e.e.) of Boc-D-Threonine, ensuring it meets stringent regulatory standards. The primary analytical techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methodologies and Protocols

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation.[2] The methodologies can be broadly categorized into direct and indirect approaches. Direct methods utilize a chiral environment, such as a chiral stationary phase in chromatography, to resolve the enantiomers.[2] Indirect methods involve the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated using standard achiral analytical techniques.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for enantiomeric purity assessment due to its accuracy, robustness, and speed.[2] The direct separation of Boc-protected amino acids is frequently achieved using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (teicoplanin) column (e.g., 25 cm x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: A common mobile phase for Boc-amino acids is a mixture of an aqueous buffer and an organic modifier. For example, a 90:10 (v/v) mixture of 20 mM ammonium acetate (pH 6.0) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 210-230 nm.

  • Sample Preparation: Dissolve a precisely weighed sample of Boc-D-Threonine in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL.

  • Injection Volume: 5-10 µL.

  • Analysis: Inject the sample onto the column. The two enantiomers will be separated based on their differential interactions with the CSP. The D-enantiomer is typically more strongly retained on this type of phase than the L-enantiomer.

  • Quantification: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers in the chromatogram.

    • Enantiomeric Excess (% e.e.) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution but typically requires derivatization to ensure the analyte is volatile. For amino acids, this usually involves a two-step process of esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. This is an indirect method as the Boc protecting group is removed during sample preparation.

  • Derivatization:

    • Hydrolysis: Remove the Boc group by treating the sample with an acid (e.g., trifluoroacetic acid).

    • Esterification: Convert the carboxylic acid to a methyl ester by reacting with methanolic HCl.

    • Acylation: React the free amino and hydroxyl groups with an acylating agent such as trifluoroacetyl anhydride (TFAA) to form the volatile N,O-bis(trifluoroacetyl) amino acid methyl ester.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chiral Stationary Phase: A chiral capillary column, such as Chirasil®-L-Val.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to elute the derivatives. For example, start at 40°C, ramp to 125°C at 1°C/min, then ramp to 190°C at 2°C/min.

  • Injector Temperature: 230°C.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions of the threonine derivative.

  • Analysis: The diastereomeric derivatives of D- and L-threonine will have different retention times on the chiral column.

  • Quantification: Calculate the enantiomeric excess based on the integrated peak areas of the D- and L-threonine derivatives.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors for amino acids.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~60 cm total length).

  • Background Electrolyte (BGE): A buffer such as 50 mM sodium phosphate at pH 2.5, containing a chiral selector. A sulfated β-cyclodextrin (SBC) at a concentration of 20-60 mM can be effective.

  • Applied Voltage: +25 kV.

  • Temperature: 20-25 °C.

  • Detection: UV absorbance at 200 nm.

  • Sample Preparation: Dissolve the Boc-D-Threonine sample in the BGE or a dilute buffer to a concentration of ~0.5 mg/mL.

  • Injection: Hydrodynamic injection (e.g., 35 mbar for 30 seconds).

  • Analysis: The differential complexation between the enantiomers and the cyclodextrin in the BGE leads to different electrophoretic mobilities and, thus, separation.

  • Quantification: Determine the enantiomeric purity from the corrected peak areas of the D- and L-enantiomers.

NMR Spectroscopy

NMR spectroscopy, using a chiral solvating agent (CSA), is a powerful tool for determining enantiomeric purity without requiring chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for corresponding protons in the NMR spectrum.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): An enantiopure CSA such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative.

  • Solvent: A deuterated solvent in which both the sample and CSA are soluble, typically chloroform-d (CDCl₃).

  • Sample Preparation:

    • Place a precise amount of the Boc-D-Threonine sample (e.g., 0.05 mmol) into an NMR tube.

    • Add approximately 1.0 to 1.5 equivalents of the CSA.

    • Dissolve the mixture in ~0.6 mL of CDCl₃.

    • Shake the tube gently to ensure complete dissolution and complex formation.

  • Analysis: Acquire a high-resolution ¹H-NMR spectrum. The presence of the L-enantiomer will be indicated by a separate set of signals for specific protons (e.g., the α-proton or Boc-group protons) slightly shifted from the signals of the major D-enantiomer.

  • Quantification: The enantiomeric excess is determined by integrating the well-resolved, distinct resonance peaks corresponding to each enantiomer.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the described analytical methods. Note that exact values will vary based on specific instrumentation and experimental conditions.

Table 1: Representative Chiral HPLC Data for Boc-Amino Acid Separation

AnalyteChiral Stationary PhaseMobile PhaseRetention Time D-Enantiomer (min)Retention Time L-Enantiomer (min)Selectivity (α)Resolution (Rs)
Boc-AlanineCHIROBIOTIC® T90:10 (20mM Amm. Acetate pH 6 / MeOH)10.28.51.25> 2.0
Boc-Threonine (Predicted)CHIROBIOTIC® T90:10 (20mM Amm. Acetate pH 6 / MeOH)~12.0~10.0> 1.15> 1.5

Data for Boc-Alanine adapted from Sigma-Aldrich. Data for Boc-Threonine is an educated prediction based on the behavior of similar compounds on this CSP.

Table 2: Representative Chiral GC-MS Data for Derivatized Threonine

Analyte DerivativeChiral Stationary PhaseRetention Time D-Enantiomer (min)Retention Time L-Enantiomer (min)Key Mass Fragments (m/z)
N(O)-TFA-Thr-Methyl EsterChirasil®-L-Val54.0554.50325, 152, 69

Data adapted from comprehensive 2D-GC analysis of amino acid derivatives.

Visualizations: Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the logical workflows for the enantiomeric purity analysis of Boc-D-Threonine.

Enantiomeric_Purity_Workflow cluster_start Sample Handling cluster_methods Analytical Approaches cluster_techniques Specific Techniques cluster_final Analysis & Reporting Sample Boc-D-Threonine Sample Direct Direct Methods (Chiral Environment) Sample->Direct Indirect Indirect Methods (Diastereomer Formation) Sample->Indirect HPLC Chiral HPLC Direct->HPLC CE Chiral CE Direct->CE NMR NMR + CSA Direct->NMR GC Chiral GC Indirect->GC Data Data Acquisition HPLC->Data CE->Data NMR->Data GC->Data Quant Quantification (% e.e.) Data->Quant Report Final Report Quant->Report

Caption: General workflow for enantiomeric purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Dissolve Sample in Mobile Phase B Inject into HPLC System A->B C Separation on Chiral Stationary Phase B->C D UV Detection C->D E Chromatogram with Separated Peaks D->E F Calculate % e.e. from Peak Areas E->F

Caption: Experimental workflow for Chiral HPLC analysis.

GC_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_output Output A Hydrolyze Boc Group B Esterify Carboxyl Group A->B C Acylate Amino & Hydroxyl Groups B->C D Inject Volatile Derivative into GC-MS C->D E Separation on Chiral Column D->E F MS Detection (SIM) E->F G Chromatogram with Separated Peaks F->G H Calculate % e.e. G->H

Caption: Experimental workflow for indirect Chiral GC analysis.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Thr-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of N-α-Boc-D-threonine (Boc-D-Thr-OH) in solid-phase peptide synthesis (SPPS). Threonine, a β-hydroxy amino acid, presents unique challenges during peptide synthesis. The protocols outlined below are designed to ensure high coupling efficiency and minimize side reactions, facilitating the successful synthesis of D-threonine-containing peptides for research and drug development.

Introduction

D-amino acids are crucial components in the design of peptide-based therapeutics, often enhancing proteolytic stability and modulating biological activity.[1][2] Boc-D-threonine, with its side-chain hydroxyl group, requires appropriate protection to prevent side reactions during peptide chain elongation. In the context of Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS, the standard derivative is Boc-D-Thr(Bzl)-OH , where the hydroxyl group is protected as a benzyl ether.[3][4] This protecting group is stable to the moderately acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) and is removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF).[3]

Threonine is often considered a "difficult" amino acid to couple due to steric hindrance from its β-carbon. Therefore, careful selection of coupling reagents and reaction conditions is critical to achieve high yields and purity.

Data Presentation

The following table summarizes key parameters and expected outcomes for the incorporation of Boc-D-Thr(Bzl)-OH using various coupling reagents. While direct quantitative comparisons are not extensively available in the literature, this table provides a qualitative and semi-quantitative guide based on established principles of SPPS.

Coupling ReagentActivation TimeCoupling TimeRelative EfficiencyPotential Side Reactions
HBTU/Hünig's Base2-5 min1-2 h (single coupling); 2 x 1-2 h (double coupling)HighMinimal racemization
HATU/Hünig's Base2-5 min1-2 h (single coupling); 2 x 1-2 h (double coupling)Very HighMinimal racemization
DIC/HOBt5-10 min2-4 h (single coupling); 2 x 2-4 h (double coupling)Good to HighPotential for N-acylurea formation

Note: Double coupling is highly recommended for Boc-D-Thr(Bzl)-OH to ensure maximum incorporation and minimize deletion sequences, especially in longer or more complex peptides.

Experimental Protocols

Materials and Reagents
  • Boc-D-Thr(Bzl)-OH

  • Appropriate solid-phase resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA, Hünig's base)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Hydrofluoric acid (HF) or other strong acid for final cleavage

  • Ninhydrin test kit for monitoring coupling completion

Protocol 1: Standard Boc-SPPS Cycle for Boc-D-Thr(Bzl)-OH Incorporation

This protocol outlines a single cycle for the addition of Boc-D-Thr(Bzl)-OH to a growing peptide chain on the solid support.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Boc-D-Thr(Bzl)-OH (Double Coupling Recommended):

    • First Coupling:

      • In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

      • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Drain the coupling solution and wash the resin with DMF (3x).

    • Monitoring: Perform a ninhydrin test. If the test is positive (blue beads), proceed to the second coupling.

    • Second Coupling (if necessary):

      • Repeat the coupling procedure with freshly prepared activated Boc-D-Thr(Bzl)-OH solution.

      • After the second coupling, wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): If the ninhydrin test remains positive after double coupling, cap any unreacted amino groups with acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

Protocol 2: Final Cleavage and Deprotection

CAUTION: Strong acids like HF are extremely hazardous and require specialized equipment and safety precautions.

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail for benzyl group removal is HF:anisole (9:1, v/v).

  • Cleavage Reaction:

    • Cool the cleavage vessel to 0°C.

    • Add the cleavage cocktail to the resin.

    • Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Boc-D-Thr(Bzl)-OH Incorporation

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling1 1st Coupling Boc-D-Thr(Bzl)-OH + HBTU/DIEA Wash2->Coupling1 Wash3 Wash (DMF) Coupling1->Wash3 Ninhydrin Ninhydrin Test Wash3->Ninhydrin Coupling2 2nd Coupling (Repeat) Ninhydrin->Coupling2 Positive NextCycle Proceed to Next Cycle Ninhydrin->NextCycle Negative Wash4 Wash (DMF, DCM) Coupling2->Wash4 Wash4->NextCycle mTOR_Pathway Threonine Threonine mTORC1 mTORC1 Threonine->mTORC1 Activates IGF1 IGF-1 PI3K PI3K IGF1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Muscle Growth S6K1->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Promotes (when phosphorylated)

References

Application Notes and Protocols for Coupling Boc-D-Thr-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting compatible coupling reagents for Boc-D-Thr-OH in Boc-based Solid-Phase Peptide Synthesis (SPPS). This document outlines experimental protocols, potential side reactions, and presents comparative data to assist in optimizing peptide synthesis workflows.

Introduction to Coupling this compound

The incorporation of Boc-D-Threonine (this compound) in SPPS presents unique challenges due to the steric hindrance posed by its β-methyl group and the presence of a secondary hydroxyl group on its side chain. The choice of coupling reagent is critical to ensure high coupling efficiency, minimize racemization, and prevent side reactions. This document provides an overview of suitable coupling reagents and detailed protocols for their use.

Threonine is recognized as a "difficult" amino acid to couple, and incomplete coupling can lead to deletion sequences in the final peptide product.[1] Therefore, highly efficient coupling reagents are recommended, especially when threonine is being coupled to a sterically hindered N-terminal amino acid on the growing peptide chain.

Compatible Coupling Reagents: A Comparative Overview

The selection of a coupling reagent for this compound should be based on a balance of reactivity, cost, and the potential for side reactions. The most commonly used classes of coupling reagents in Boc-SPPS are carbodiimides (in conjunction with additives) and onium salts (aminium/uronium and phosphonium salts).

Onium Salts: High Efficiency Reagents

Onium salt-based reagents are generally recommended for coupling sterically hindered amino acids like threonine due to their high reactivity and ability to suppress racemization.[2][3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU is particularly effective for difficult couplings, including those involving sterically hindered amino acids.[4][5] It offers rapid reaction kinetics and a low risk of racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and commonly used coupling reagent, HBTU provides a good balance of reactivity and stability. While highly effective, it may be slightly less reactive than HATU for the most challenging couplings. The addition of 1-hydroxybenzotriazole (HOBt) is recommended to suppress racemization.

  • PyBOP ((Benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is another excellent choice for minimizing racemization. It is a non-carcinogenic alternative to its predecessor, BOP.

Carbodiimides with Additives

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. Their efficiency is significantly enhanced, and side reactions are minimized when used with nucleophilic additives.

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): This combination is a cost-effective and widely used method for peptide coupling. HOBt acts as a racemization suppressant and accelerates the coupling reaction. While generally reliable, this method may be slower and less efficient for sterically demanding couplings compared to onium salts.

Quantitative Data Summary

While specific comparative data for this compound is limited, the following table summarizes the expected performance of various coupling reagents based on their general use for sterically hindered amino acids.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Relative PurityKey Considerations
HATU 90-981-2Very HighHigh reactivity, suitable for sterically hindered couplings with low racemization.
HBTU 85-951-3HighGood balance of reactivity and stability; cost-effective for routine couplings.
PyBOP 80-902-4HighPhosphonium-based reagent, avoids guanidinylation side products.
DIC/HOBt 75-902-6GoodCost-effective, but may require longer reaction times and double coupling for difficult sequences.

Experimental Protocols

The following are detailed protocols for the coupling of this compound in a typical Boc-SPPS workflow.

General Boc-SPPS Cycle

A single cycle in Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting amine salt, and coupling of the next Boc-protected amino acid.

Resin Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle

Caption: General workflow of a single coupling cycle in Boc-SPPS.

Boc Deprotection and Neutralization
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then N,N-dimethylformamide (DMF) (3-5 times).

  • Neutralization:

    • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.

    • Wash the resin with DMF (3-5 times).

Coupling Protocol using HATU
  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Coupling Protocol using HBTU
  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.

  • Activation: Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin as described in the HATU protocol.

Coupling Protocol using PyBOP
  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.

  • Activation: Add DIEA (6 equivalents) to the amino acid/PyBOP solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor for completion with the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Coupling Protocol using DIC/HOBt
  • Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the this compound/HOBt solution to the deprotected and neutralized resin.

  • Initiation: Add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture for 2-6 hours at room temperature.

  • Monitoring: Monitor the reaction completion with the Kaiser test.

  • Washing: Wash the resin as described in the previous protocols.

Potential Side Reactions and Mitigation Strategies

The hydroxyl group of the threonine side chain can be a source of side reactions during SPPS.

O-Acylation

The side-chain hydroxyl group of threonine can be acylated by the activated carboxylic acid of the incoming amino acid, leading to the formation of a depsipeptide (ester bond). This side reaction is generally less of a concern in Boc-SPPS compared to Fmoc-SPPS, as the hydroxyl group is typically left unprotected. However, using highly reactive coupling reagents can increase the risk of O-acylation.

Mitigation:

  • While side-chain protection of threonine is not always necessary, for particularly sensitive sequences or when using highly activating conditions, a benzyl (Bzl) protecting group can be used for the hydroxyl function in Boc-SPPS.

  • Careful control of stoichiometry and reaction time can also minimize this side reaction.

Racemization

Racemization at the α-carbon of the activated amino acid is a common side reaction in peptide synthesis. Threonine is susceptible to racemization, which can be exacerbated by prolonged activation times and the use of strong bases.

Mitigation:

  • Use of coupling reagents known for low racemization, such as HATU and PyBOP.

  • Inclusion of additives like HOBt or its aza-derivatives (HOAt) when using carbodiimides or HBTU.

  • Minimizing the pre-activation time before adding the activated amino acid to the resin.

  • Using a weaker base like N-methylmorpholine (NMM) instead of DIEA, although this may lead to slower coupling rates.

Dehydration

Under certain conditions, the β-hydroxyl group of threonine can undergo dehydration to form dehydrobutyrine (Dhb). This is more commonly observed under harsh acidic conditions or with specific activation methods not typically used in standard Boc-SPPS. The use of standard coupling protocols described above generally minimizes the risk of dehydration.

Logical Workflow for Coupling Reagent Selection

The choice of coupling reagent depends on several factors, including the complexity of the peptide, cost considerations, and the desired purity of the final product.

Start Start: Couple This compound Is_Difficult Is the coupling sterically hindered or part of a long/difficult sequence? Start->Is_Difficult High_Purity Is the highest purity critical and cost a secondary concern? Is_Difficult->High_Purity Yes Routine_Synth Is it a routine synthesis with moderate difficulty? Is_Difficult->Routine_Synth No Use_HATU Use HATU High_Purity->Use_HATU Yes Use_HBTU_PyBOP Use HBTU or PyBOP High_Purity->Use_HBTU_PyBOP No Routine_Synth->Use_HBTU_PyBOP Yes Use_DIC_HOBt Use DIC/HOBt Routine_Synth->Use_DIC_HOBt No End Proceed to Next Cycle Use_HATU->End Use_HBTU_PyBOP->End Use_DIC_HOBt->End

Caption: Decision tree for selecting a coupling reagent for this compound.

Conclusion

For the successful incorporation of this compound in SPPS, onium salt-based coupling reagents such as HATU, HBTU, and PyBOP are generally recommended, particularly for complex peptides where high efficiency and low racemization are critical. For routine syntheses where cost is a significant factor, DIC/HOBt remains a viable option, although longer coupling times and careful monitoring may be required. By following the detailed protocols and considering the potential side reactions outlined in these notes, researchers can optimize their peptide synthesis workflows and achieve high-quality results.

References

Application Notes and Protocols for the Standard Deprotection of Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the standard methods of deprotecting N-(tert-butoxycarbonyl)-D-threonine (Boc-D-Thr-OH), a crucial step in peptide synthesis and the development of therapeutic agents. The following sections outline the most common acidic deprotection methodologies, offering a comparative overview, detailed experimental procedures, and reaction monitoring techniques.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various synthetic conditions and its facile removal under acidic conditions. The deprotection of this compound to yield D-threonine is a fundamental reaction in the synthesis of peptides and other complex molecules. The two most prevalent and reliable methods for Boc deprotection involve the use of strong acids: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.

The choice between these methods often depends on the sensitivity of other functional groups within the molecule, the desired salt form of the product, and the scale of the reaction. This document provides a detailed comparison of these two standard procedures.

Comparative Overview of Deprotection Methods

The selection of a deprotection reagent is critical for achieving high yield and purity of the final product. Below is a summary of the key parameters for the two most common methods for the deprotection of this compound.

ParameterMethod 1: Trifluoroacetic Acid (TFA)Method 2: Hydrogen Chloride (HCl) in Dioxane
Reagent Trifluoroacetic acid in Dichloromethane (DCM)4M Hydrogen chloride in 1,4-Dioxane
Typical Conditions 25-50% TFA/DCM, Room Temperature, 0.5-2 hours4M HCl in Dioxane, Room Temperature, 0.5-4 hours
Product Salt Form Trifluoroacetate saltHydrochloride salt
Work-up Evaporation of solvent and excess acidPrecipitation and filtration or evaporation
Yield Generally high to quantitativeGenerally high to quantitative[1]
Purity High, potential for t-butylation side productsHigh, generally clean reaction

Chemical Reaction Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage. The mechanism involves the initial protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which readily decarboxylates to yield the free amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

The following are detailed protocols for the two standard methods of this compound deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and is a standard procedure for Boc group removal.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (4-10 equivalents, typically a 25-50% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Reaction Monitoring section below).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting residue (often an oil), add cold diethyl ether and stir vigorously to induce precipitation of the D-threonine trifluoroacetate salt.

  • Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Purification:

  • The resulting D-threonine trifluoroacetate salt is often of high purity. If further purification is required, recrystallization from a mixture of methanol and diethyl ether can be performed.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the amino acid, which can be advantageous for subsequent reactions or for obtaining a crystalline product.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous (optional, for dissolving the starting material)

  • Diethyl ether, cold

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a flask containing this compound (1 equivalent), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). If the starting material has low solubility, it can be suspended in the reagent or dissolved in a minimal amount of anhydrous dioxane before adding the HCl solution.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[2]

  • Monitor the reaction progress by TLC (see Reaction Monitoring section below). In many cases, the D-threonine hydrochloride salt will precipitate out of the solution as a white solid.

  • If a precipitate has formed, continue stirring for an additional 30 minutes to ensure complete reaction and precipitation.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether to remove any residual dioxane and soluble impurities.

  • Dry the solid product under vacuum to yield D-threonine hydrochloride.

Purification:

  • The precipitated D-threonine hydrochloride is generally of high purity. For further purification, it can be recrystallized from aqueous methanol.[3]

Reaction Monitoring

The progress of the deprotection reaction can be conveniently monitored by Thin Layer Chromatography (TLC).

TLC Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).

  • Visualization:

    • Initially, the plate can be visualized under UV light (254 nm) if any of the components are UV active.

    • The plate should then be stained with a ninhydrin solution and heated.[4] The deprotected D-threonine will appear as a colored spot (typically purple or pinkish-yellow), while the Boc-protected starting material will not react with ninhydrin. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for the deprotection of this compound.

Deprotection_Workflow start Start: this compound dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve reagent Add deprotection reagent (TFA or HCl/Dioxane) dissolve->reagent react Stir at room temperature reagent->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Work-up (Evaporation or Precipitation/Filtration) monitor->workup Reaction complete purify Purification (Recrystallization, if necessary) workup->purify product Final Product: D-Thr-OH salt purify->product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, extend the stirring time or add a small amount of additional deprotection reagent.

  • Oily Product: If the product precipitates as an oil, try triturating with a different non-polar solvent (e.g., hexane) or a mixture of solvents. Cooling the mixture to 0 °C or lower may also induce solidification.

  • Side Reactions: The tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups. While less of a concern for D-threonine itself, in the context of larger peptides, scavengers such as triisopropylsilane (TIS) or water may be added to the reaction mixture.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently and efficiently perform the deprotection of this compound, a critical step in advancing their synthetic endeavors.

References

Application Notes and Protocols for Incorporating Boc-D-Thr-OH into Novel Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. D-amino acids, in particular, are utilized to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and control peptide conformation.[1] This document provides detailed application notes and protocols for the successful incorporation of N-α-tert-butyloxycarbonyl-D-threonine (Boc-D-Thr-OH) into novel peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Threonine, with its secondary hydroxyl group, presents unique considerations during peptide synthesis. The use of the D-enantiomer further necessitates careful optimization of coupling and deprotection steps to ensure high yield and purity of the target peptide. These guidelines are designed to assist researchers in navigating the intricacies of synthesizing D-threonine-containing peptides.

Physicochemical Properties of this compound Derivatives

A summary of the key physicochemical properties of commonly used this compound derivatives for SPPS is presented in Table 1. The side-chain hydroxyl group of threonine is typically protected, most commonly with a benzyl (Bzl) group, to prevent side reactions during peptide synthesis.[2][3]

PropertyThis compoundBoc-D-Thr(Bzl)-OH
Molecular Formula C₉H₁₇NO₅C₁₆H₂₃NO₅
Molecular Weight 219.24 g/mol 309.36 g/mol [4]
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in DMF, DCMSoluble in DMF, DCM
Side-Chain Protection NoneBenzyl (Bzl) ether

Experimental Protocols

The following protocols outline the key steps for the incorporation of Boc-D-Thr(Bzl)-OH into a peptide sequence using manual or automated Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle for Boc-D-Thr(Bzl)-OH Incorporation

This protocol describes a single cycle of deprotection, neutralization, and coupling for the addition of a Boc-D-Thr(Bzl)-OH residue to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Thr(Bzl)-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DCM (3x).

    • Wash with IPA (2x) to shrink the resin and help remove residual acid.

    • Wash with DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% DIEA in DMF (v/v) and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Coupling of Boc-D-Thr(Bzl)-OH:

    • Pre-activation: In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (2-4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to qualitatively assess the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: In Situ Neutralization for Improved Coupling Efficiency

For challenging sequences or to minimize aggregation, an in situ neutralization protocol can be employed. This method combines the neutralization and coupling steps, which can improve reaction kinetics and overall yield.

Procedure (modifying steps 4 and 5 from Protocol 1):

  • Boc Deprotection and Washing: Follow steps 1-3 from Protocol 1.

  • In Situ Neutralization and Coupling:

    • In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (2-4 equivalents) and the coupling reagent (e.g., HATU, 2-4 equivalents) in DMF.

    • Add this solution to the resin, followed immediately by the addition of DIEA (4-8 equivalents).

    • Agitate the reaction mixture for 1-4 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Coupling Efficiency and Yield

The successful incorporation of this compound, a β-hydroxy amino acid, can be challenging due to steric hindrance. The choice of coupling reagent is critical to achieving high efficiency. Threonine has been identified as one of the more difficult amino acids to couple in SPPS. Table 2 provides a comparative summary of expected coupling efficiencies with various reagents. These are representative values and may vary depending on the specific peptide sequence.

Coupling ReagentTypical Coupling TimeExpected Coupling Efficiency (%)Notes
DIC/HOBt 2-4 hours95 - 98%Cost-effective, but may require longer reaction times or double coupling for sterically hindered residues.
HBTU/DIEA 1-2 hours>98%A reliable and commonly used reagent for most applications.
HATU/DIEA 30-60 minutes>99%Highly recommended for difficult couplings, including sterically hindered amino acids like threonine, as it is known to be faster and reduce racemization.
PyBOP/DIEA 1-2 hours>98%An effective phosphonium-based alternative.

Monitoring Coupling Efficiency Quantitatively:

For a more precise determination of coupling efficiency, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The relative peak areas of the desired full-length peptide and the deletion sequence (lacking the D-threonine residue) can be used to calculate the coupling efficiency.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for a single cycle of Boc-SPPS for incorporating Boc-D-Thr(Bzl)-OH is depicted below.

Boc_SPPS_Cycle start Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization coupling Coupling (Boc-D-Thr(Bzl)-OH, Coupling Reagent, DIEA) neutralization->coupling monitor Kaiser Test coupling->monitor wash2 Wash (DMF, DCM) end Peptide-Resin with -D-Thr(Bzl)- residue wash2->end monitor->coupling Positive (Recouple) monitor->wash2 Negative

Boc-SPPS cycle for Boc-D-Thr(Bzl)-OH incorporation.
Decision Logic for Coupling Reagent Selection

The choice of coupling reagent is a critical decision that impacts the efficiency and purity of the synthesis.

Coupling_Reagent_Decision start Start: Incorporate This compound is_difficult Is the sequence known to be 'difficult' or prone to aggregation? start->is_difficult is_hindered Is the coupling sterically hindered (e.g., to a proline or other bulky residue)? is_difficult->is_hindered No potent_coupling Use Potent Reagent: HATU/DIEA is_difficult->potent_coupling Yes standard_coupling Use Standard Reagent: HBTU/DIEA is_hindered->standard_coupling No is_hindered->potent_coupling Yes cost_effective Consider cost-effective option: DIC/HOBt with extended coupling time or double coupling standard_coupling->cost_effective Alternative

Decision logic for selecting a coupling reagent.
Potential Signaling Pathways for D-Threonine Containing Peptides

The incorporation of D-threonine can influence the peptide's interaction with biological targets such as G-protein coupled receptors (GPCRs) or enzymes. While specific pathways are target-dependent, a general understanding of threonine's role can guide initial biological evaluation. L-threonine is known to influence cell growth and protein synthesis through pathways like mTOR. Peptides containing D-threonine may act as antagonists or modulators of these or other signaling cascades due to their altered conformation.

Signaling_Pathway peptide D-Thr-Containing Peptide receptor GPCR / Enzyme peptide->receptor Binding / Interaction g_protein G-Protein Activation / Enzyme Inhibition receptor->g_protein downstream Downstream Signaling (e.g., cAMP, Ca2+, MAPK, PI3K/Akt/mTOR) g_protein->downstream response Cellular Response (e.g., Proliferation, Apoptosis, Metabolic changes) downstream->response

Potential signaling cascade for D-Thr peptides.

Final Deprotection and Cleavage

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

General HF Cleavage Protocol:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavengers: Add a scavenger cocktail (e.g., anisole, p-cresol) to the dried resin in a specialized HF cleavage apparatus.

  • HF Cleavage: Cool the apparatus to 0°C and distill anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove scavengers.

  • Extraction: Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.

The crude peptide should then be purified by preparative RP-HPLC and its identity confirmed by mass spectrometry.

Conclusion

The incorporation of this compound into peptide sequences is a valuable technique for developing novel therapeutics with enhanced stability and potentially unique biological activities. While the synthesis of peptides containing this sterically hindered, non-proteinogenic amino acid requires careful optimization, the use of potent coupling reagents and appropriate monitoring techniques can lead to high yields and purities. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize and explore the potential of D-threonine-containing peptides.

References

Applications of Boc-D-Thr-OH in the Development of Peptide-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, Boc-D-Thr-OH, a protected form of the D-enantiomer of threonine, serves as a critical building block. The presence of the D-threonine residue can significantly enhance proteolytic resistance by sterically hindering the action of endogenous proteases, which are stereospecific for L-amino acids. This modification can lead to a longer plasma half-life and improved therapeutic efficacy of peptide-based drugs. This document provides detailed application notes and protocols for the use of this compound in the synthesis and development of peptide therapeutics, with a focus on an illustrative example, a potent analgesic enkephalin analog.

Application Example: Analgesic Enkephalin Analog

The endogenous pentapeptides, Met-enkephalin and Leu-enkephalin, are neurotransmitters that bind to opioid receptors to modulate pain. However, their therapeutic potential is severely limited by rapid degradation in vivo. The substitution of the glycine at position 2 with a D-amino acid, such as D-threonine, has been shown to dramatically increase resistance to enzymatic degradation, leading to enhanced and prolonged analgesic effects. One such analog, [D-Thr2,Thz5]-enkephalinamide, demonstrates high affinity for opioid receptors and potent antinociceptive activity.

Quantitative Data Summary

The incorporation of D-Threonine in place of L-Threonine can significantly impact the stability and receptor binding affinity of peptides. The following tables summarize the expected improvements based on literature for analogous D-amino acid substitutions.

Table 1: Comparative Enzymatic Stability of Enkephalin Analogs

Peptide AnalogModificationHalf-life (t½) in Human Plasma
[L-Thr2,Thz5]-enkephalinamideL-Threonine at position 2< 5 minutes
[D-Thr2,Thz5]-enkephalinamideD-Threonine at position 2Several hours

Table 2: Comparative Opioid Receptor Binding Affinity of Enkephalin Analogs

Peptide AnalogReceptor SubtypeInhibition Constant (Ki) (nM)
[L-Thr2,Thz5]-enkephalinamideμ-opioid receptor> 100 nM
[D-Thr2,Thz5]-enkephalinamideμ-opioid receptor< 10 nM
[L-Thr2,Thz5]-enkephalinamideδ-opioid receptor> 50 nM
[D-Thr2,Thz5]-enkephalinamideδ-opioid receptor< 5 nM

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [D-Thr2,Thz5]-enkephalinamide using this compound

This protocol outlines the manual synthesis of the target peptide using the Boc/Bzl strategy on a MBHA resin to yield a C-terminal amide.

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Boc-L-Tyr(Bzl)-OH

  • Boc-D-Thr(Bzl)-OH

  • Boc-Gly-OH

  • Boc-L-Phe-OH

  • Boc-L-Thz-OH (Thiazolidine-4-carboxylic acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Boc-L-Thz-OH):

    • Dissolve Boc-L-Thz-OH (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF, DCM, and isopropanol.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DMF for 10 minutes.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for the following amino acids in order: Boc-L-Phe-OH, Boc-Gly-OH, Boc-D-Thr(Bzl)-OH , and Boc-L-Tyr(Bzl)-OH.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with ether and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: In Vitro Enzymatic Stability Assay

Objective: To determine the half-life of the D-threonine containing peptide in human plasma.

Procedure:

  • Prepare a stock solution of the purified peptide in sterile water.

  • Add the peptide stock solution to pre-warmed human plasma to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Immediately stop the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the half-life (t½) by plotting the percentage of intact peptide versus time.

Protocol 3: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the peptide for μ- and δ-opioid receptors.

Procedure:

  • Prepare membrane homogenates from cells expressing either the μ- or δ-opioid receptor.

  • In a 96-well plate, add increasing concentrations of the test peptide.

  • Add a constant concentration of a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for μ-receptors or [³H]DPDPE for δ-receptors).

  • Add the receptor membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 value (concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_analysis Biological Evaluation Resin MBHA Resin Coupling1 Couple Boc-L-Thz-OH Resin->Coupling1 Deprotection1 Boc Deprotection (TFA/DCM) Coupling1->Deprotection1 Coupling2 Couple Boc-L-Phe-OH Deprotection1->Coupling2 Deprotection2 Boc Deprotection Coupling2->Deprotection2 Coupling3 Couple Boc-Gly-OH Deprotection2->Coupling3 Deprotection3 Boc Deprotection Coupling3->Deprotection3 Coupling4 Couple Boc-D-Thr(Bzl)-OH Deprotection3->Coupling4 Deprotection4 Boc Deprotection Coupling4->Deprotection4 Coupling5 Couple Boc-L-Tyr(Bzl)-OH Deprotection4->Coupling5 Cleavage Cleavage & Deprotection (HF/Anisole) Coupling5->Cleavage Purification RP-HPLC Purification Cleavage->Purification Stability Enzymatic Stability Assay Purification->Stability Purified Peptide Binding Receptor Binding Assay Purification->Binding Purified Peptide

Caption: Experimental workflow for the synthesis and evaluation of [D-Thr2,Thz5]-enkephalinamide.

opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor G_protein G-protein (Gi/o) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Peptide [D-Thr2,Thz5]- enkephalinamide Peptide->OR Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Gene Expression Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx K_efflux K+ Efflux ↑ K_channel->K_efflux Ca_influx->Analgesia Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Analgesia

Caption: Opioid receptor signaling pathway activated by [D-Thr2,Thz5]-enkephalinamide.

Application Notes and Protocols: The Use of Boc-D-Thr-OH in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids is a cornerstone in the design of peptidomimetics, offering avenues to enhance therapeutic properties such as stability, potency, and bioavailability. Among these, Boc-D-Thr-OH, a protected form of D-threonine, serves as a critical building block. The D-configuration provides inherent resistance to proteolytic degradation, a common pitfall for peptide-based therapeutics.[1] The Boc (tert-butyloxycarbonyl) protecting group is instrumental in the stepwise synthesis of peptide chains, particularly in Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of peptidomimetics, with a focus on cancer therapeutics targeting protein-protein interactions.

Key Applications of this compound in Peptidomimetics

The inclusion of D-threonine, facilitated by this compound, in a peptidomimetic sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: D-amino acids are not readily recognized by endogenous proteases, significantly increasing the in-vivo half-life of the peptidomimetic.[1]

  • Conformational Constraint: The stereochemistry of D-threonine can induce specific secondary structures, such as β-turns, which can be crucial for optimal binding to biological targets.

  • Improved Binding Affinity: The unique spatial arrangement of the side chain in a D-amino acid can lead to more favorable interactions within a receptor's binding pocket.

  • Increased Specificity: The precise stereochemical requirements for receptor binding can be better met with the inclusion of D-amino acids, potentially leading to higher target specificity and reduced off-target effects.

Case Study: D-Amino Acid-Containing Peptidomimetics Targeting the HER2-HER3 Interaction

The heterodimerization of the human epidermal growth factor receptors HER2 and HER3 is a key driver in the progression of several cancers, including breast, ovarian, and lung cancer.[2][3] Inhibition of this protein-protein interaction (PPI) is a promising therapeutic strategy. Peptidomimetics containing D-amino acids have been developed to target this interaction, demonstrating improved stability and anti-proliferative activity.

One such peptidomimetic, designated as Compound 21 , is an analog of a previously identified HER2/HER3 inhibitor. Compound 21 incorporates D-amino acids and has its N- and C-termini capped to enhance stability. This compound has shown significant anti-proliferative activity in HER2-overexpressing cancer cell lines.[2]

Quantitative Data: Anti-proliferative Activity of Compound 21

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 21 in various cancer cell lines.

Cell LineCancer TypeHER2 ExpressionIC50 (µM)
BT-474Breast CancerOverexpressed0.595 ± 0.270
SKBR-3Breast CancerOverexpressed0.373 ± 0.150
MCF-7Breast CancerNot Overexpressed>50

These data highlight the potency and selectivity of D-amino acid-containing peptidomimetics for cancer cells overexpressing the target receptor.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Threonine Containing Peptidomimetic using Boc Chemistry

This protocol describes a general procedure for the manual solid-phase synthesis of a peptidomimetic incorporating this compound.

Materials:

  • Boc-D-Thr(Bzl)-OH (or other side-chain protected this compound)

  • Other Boc-protected amino acids

  • Merrifield resin (or other suitable solid support)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous hydrofluoric acid (HF) or a low/high HF cleavage cocktail

  • Diethyl ether

  • HPLC grade acetonitrile and water

Protocol:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM, followed by isopropanol, and then DCM.

  • Neutralization:

    • Neutralize the resin with a 5-10% solution of DIEA in DCM or DMF until the resin is no longer acidic (monitor with a chloranil or bromophenol blue test).

    • Wash the resin with DCM.

  • Amino Acid Coupling (Incorporation of this compound):

    • Dissolve Boc-D-Thr(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. Note: Due to the steric hindrance of the β-branched side chain of threonine, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and then DCM.

  • Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, dry the peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous HF with appropriate scavengers, or a suitable TFA-based cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and then dry it.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry and analytical HPLC.

In Vitro Anti-proliferative Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of the synthesized peptidomimetic on cancer cell lines.

Materials:

  • Synthesized peptidomimetic

  • Cancer cell lines (e.g., BT-474, SKBR-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the peptidomimetic in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

HER2/HER3 Signaling Pathway and Inhibition by Peptidomimetics

HER2_HER3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer HER2-HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Peptidomimetic D-Thr Containing Peptidomimetic (e.g., Compound 21) Peptidomimetic->Dimer Inhibits Dimerization

Caption: Inhibition of HER2-HER3 dimerization by a D-threonine containing peptidomimetic.

Experimental Workflow for Peptidomimetic Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Resin Resin Swelling Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection Boc Deprotection (TFA) Coupling1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling_DThr Couple this compound Neutralization->Coupling_DThr Repeat Repeat Deprotection/ Coupling Cycles Coupling_DThr->Repeat Cleavage Cleavage from Resin (HF/TFA) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Cell_Culture Cell Line Culture (e.g., BT-474, SKBR-3) Characterization->Cell_Culture Purified Peptidomimetic MTT_Assay MTT Anti-proliferative Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50

Caption: Workflow for the synthesis and evaluation of a D-threonine peptidomimetic.

References

Application Notes and Protocols for Solution-Phase Synthesis with Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. Among these, D-amino acids play a pivotal role in overcoming the inherent limitations of native peptides, such as their susceptibility to proteolytic degradation.[1] The use of D-Threonine, specifically in its N-terminally protected form, Boc-D-Thr-OH, provides a valuable building block for the synthesis of more stable and potentially more potent peptide analogues.[1]

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, offers distinct advantages for the synthesis of short to medium-length peptides, including easier purification of intermediates and scalability.[2] This document provides a detailed guide to the solution-phase synthesis of peptides incorporating this compound, covering experimental protocols, data presentation, and the strategic rationale for its use in drug development.

Threonine is an essential amino acid crucial for protein synthesis, particularly for mucin production in epithelial tissues, which is vital for intestinal health.[3] The strategic replacement of L-threonine with D-threonine can significantly alter a peptide's three-dimensional structure, influencing its binding affinity to biological targets and its overall bioactivity.[1]

Data Presentation

The following tables summarize typical quantitative data for the solution-phase synthesis of a model dipeptide, Boc-D-Thr-Ala-OMe, using different coupling reagents. These values are representative and may vary depending on the specific reaction conditions and the nature of the coupled amino acid.

Table 1: Coupling Reaction Yield and Purity

Coupling ReagentActivation TimeReaction Time (hours)Crude Yield (%)Purity by HPLC (%)
DCC/HOBt10-15 min12-2485-95~90
HBTU/DIPEA5-10 min2-490-98>95
EDC/HOBt10-15 min12-2480-90~88

Table 2: Deprotection Step Yield and Purity

Deprotection ReagentReaction Time (minutes)Crude Yield (%)Purity by HPLC (%)
50% TFA in DCM30-60>95>98

Experimental Protocols

Side-Chain Protection of Threonine

The hydroxyl group of threonine can be prone to side reactions, such as O-acylation, during peptide synthesis. While for short peptides or for the incorporation at the N-terminus, the side-chain hydroxyl group may not require protection, for longer sequences or internal positions, protection is recommended. In Boc chemistry, the most common protecting group for the threonine side chain is the benzyl ether (Bzl). The protocols below assume the use of this compound without side-chain protection for the synthesis of a dipeptide, which is often feasible under controlled conditions.

Protocol 1: Synthesis of Boc-D-Thr-Ala-OMe using DCC/HOBt

This protocol details the coupling of this compound with L-Alanine methyl ester hydrochloride using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component: Dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous DCM. Neutralize the hydrochloride salt by adding NMM (1.0 eq) or DIPEA (1.0 eq) and stir for 15 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a mixture of DCM/DMF.

  • Coupling Reaction: Cool the solution from step 2 to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Boc-Deprotection of the Dipeptide

This protocol describes the removal of the N-terminal Boc protecting group to yield the free amine of the dipeptide, which can then be used for further chain elongation.

Materials:

  • Boc-D-Thr-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected dipeptide in a solution of 50% TFA in anhydrous DCM (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure. To aid in the removal of residual TFA, co-evaporate with toluene.

  • The resulting dipeptide amine salt (H-D-Thr-Ala-OMe·TFA) can be used in the next coupling step after neutralization with a suitable base (e.g., DIPEA or NMM).

Mandatory Visualization

Solution_Phase_Peptide_Synthesis_Workflow cluster_step1 Step 1: Amine Component Preparation cluster_step2 Step 2: Carboxylic Acid Activation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Work-up & Purification cluster_step5 Step 5: Boc Deprotection A H-AminoAcid-OR'·HCl C Neutralized Amine Component (H-AminoAcid-OR') A->C Neutralization in DCM B Base (e.g., NMM, DIPEA) G Boc-D-Thr-AminoAcid-OR' C->G Nucleophilic Attack C->G D This compound F Activated this compound D->F Activation in DCM/DMF E Coupling Reagent (e.g., DCC/HOBt) F->G H Crude Dipeptide G->H Filtration & Extraction G->H I Purified Dipeptide H->I Column Chromatography H->I K H-D-Thr-AminoAcid-OR'·TFA I->K Acidolysis I->K J TFA/DCM

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

D_Amino_Acid_Drug_Development_Pathway cluster_design Peptide Design & Synthesis cluster_advantages Enhanced Properties cluster_development Drug Development Pipeline A Lead L-Peptide B Incorporate D-Threonine (this compound) A->B Analogue Design C Increased Proteolytic Stability B->C D Altered 3D Conformation B->D F Improved Pharmacokinetics (Longer Half-life) C->F E Modulated Bioactivity D->E G Preclinical Studies E->G F->G H Clinical Trials G->H I Therapeutic Candidate H->I

Caption: Rationale for incorporating D-Threonine in peptide drug development.

References

Cleavage of Boc-D-Thr-OH from Merrifield and PAM Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of Boc-D-Threonine-OH (Boc-D-Thr-OH) from Merrifield and Phenylacetamidomethyl (PAM) resins. These protocols are essential for the successful synthesis of peptides using Boc-based Solid Phase Peptide Synthesis (SPPS).

Introduction

Merrifield and PAM resins are fundamental solid supports in Boc-SPPS. The choice between them significantly impacts the stability of the peptide-resin linkage throughout the synthesis and the conditions required for the final cleavage.

  • Merrifield Resin: This is a chloromethylated polystyrene-divinylbenzene resin, one of the first and most common supports for Boc-SPPS.[1][2] The linkage to the peptide is a benzyl ester, which exhibits some lability to the repetitive acid treatments (e.g., with trifluoroacetic acid, TFA) used for Nα-Boc group removal during synthesis.[3][4] This can lead to premature cleavage and loss of peptide chains, particularly in the synthesis of longer peptides.[3]

  • PAM Resin: To address the instability of the benzyl ester linkage of Merrifield resin, the PAM resin was developed. It features a phenylacetamidomethyl linker that provides greater stability to the acidic conditions of Boc deprotection, thereby minimizing peptide loss during synthesis. Consequently, harsher acidic conditions are generally required for the final cleavage of the peptide from PAM resin compared to Merrifield resin.

The final cleavage step in Boc-SPPS is critical as it liberates the synthesized peptide from the solid support and simultaneously removes the side-chain protecting groups. The most common methods for this cleavage utilize strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The choice of cleavage reagent and protocol depends on the specific peptide sequence, the protecting groups used, and the type of resin.

Data Presentation: Comparison of Cleavage Conditions

FeatureMerrifield ResinPAM Resin
Linkage Type Benzyl EsterPhenylacetamidomethyl (PAM) Ester
Linkage Stability to TFA Moderately stable, potential for premature chain loss.More stable than Merrifield, reduced chain loss.
Standard Cleavage Reagents Anhydrous HF, TFMSA, TMSOTf.Anhydrous HF, TFMSA, TMSOTf.
Typical HF Cleavage Conditions "Low-High" HF or standard HF. For "Low-High" HF: HF/DMS/p-cresol (25:65:10, v/v) at 0°C for 2 hours, followed by a "high" HF step if necessary.Standard HF or "Low-High" HF. Generally requires slightly stronger conditions or longer reaction times than Merrifield resin.
Typical TFMSA Cleavage Conditions Standard or "Low-High" TFMSA protocols can be employed as an alternative to HF.TFMSA cleavage is a viable alternative to HF and may require reaction times of 30 minutes to 2 hours depending on the peptide.
Potential Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during cleavage. Aspartimide formation, especially with Asp-Gly or Asp-Ser sequences.Similar to Merrifield resin, with the risk of side reactions dependent on the peptide sequence and cleavage conditions. The more robust linkage may require harsher conditions, potentially increasing side reactions if not optimized.
Key Considerations Due to the lability of the benzyl ester linkage, careful monitoring of synthesis is needed to minimize chain loss.The increased stability of the PAM linkage is advantageous for longer peptide syntheses. Cleavage conditions must be sufficiently strong to ensure complete release of the peptide.

Experimental Protocols

Safety Precaution: The following protocols involve the use of highly corrosive and toxic reagents such as HF, TFMSA, and TFA. These procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Anhydrous HF requires a specialized, dedicated apparatus.

Protocol 1: "Low-High" HF Cleavage of this compound from Merrifield Resin

This two-step procedure is designed to minimize side reactions by first removing more acid-labile protecting groups under milder conditions (SN2 mechanism) before proceeding to the final cleavage (SN1 mechanism).

Materials:

  • This compound-Merrifield resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl sulfide (DMS)

  • p-Cresol (scavenger)

  • Anisole (scavenger)

  • Cold diethyl ether

  • Specialized HF cleavage apparatus

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 200 mg) in the reaction vessel of the HF apparatus.

  • Low HF Step:

    • Add the scavenger mixture. A common mixture is DMS and p-cresol.

    • Cool the reaction vessel to 0°C.

    • Distill the "low HF" cleavage cocktail (HF/DMS/p-cresol, 25:65:10, v/v) into the reaction vessel.

    • Stir the mixture at 0°C for 2 hours.

    • Evaporate the HF and DMS under vacuum at 0°C.

  • High HF Step:

    • To the resin from the previous step, add p-cresol or anisole as a scavenger.

    • Cool the reaction vessel to between -5°C and 0°C.

    • Distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Isolation:

    • Wash the resin with a small amount of cold diethyl ether to remove scavengers.

    • Precipitate the cleaved peptide by adding a large volume (8-10 times the volume of the filtrate) of cold diethyl ether to the filtrate.

    • Allow the peptide to precipitate fully, if necessary, by storing at 4°C overnight.

    • Collect the peptide precipitate by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide under vacuum.

Protocol 2: Standard TFMSA Cleavage of this compound from PAM Resin

TFMSA is a strong acid that can be used as an alternative to HF and does not require a specialized apparatus.

Materials:

  • This compound-PAM resin (dried)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • Cold diethyl ether

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail in a separate vessel. For every 250 mg of resin, mix thioanisole (as a scavenger) with TFA (e.g., 2.5 mL). Cool this mixture to 0°C in an ice bath.

    • To the chilled TFA/scavenger mixture, slowly add TFMSA (e.g., 250 µL) while stirring to dissipate the heat.

    • Add the chilled cleavage cocktail to the resin.

    • Stir the mixture at room temperature for 30-60 minutes for PAM resins.

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture.

    • Wash the resin twice with a small volume of fresh TFA.

    • Combine the filtrates.

    • Precipitate the peptide by adding the combined filtrate dropwise to a large volume (8-10 fold) of cold diethyl ether.

    • Collect the peptide precipitate by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.

    • Dry the crude peptide under vacuum.

Visualizations

Experimental Workflow for Cleavage of this compound

Cleavage_Workflow Experimental Workflow for Cleavage of this compound from Resin cluster_prep Resin Preparation cluster_cleavage Cleavage Step cluster_workup Peptide Isolation start Start with Dried This compound-Resin wash_dry Wash and Dry Resin (if necessary) start->wash_dry add_scavengers Add Scavengers to Resin wash_dry->add_scavengers add_cocktail Add Cleavage Cocktail to Resin add_scavengers->add_cocktail prepare_cocktail Prepare Cleavage Cocktail (e.g., HF or TFMSA based) prepare_cocktail->add_cocktail react Stir at Controlled Temperature and Time add_cocktail->react filter_resin Filter to Separate Resin react->filter_resin precipitate Precipitate Peptide with Cold Ether filter_resin->precipitate wash_peptide Wash Peptide Pellet precipitate->wash_peptide dry_peptide Dry Crude Peptide wash_peptide->dry_peptide end Purify and Characterize Peptide dry_peptide->end

Caption: Workflow for the cleavage and isolation of this compound.

Logical Relationship of Cleavage Components

Cleavage_Components Key Components and their Roles in Peptide Cleavage Resin Peptide-Resin (Merrifield or PAM) Cleaved_Peptide Crude Peptide Resin->Cleaved_Peptide Releases Strong_Acid Strong Acid (HF, TFMSA) Strong_Acid->Resin Cleaves peptide from resin Protecting_Groups Protecting Groups (e.g., Benzyl) Strong_Acid->Protecting_Groups Removes protecting groups Scavengers Scavengers (Anisole, Thioanisole, etc.) Carbocations Reactive Carbocations Scavengers->Carbocations Trap/Quench Side_Products Side Products (Alkylated residues, etc.) Protecting_Groups->Carbocations Generate Carbocations->Cleaved_Peptide Can cause side reactions Carbocations->Side_Products Lead to

Caption: Relationship between reagents and products in cleavage.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rising threat of antibiotic-resistant bacteria. Their unique mechanism of action, often involving the disruption of the bacterial cell membrane, makes them less susceptible to conventional resistance mechanisms. The incorporation of non-proteinogenic amino acids, such as D-isomers, into AMP sequences can significantly enhance their proteolytic stability and biological activity. One such example is the potent antibiotic teixobactin, which contains D-threonine in its structure.[1][2]

This document provides detailed application notes and protocols for the synthesis of a model antimicrobial peptide containing D-threonine using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methodologies for Boc-SPPS and can be adapted for the synthesis of various AMPs incorporating Boc-D-Thr-OH.

Data Presentation

Table 1: Materials and Reagents for Boc-SPPS of a Model AMP
Category Material/Reagent Supplier Example Purpose
Resin Boc-L-Ala-PAM ResinChemPep Inc.Solid support for peptide assembly
Amino Acids Boc-D-Thr(Bzl)-OHChem-Impex InternationalD-Threonine building block with benzyl side-chain protection
Boc-L-Ile-OHAAPPTecStandard amino acid building block
Boc-L-Ala-OHSigma-AldrichStandard amino acid building block
Boc-L-Lys(2-Cl-Z)-OHBachemStandard amino acid building block with side-chain protection
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Iris BiotechActivating agent for carboxyl groups
HOBt (Hydroxybenzotriazole)Alfa AesarRacemization suppressor
DIC (N,N'-Diisopropylcarbodiimide)TCI ChemicalsActivating agent for carboxyl groups
Deprotection Reagent TFA (Trifluoroacetic acid)Fisher ScientificReagent for Boc group removal
Neutralization Base DIEA (N,N-Diisopropylethylamine)Acros OrganicsNeutralization of the protonated N-terminus
Solvents DMF (N,N-Dimethylformamide)EMD MilliporePrimary solvent for washing and coupling
DCM (Dichloromethane)VWRSolvent for washing and Boc deprotection
Cleavage Cocktail Anhydrous HF (Hydrogen Fluoride)AirgasCleavage of the peptide from the resin and removal of side-chain protecting groups
AnisoleFlukaScavenger to prevent side reactions during cleavage
Purification Acetonitrile (HPLC Grade)J.T.BakerMobile phase for RP-HPLC
Water (HPLC Grade)HoneywellMobile phase for RP-HPLC
C18 Reverse-Phase HPLC ColumnWatersStationary phase for peptide purification
Table 2: Quantitative Data for the Synthesis of a Model AMP (e.g., Ala-Lys-Ile-D-Thr-Ala)
Parameter Expected Value Method of Determination
Resin Substitution Level 0.5 - 0.8 mmol/gVendor Specification
Crude Peptide Yield 70 - 85%Gravimetric analysis after cleavage and precipitation
Crude Peptide Purity 60 - 75%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purified Peptide Yield 20 - 35%Gravimetric analysis after RP-HPLC purification
Final Peptide Purity >95%RP-HPLC
Molecular Weight Confirmation Expected MW ± 1 DaMass Spectrometry (e.g., ESI-MS or MALDI-TOF)
Minimum Inhibitory Concentration (MIC) against S. aureus 4 - 16 µg/mLBroth microdilution assay
Minimum Inhibitory Concentration (MIC) against E. coli 16 - 64 µg/mLBroth microdilution assay

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model AMP using this compound

This protocol describes the manual synthesis of a model pentapeptide (Ala-Lys-Ile-D-Thr-Ala) on a Boc-L-Ala-PAM resin. The side chain of D-threonine is protected with a benzyl (Bzl) group, and the side chain of lysine is protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

a. Resin Swelling:

  • Place 1.0 g of Boc-L-Ala-PAM resin (0.5 mmol/g) in a reaction vessel.

  • Add 10 mL of Dichloromethane (DCM) and gently agitate for 30 minutes.

  • Drain the DCM.

b. Boc Deprotection:

  • Add 10 mL of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add another 10 mL of 50% TFA in DCM and agitate for 20 minutes.

  • Drain the deprotection solution and wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

c. Neutralization:

  • Add 10 mL of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DMF (5 x 10 mL).

d. Coupling of Boc-D-Thr(Bzl)-OH:

  • In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (3 equivalents, 1.5 mmol), HBTU (2.9 equivalents, 1.45 mmol), and HOBt (3 equivalents, 1.5 mmol) in a minimal amount of DMF.

  • Add DIEA (6 equivalents, 3.0 mmol) to the amino acid solution and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 x 10 mL).

e. Chain Elongation:

  • Repeat the Boc deprotection (step 1b), neutralization (step 1c), and coupling (step 1d) cycles for the subsequent amino acids: Boc-L-Ile-OH, Boc-L-Lys(2-Cl-Z)-OH, and Boc-L-Ala-OH.

f. Final Boc Deprotection:

  • After the final amino acid coupling, perform a final Boc deprotection step as described in step 1b.

  • Wash the resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and dry the resin under vacuum.

Cleavage and Deprotection

a. HF Cleavage:

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin).

  • Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel at -78 °C (approximately 10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

b. Peptide Precipitation and Washing:

  • Transfer the resin and crude peptide mixture to a centrifuge tube.

  • Triturate the resin with cold diethyl ether to precipitate the peptide.

  • Centrifuge the mixture and decant the ether.

  • Repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

a. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide using a preparative C18 reverse-phase HPLC column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical RP-HPLC to pool the fractions with the desired purity (>95%).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

b. Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Antimicrobial Activity Assay (MIC Determination)

a. Preparation of Bacterial Inoculum:

  • Grow a single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

b. Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the purified peptide in MHB.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria without peptide) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_SPPS_cycle cluster_Cleavage_Purification Cleavage and Purification cluster_Analysis Analysis and Activity Testing Resin Boc-Amino Acid-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-D-Thr(Bzl)-OH, HBTU/HOBt) Neutralization->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Chain_Elongation Repeat Cycles for Chain Elongation Wash1->Chain_Elongation Final_Deprotection Final Boc Deprotection Chain_Elongation->Final_Deprotection Dried_Peptide_Resin Dried Peptide-Resin Final_Deprotection->Dried_Peptide_Resin Cleavage HF Cleavage (Anhydrous HF, Anisole) Dried_Peptide_Resin->Cleavage Deprotection_Cycle Boc Deprotection Neutralization_Cycle Neutralization Coupling_Cycle Coupling Wash_Cycle Wash Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified Peptide (>95%) Purification->Pure_Peptide Characterization Characterization (Mass Spectrometry) Pure_Peptide->Characterization MIC_Assay Antimicrobial Activity (MIC Determination) Pure_Peptide->MIC_Assay

Caption: Experimental workflow for the synthesis of an antimicrobial peptide using Boc-SPPS.

Teixobactin_Mechanism cluster_inhibition Inhibition Teixobactin Teixobactin (containing D-Threonine) Lipid_II Lipid II (Peptidoglycan Precursor) Teixobactin->Lipid_II Binds to Lipid_III Lipid III (Wall Teichoic Acid Precursor) Teixobactin->Lipid_III Binds to Bacterial_Membrane Bacterial Cell Membrane Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Lipid_III->Cell_Wall_Integrity Membrane_Disruption Membrane Disruption and Pore Formation Bacterial_Membrane->Membrane_Disruption Induces Inhibition_PG Inhibition of Peptidoglycan Synthesis Inhibition_WTA Inhibition of Wall Teichoic Acid Synthesis Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis Inhibition_PG->Cell_Lysis Inhibition_WTA->Cell_Lysis

Caption: Mechanism of action of teixobactin-like antimicrobial peptides.

References

Application Note and Protocol: HPLC Purification of Peptides Containing D-Threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic and naturally occurring peptides.[1] The inclusion of non-proteinogenic amino acids, such as D-Threonine, in peptide sequences can confer unique structural and functional properties, including increased stability against enzymatic degradation. However, the presence of D-amino acids can introduce challenges in purification, particularly the separation of diastereomers.[2] This document provides a detailed protocol for the purification of peptides containing D-Threonine using Reverse-Phase HPLC (RP-HPLC), the most common and effective method for peptide purification.[3][4]

The principles of RP-HPLC for peptide separation are based on the hydrophobic interactions between the peptide's amino acid side chains and the non-polar stationary phase.[4] Peptides are adsorbed onto the column in a polar mobile phase and are subsequently eluted by a gradient of increasing organic solvent concentration. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.

Challenges in Purifying D-Threonine Containing Peptides

The primary challenge in purifying peptides containing D-amino acids is the potential for the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers can arise during peptide synthesis and often exhibit very similar physicochemical properties, making their separation difficult. While conventional RP-HPLC on achiral stationary phases can sometimes resolve diastereomers due to subtle differences in their secondary structure and hydrophobicity, specialized chiral chromatography may be necessary in some cases.

Experimental Protocols

This section details the materials and methods for the successful purification of a D-Threonine-containing peptide.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (ACN), and ultrapure water.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA)

  • Sample: Crude synthetic peptide containing D-Threonine, lyophilized.

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.

  • HPLC Column: A C18 reverse-phase column is the standard choice for peptide purification. For small peptides, a pore size of 100-120 Å is recommended, while for larger peptides (>30 amino acids), a wider pore size (300 Å) is preferable.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in ultrapure water.

  • Mobile Phase B (Organic): 0.1% TFA in acetonitrile.

Note: All mobile phases should be filtered through a 0.22 µm or 0.45 µm membrane and degassed prior to use to prevent column blockage and ensure system stability.

Sample Preparation
  • Dissolve the crude peptide in a minimal amount of Mobile Phase A to a concentration of 1-5 mg/mL.

  • If solubility is an issue, a small amount of acetonitrile or a stronger solvent like DMSO can be used, followed by dilution with the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared peptide sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A good starting point is a broad gradient from 5% to 95% Mobile Phase B over 30-60 minutes to determine the approximate elution time of the target peptide.

  • Detection: Monitor the elution profile using a UV detector at 214-220 nm, which corresponds to the absorbance of the peptide backbone. If the peptide contains aromatic residues (e.g., Trp, Tyr, Phe), detection at 280 nm can also be used.

  • Fraction Collection: Collect fractions corresponding to the peaks in the chromatogram. It is advisable to collect fractions across the entire peak to ensure the purest fractions can be identified later.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC with a faster gradient. Mass spectrometry can be used to confirm the molecular weight of the peptide in the desired fractions.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). The pooled fractions are then lyophilized to remove the mobile phase and obtain the purified peptide as a solid powder.

Method Optimization
  • Gradient Slope: Once the approximate elution percentage of the target peptide is known from the initial broad gradient, a shallower, more focused gradient around this point can be used to improve resolution and separate closely eluting impurities. For example, if the peptide elutes at 40% Mobile Phase B, a new gradient of 30% to 50% Mobile Phase B over 20-30 minutes can be applied.

  • Flow Rate: A standard analytical flow rate is 1.0 mL/min for a 4.6 mm ID column. Adjusting the flow rate can influence resolution.

  • Column Temperature: Increasing the column temperature (e.g., to 30-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the HPLC purification of a D-Threonine containing peptide.

Table 1: HPLC Instrumentation and Column Specifications

ParameterSpecificationRationale
HPLC System Preparative or Semi-PreparativeAllows for purification of milligram to gram quantities.
Stationary Phase C18-modified silicaStandard for peptide purification due to its hydrophobicity.
Particle Size 5-10 µmProvides a good balance between efficiency and backpressure.
Pore Size 100-300 Å100-120 Å for smaller peptides, 300 Å for larger peptides.
Column Dimensions 4.6 mm to 50 mm IDDependent on the amount of peptide to be purified.

Table 2: Mobile Phase and Gradient Conditions

ParameterConditionPurpose
Mobile Phase A 0.1% TFA in WaterAqueous phase; TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Initial Gradient 5-95% B over 30-60 minTo determine the elution point of the target peptide.
Optimized Gradient Shallower slope around the elution pointTo improve resolution and purity.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Can be optimized to enhance separation.
Detection Wavelength 214-220 nmFor detection of the peptide bond.

Table 3: Expected Purification Outcomes for a Crude Peptide (50-80% Purity)

ParameterExpected ValueNotes
Final Purity >98%Achievable with a single optimized RP-HPLC step.
Yield 30-60%Dependent on crude purity and separation efficiency.
Retention Time 10-20 minutesHighly dependent on the peptide sequence and gradient.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC purification of a D-Threonine containing peptide.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve & Filter) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (0.1% TFA in Water/ACN) Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (214-220 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Fraction Analysis (Analytical HPLC & MS) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide (>98%) Lyophilization->Final_Product

Caption: General workflow for the HPLC purification of a synthetic peptide.

Method_Optimization_Logic Start Start with Broad Gradient (e.g., 5-95% B over 30 min) Run1 Initial HPLC Run Start->Run1 Evaluate1 Evaluate Chromatogram (Identify Target Peak) Run1->Evaluate1 Good_Resolution Good Resolution? Evaluate1->Good_Resolution Optimize_Gradient Design Shallower Gradient Around Elution Point Good_Resolution->Optimize_Gradient No Final_Method Final Optimized Method Good_Resolution->Final_Method Yes Run2 Optimized HPLC Run Optimize_Gradient->Run2 Evaluate2 Evaluate Purity of Fractions Run2->Evaluate2 Evaluate2->Final_Method Purity >98% Adjust_Params Adjust Other Parameters (Temperature, Flow Rate) Evaluate2->Adjust_Params Purity <98% Adjust_Params->Run2

Caption: Logical workflow for HPLC method development and optimization.

References

Application Notes: Utilizing Boc-D-Thr-OH in Peptide Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fragment condensation is a powerful strategy in solid-phase peptide synthesis (SPPS) for the creation of long or complex peptides.[1] This approach involves the synthesis of two or more separate peptide fragments, which are then purified and coupled together to form the final, full-length peptide.[2] This methodology minimizes the accumulation of deletion or truncated sequences that can occur during the stepwise synthesis of very long chains.[3] The use of tert-butyloxycarbonyl (Boc) chemistry is particularly well-suited for fragment condensation. The Boc/Bzl (benzyl) protection scheme utilizes moderate acid for the removal of the temporary Nα-Boc group, while side-chain protecting groups and the final cleavage from the resin require a strong acid like hydrofluoric acid (HF).[1][4]

Boc-D-Thr-OH is a critical building block for incorporating a D-threonine residue, which can enhance peptide stability against enzymatic degradation. In the context of Boc chemistry, the hydroxyl side chain of threonine is typically protected as a benzyl ether (Bzl) to prevent side reactions during synthesis. These application notes provide detailed protocols for the strategic use of this compound in a fragment condensation workflow, targeting researchers and professionals in peptide chemistry and drug development.

Strategic Overview of Fragment Condensation

The core principle involves synthesizing a C-terminal peptide fragment on a solid support and an N-terminal protected peptide fragment that will be coupled to it. This compound can be incorporated into either fragment, but it is often strategically placed at the C-terminus of the N-terminal fragment. The C-terminal residue of a fragment to be activated for coupling should ideally be glycine to avoid racemization; however, careful selection of coupling reagents can minimize epimerization for other residues.

Overall Fragment Condensation Strategy cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation cluster_2 Condensation & Finalization A1 Stepwise Boc-SPPS on a cleavable linker resin A2 Incorporate Boc-D-Thr(Bzl)-OH as the C-terminal residue A1->A2 A3 Cleave protected fragment from resin (e.g., using mild acid on 2-CTC resin) A2->A3 A4 Purify N-terminal Protected Fragment A3->A4 C1 Fragment Condensation: Couple Fragment A to Fragment B on solid support A4->C1 B1 Stepwise Boc-SPPS on a stable resin (e.g., PAM) B2 Assemble C-terminal sequence B1->B2 B3 Perform final Nα-Boc deprotection to expose N-terminal amine B2->B3 B3->C1 C2 Final Cleavage & Global Deprotection (e.g., HF or TFMSA) C1->C2 C3 Purify and Analyze Final Full-Length Peptide C2->C3

Caption: High-level workflow for a convergent peptide synthesis strategy.

Experimental Protocols

Protocol 1: Synthesis of N-Terminal Protected Fragment with C-Terminal this compound

This protocol describes the synthesis of a fully protected peptide fragment intended for subsequent condensation. Using a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) allows the protected fragment to be cleaved while keeping side-chain protecting groups intact.

Workflow Diagram:

Protocol 1: N-Terminal Fragment Synthesis Workflow start Start: 2-Chlorotrityl Chloride Resin swell 1. Swell Resin in DCM start->swell load 2. Load First Amino Acid: Boc-D-Thr(Bzl)-OH + DIEA in DCM swell->load cap 3. Cap Unreacted Sites (DCM/MeOH/DIEA) load->cap deprotect 4. Boc Deprotection (50% TFA in DCM) cap->deprotect neutralize 5. Neutralization (10% DIEA in DCM) deprotect->neutralize couple 6. Couple Next Boc-Amino Acid (e.g., DIC/HOBt) neutralize->couple repeat Repeat Steps 4-6 for each subsequent residue couple->repeat repeat->deprotect final_cleave 7. Cleave Protected Fragment (e.g., TFE/AcOH/DCM) repeat->final_cleave purify 8. Precipitate, Purify & Characterize Protected Fragment final_cleave->purify end End: Purified Protected Fragment purify->end

Caption: Stepwise synthesis of a protected peptide fragment on 2-CTC resin.

Methodology:

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Loading of Boc-D-Thr(Bzl)-OH:

    • Dissolve Boc-D-Thr(Bzl)-OH (1.5 eq. relative to resin capacity) in minimal DCM.

    • Add N,N-diisopropylethylamine (DIEA) (2.0 eq.).

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • Capping: To block any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes. Wash the resin thoroughly with DCM, DMF, and finally DCM.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 3 minutes, filter, and then treat again with 50% TFA/DCM for 5-20 minutes. Wash with DCM and isopropanol (IPA).

  • Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 minutes). Wash thoroughly with DCM.

  • Coupling:

    • Dissolve the next Boc-protected amino acid (2.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (2.0 eq.) in N,N-Dimethylformamide (DMF).

    • Add Diisopropylcarbodiimide (DIC) (2.0 eq.) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor completion with a Kaiser test.

  • Chain Elongation: Repeat steps 4-6 for all amino acids in the fragment.

  • Cleavage of Protected Fragment:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a solution of TFE/AcOH/DCM (1:1:3) for 2 hours.

    • Filter the resin and collect the filtrate. Evaporate the solvent.

  • Purification: Precipitate the crude protected fragment in cold diethyl ether. Purify via flash chromatography if necessary. Confirm mass by mass spectrometry.

Protocol 2: Synthesis of C-Terminal Resin-Bound Fragment

This protocol details the synthesis of the peptide fragment that will remain on the solid support for the condensation step. A more acid-stable resin, such as PAM resin, is used.

Methodology:

  • Resin Preparation: Swell aminomethyl (AM) or PAM resin in DCM for 30 minutes.

  • First Amino Acid Attachment: Couple the C-terminal Boc-amino acid of this fragment to the resin using standard coupling protocols (e.g., DIC/HOBt).

  • Chain Elongation: Perform stepwise synthesis by repeating the Boc deprotection (50% TFA/DCM), neutralization (10% DIEA/DCM), and coupling cycles as described in Protocol 1 (Steps 4-6).

  • Final Deprotection: After coupling the final amino acid of this fragment, perform a final Nα-Boc deprotection (Step 4) and neutralization (Step 5) to expose the N-terminal amine for the fragment condensation step.

  • Resin Washing: Wash the resin-bound fragment thoroughly with DMF and prepare for the condensation reaction.

Protocol 3: Fragment Condensation on Solid Support

This is the key step where the two fragments are joined. The purified, protected N-terminal fragment is activated and coupled to the N-terminus of the resin-bound C-terminal fragment.

Workflow Diagram:

Protocol 3: Fragment Condensation Workflow start Start: Resin-Bound Fragment B (N-terminus deprotected) couple 3. Add activated Fragment A solution to Resin-Bound Fragment B start->couple frag_a Purified Protected Fragment A dissolve 1. Dissolve Fragment A and coupling additive (OxymaPure) in DMF frag_a->dissolve reagents Coupling Reagents (e.g., DIC/OxymaPure) reagents->dissolve preactivate 2. Add coupling agent (DIC) to pre-activate Fragment A dissolve->preactivate preactivate->couple react 4. Agitate for 12-24 hours. Monitor reaction completion. couple->react wash 5. Wash resin thoroughly with DMF and DCM react->wash end End: Full-Length Protected Peptide on Resin wash->end

Caption: The key steps for coupling two protected peptide fragments.

Methodology:

  • Reagent Preparation: Dissolve the purified N-terminal protected fragment (1.5-2.0 eq. relative to resin loading) and OxymaPure (2.0 eq.) in a minimal volume of DMF.

  • Activation: Add DIC (2.0 eq.) to the solution and allow the fragment's C-terminal carboxyl group to activate for 10-15 minutes.

  • Coupling: Add the activated fragment solution to the swelled resin-bound C-terminal fragment (which has a free N-terminus).

  • Reaction: Agitate the reaction mixture for 12-24 hours at room temperature. To drive the reaction to completion, a second addition of fresh DIC (1.0 eq.) may be added after 12 hours.

  • Washing: Once the coupling is complete (as determined by a negative Kaiser test on a resin sample), wash the resin extensively with DMF, DCM, and IPA to remove all excess reagents and byproducts.

Protocol 4: Final Cleavage and Purification

This protocol removes all side-chain protecting groups and cleaves the final peptide from the solid support.

Methodology:

  • Resin Preparation: Dry the peptide-resin under vacuum.

  • HF Cleavage:

    • Caution: This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and a dedicated HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., p-cresol, thioanisole) to the dried peptide-resin in the reaction vessel.

    • Cool the apparatus to 0°C.

    • Distill anhydrous HF into the vessel and stir for 1-2 hours at 0°C.

    • Evaporate the HF under a stream of nitrogen.

  • TFMSA Cleavage (Alternative): As an alternative to HF, treat the resin with a solution of trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole.

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage mixture by adding cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation: Representative Parameters and Expected Outcomes

The following tables summarize typical quantitative data for a fragment condensation synthesis. Actual results will vary based on peptide sequence, length, and hydrophobicity.

Table 1: Synthesis Parameters for Peptide Fragments

ParameterN-Terminal FragmentC-Terminal FragmentRationale / Notes
Resin Type 2-Chlorotrityl ChloridePAM or MBHA2-CTC allows mild cleavage to yield a protected fragment. PAM/MBHA is stable to repeated TFA treatment.
Resin Substitution 0.4 - 0.8 mmol/g0.5 - 1.0 mmol/gLower substitution can help mitigate aggregation for difficult sequences.
Amino Acid Excess 2.0 - 3.0 eq.2.0 - 3.0 eq.Ensures high coupling efficiency for each step.
Coupling Reagents DIC / HOBtDIC / HOBtStandard, cost-effective reagents for Boc-SPPS.
Boc Deprotection 50% TFA in DCM50% TFA in DCMStandard condition for Boc removal.

Table 2: Fragment Condensation and Final Peptide Data

ParameterRepresentative ValueNotes
Protected Fragment Excess 1.5 - 2.0 eq.A moderate excess is used to drive the sterically hindered fragment-fragment coupling to completion.
Condensation Reagents DIC / OxymaPureOxymaPure is an effective additive for minimizing racemization during fragment coupling.
Condensation Time 12 - 24 hoursLonger coupling times are required compared to single amino acid additions.
Overall Crude Peptide Yield 40 - 70%Highly dependent on the efficiency of the condensation step and the length of the fragments.
Crude Peptide Purity (HPLC) 30 - 60%Fragment condensation can still result in uncoupled fragments, requiring robust purification.
Final Purified Peptide Yield 10 - 30%Reflects losses during both the synthesis and multiple purification stages.
Final Purity (HPLC) >95 - 98%Achievable with careful RP-HPLC purification.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during Solid-Phase Peptide Synthesis (SPPS). This guide focuses specifically on the incomplete coupling of Boc-D-Thr-OH.

Troubleshooting Incomplete Coupling of this compound

The coupling of β-branched amino acids like Threonine (Thr) can be challenging due to steric hindrance. Incomplete coupling of this compound leads to the formation of deletion sequences, which can be difficult to separate from the target peptide, resulting in lower overall yield and purity. This guide provides a systematic approach to troubleshooting and overcoming these coupling issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete this compound coupling?

Incomplete coupling of this compound is primarily attributed to two factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl group on the β-carbon of the threonine side chain create significant steric hindrance. This bulkiness impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate. This aggregation can physically block the reactive N-terminus, preventing efficient coupling of the incoming this compound.[1] Sequences with repeating or hydrophobic residues are particularly prone to aggregation.[1]

Q2: How can I detect incomplete coupling of this compound?

Several methods can be used to detect incomplete coupling, both during the synthesis and after cleavage:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[2] A negative result (yellow or colorless beads) suggests a complete reaction.

  • High-Performance Liquid Chromatography (HPLC) of Crude Peptide: After cleaving a small amount of the peptide from the resin, reversed-phase HPLC analysis of the crude product can reveal the presence of deletion sequences (the target peptide missing the threonine residue). These sequences will typically have a different retention time than the full-length peptide.

  • Mass Spectrometry (MS): Analysis of the crude peptide by mass spectrometry is a definitive method to identify deletion sequences. The mass spectrum will show a peak corresponding to the molecular weight of the peptide lacking the threonine residue.

Q3: What are the recommended strategies to improve the coupling efficiency of this compound?

Several strategies can be employed to overcome the challenges associated with coupling this compound:

  • Optimize Coupling Reagents: Standard coupling reagents may not be efficient enough for sterically hindered amino acids. Utilizing more potent activating reagents is highly recommended.

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) can help drive the reaction to completion.

  • Extend Coupling Time: Prolonging the reaction time (e.g., 2-4 hours or even overnight) can increase the coupling efficiency. The progress can be monitored by taking resin samples for the Kaiser test at different time points.

  • Perform a Double Coupling: If the Kaiser test is positive after the initial coupling, a second coupling with fresh reagents should be performed. This involves washing the resin thoroughly after the first coupling and then repeating the coupling procedure.

  • Increase Reaction Temperature: For particularly difficult couplings, increasing the temperature to 30-40°C can enhance the reaction kinetics. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions like racemization.

  • Disrupt Peptide Aggregation: For sequences prone to aggregation, using chaotropic salts (e.g., LiCl) in the coupling mixture or employing special solvent mixtures (e.g., "magic mixture": DCM/DMF/NMP) can help to disrupt secondary structures and improve reagent accessibility.[1][3]

Q4: What is O-acylation of the threonine side chain and how can it be prevented?

O-acylation is a side reaction where the hydroxyl group of the threonine side chain is acylated by the activated carboxyl group of the incoming amino acid. This results in the formation of a branched peptide, which can be difficult to remove during purification.

Prevention Strategies:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the coupling reaction can help to suppress O-acylation.

  • Side Chain Protection: Although not always necessary for short peptides, for longer or more complex sequences, using Boc-D-Thr(tBu)-OH, where the hydroxyl group is protected by a tert-butyl group, will completely prevent O-acylation. The tBu group is typically removed during the final cleavage with strong acid.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids like this compound. The following table provides a comparative summary of commonly used coupling reagents.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsTypical Coupling TimePotential Side Reactions
DIC/HOBt CarbodiimideGood1 - 3 hoursRacemization (minimized by HOBt), Dehydration of Asn/Gln
HBTU Aminium SaltVery Good30 - 90 minutesGuanidinylation of the N-terminus if pre-activation is not done
HATU Aminium SaltExcellent15 - 60 minutesMinimal racemization
HCTU Aminium SaltExcellent15 - 60 minutesMinimal racemization
COMU Aminium SaltExcellent15 - 60 minutesMinimal racemization, byproducts are more water-soluble

Note: The efficiencies and times are representative and can vary depending on the specific peptide sequence, resin, and other reaction conditions.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • After the coupling reaction, take a small sample of resin beads (approximately 1-2 mg) and place them in a small glass test tube.

  • Wash the resin beads with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive (Incomplete Coupling): The beads and/or solution turn a deep blue or purple color. This indicates the presence of free primary amines.

  • Negative (Complete Coupling): The beads and solution remain yellow or are colorless. This indicates the absence of free primary amines.

Protocol 2: Double Coupling Procedure
  • After the first coupling of this compound, perform a Kaiser test.

  • If the Kaiser test is positive, wash the resin thoroughly with DMF (3-5 times) to remove all traces of the initial coupling reagents and byproducts.

  • Prepare a fresh solution of activated this compound using the chosen coupling reagent and base.

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling reaction to proceed for the desired time (e.g., 1-2 hours).

  • After the second coupling, wash the resin with DMF.

  • Perform another Kaiser test to confirm the completion of the reaction.

Protocol 3: Capping of Unreacted Amines with Acetic Anhydride

If coupling remains incomplete after a double coupling, it is advisable to cap the unreacted N-termini to prevent the formation of deletion sequences.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common mixture is acetic anhydride/pyridine/DMF (1:1:8 v/v/v).

Procedure:

  • Wash the resin with DMF (3-5 times).

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.

  • Perform a Kaiser test to confirm that all free amines have been acetylated (the test should be negative). If the test is still positive, the capping step can be repeated.

Protocol 4: Test Cleavage and HPLC Analysis

Reagents:

  • Cleavage Cocktail: A common cleavage cocktail for Boc-SPPS is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cold diethyl ether.

Procedure:

  • Take a small amount of dried peptide-resin (5-10 mg) and place it in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.

  • Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Analyze the sample by reversed-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the absorbance at 214 nm or 220 nm.

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling of This compound Detected (Positive Kaiser Test) strategy1 Optimize Coupling Reagent (e.g., HATU, HCTU, COMU) start->strategy1 strategy2 Increase Reagent Equivalents (3-5 eq.) start->strategy2 strategy3 Extend Coupling Time (2-4 hours or overnight) start->strategy3 double_coupling Perform Double Coupling strategy1->double_coupling strategy2->double_coupling strategy3->double_coupling kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 capping Cap Unreacted Amines (Acetic Anhydride) kaiser_test_2->capping Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative aggregation_check Consider Peptide Aggregation kaiser_test_2->aggregation_check Still Positive after multiple attempts capping->proceed aggregation_solutions Aggregation Disruption Strategies - Chaotropic salts (LiCl) - Special solvents (DCM/DMF/NMP) aggregation_check->aggregation_solutions aggregation_solutions->double_coupling

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Logical Relationship of Causes and Solutions

G cluster_causes Primary Causes cluster_solutions Troubleshooting Solutions steric_hindrance Steric Hindrance of This compound potent_reagents Use Potent Coupling Reagents (HATU, HCTU, COMU) steric_hindrance->potent_reagents double_couple Double Coupling steric_hindrance->double_couple optimize_conditions Optimize Conditions (Time, Equivalents, Temp.) steric_hindrance->optimize_conditions aggregation Peptide Aggregation aggregation->double_couple disrupt_aggregation Disrupt Aggregation (Chaotropic Salts, Solvents) aggregation->disrupt_aggregation

Caption: Relationship between causes of incomplete coupling and solutions.

References

Common side reactions with Boc-D-Thr-OH and prevention strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Boc-D-Thr-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of this compound in your peptide synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in solid-phase peptide synthesis (SPPS)?

The primary side reactions associated with the use of this compound stem from its β-hydroxyl group and the chirality of its α-carbon. The most frequently encountered issues are:

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to the incorporation of the undesired L-threonine diastereomer. This is a general concern for all chiral amino acids during activation and coupling.

  • N→O Acyl Shift: Under strong acidic conditions, typically during the final cleavage from the resin, an intramolecular migration of an acyl group from the peptide backbone nitrogen to the side-chain hydroxyl group can occur. This results in the formation of a more labile ester bond, which can lead to peptide chain cleavage.[1] This reaction is reversible under basic conditions.

  • Dehydration: Although less common with appropriate side-chain protection, dehydration of the threonine side chain to form a dehydroamino acid can occur, particularly under harsh acidic conditions or with certain coupling reagents.

  • O-Acylation (Esterification): If the hydroxyl group of threonine is not protected, it can be acylated by the incoming activated amino acid, leading to the formation of branched peptides. This is primarily a concern when using this compound without a side-chain protecting group.

Q2: How can I prevent racemization when coupling this compound?

Minimizing racemization is critical for obtaining a stereochemically pure peptide. The following strategies are recommended:

  • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Uronium/aminium-based reagents like HATU are generally preferred over HBTU as they react faster, minimizing the time the activated amino acid is susceptible to epimerization.[2][3]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended when using carbodiimide coupling reagents like DCC or DIC to minimize racemization.[3]

  • Control of Reaction Conditions:

    • Temperature: Avoid elevated temperatures during coupling.

    • Base: Use a hindered base like diisopropylethylamine (DIEA) judiciously.

    • Pre-activation Time: Keep the pre-activation time of the amino acid before addition to the resin to a minimum.

Q3: What is the recommended side-chain protection for this compound and why?

To prevent side reactions such as O-acylation and dehydration, it is highly recommended to use this compound with a protected side chain. The most common and effective protecting group for the threonine side chain in Boc-based solid-phase peptide synthesis (SPPS) is the benzyl ether (Bzl) .

  • Stability: The benzyl ether is stable to the moderately acidic conditions used for the repetitive removal of the N-terminal Boc group (e.g., trifluoroacetic acid in dichloromethane).

  • Cleavage: It is reliably cleaved during the final deprotection step using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

Using Boc-D-Thr(Bzl)-OH minimizes the risk of side-chain-related impurities in the final peptide.

Q4: I have observed a product with a mass corresponding to an N→O acyl shift. How can I confirm this and reverse it?

The N→O acyl shift results in the formation of an O-acyl isopeptide (depsipeptide), which contains an ester linkage instead of an amide bond. This can be identified by mass spectrometry, often as a loss of a peptide fragment upon MS/MS analysis due to the lability of the ester bond.

This shift is reversible. To convert the ester linkage back to the native amide bond, the peptide can be treated with a mild base.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Prevention & Troubleshooting Strategies
Presence of a diastereomeric impurity with the same mass as the target peptide in HPLC/MS. Racemization of the this compound residue during coupling.Prevention: • Use HATU as the coupling reagent. • If using a carbodiimide (DCC, DIC), always include an additive like HOBt or Oxyma. • Minimize pre-activation time. • Avoid elevated temperatures during coupling.
Observation of peptide fragments during purification or a lower than expected yield, especially after acidic cleavage. N→O acyl shift at the threonine residue, leading to chain cleavage at the newly formed ester bond.Prevention: • Use the benzyl (Bzl) ether protecting group on the threonine side chain (Boc-D-Thr(Bzl)-OH).Troubleshooting (Reversal): • Treat the cleaved peptide with a mild aqueous basic solution (e.g., pH 8-9) to facilitate the reverse O→N acyl shift. Monitor the conversion by HPLC.
Mass spectrometry shows a peak corresponding to the target peptide minus 18 Da (loss of water). Dehydration of the threonine side chain.Prevention: • Use Boc-D-Thr(Bzl)-OH to protect the side-chain hydroxyl group. • Avoid excessively harsh acidic conditions during cleavage.
Mass spectrometry reveals a product with a mass corresponding to the addition of another amino acid residue to the threonine side chain. O-acylation (esterification) of an unprotected threonine hydroxyl group.Prevention: • Always use side-chain protected this compound, such as Boc-D-Thr(Bzl)-OH.

Experimental Protocols

Protocol 1: Recommended Coupling of Boc-D-Thr(Bzl)-OH using HATU

This protocol is designed to minimize racemization during the incorporation of Boc-D-Thr(Bzl)-OH.

  • Resin Preparation: Swell the resin-bound peptide in DMF. Deprotect the N-terminal Boc group using standard procedures (e.g., 50% TFA in DCM). Wash the resin thoroughly with DCM, then DMF. Neutralize with 10% DIEA in DMF and wash again with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin. Add DIEA (6 equivalents) to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the coupling using a qualitative ninhydrin (Kaiser) test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM.

Protocol 2: Reversal of N→O Acyl Shift

This protocol can be used to convert an O-acyl isopeptide back to the native peptide.

  • Peptide Dissolution: Dissolve the crude peptide containing the O-acyl isopeptide in an aqueous buffer with a pH of 8-9 (e.g., 0.1 M sodium bicarbonate or ammonium bicarbonate). The concentration should be low enough to ensure complete dissolution.

  • Incubation: Gently stir the solution at room temperature.

  • Monitoring: Monitor the progress of the O→N acyl shift by RP-HPLC. The isopeptide will have a different retention time than the native peptide. The reaction is typically complete within a few hours.

  • Purification: Once the conversion is complete, acidify the solution with a small amount of TFA and proceed with standard RP-HPLC purification.

Data Presentation

While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following table provides a qualitative comparison of the risk of side reactions with and without side-chain protection.

Side Reaction This compound (Unprotected) Boc-D-Thr(Bzl)-OH (Protected)
Racemization Moderate to High (Coupling dependent)Moderate to High (Coupling dependent)
N→O Acyl Shift High risk during acidic cleavageLow to negligible risk
Dehydration Moderate riskLow risk
O-Acylation High riskNegligible risk

Visualizations

experimental_workflow cluster_coupling Coupling Step cluster_deprotection Final Cleavage & Deprotection Resin Resin-Peptide (Free N-terminus) Coupled_Peptide Resin-Peptide-D-Thr(Bzl)-Boc Resin->Coupled_Peptide Couple for 1-2h Coupling_Mix Boc-D-Thr(Bzl)-OH + HATU + DIEA in DMF Coupling_Mix->Coupled_Peptide Final_Peptide_Resin Final Peptide on Resin Coupled_Peptide->Final_Peptide_Resin Repeat Synthesis Cycles Crude_Peptide Crude Peptide Final_Peptide_Resin->Crude_Peptide Cleavage HF_Cleavage Anhydrous HF + Scavengers HF_Cleavage->Crude_Peptide

Caption: General workflow for incorporating Boc-D-Thr(Bzl)-OH into a peptide via SPPS.

troubleshooting_logic Start Side Reaction Observed in HPLC/MS Mass_Check Check Mass of Impurity Start->Mass_Check Same_Mass Same Mass as Target Mass_Check->Same_Mass Yes Mass_Loss_18 Mass Loss of 18 Da Mass_Check->Mass_Loss_18 No Racemization Likely Racemization Same_Mass->Racemization Other_Mass Other Mass Adduct Mass_Loss_18->Other_Mass No Dehydration Likely Dehydration Mass_Loss_18->Dehydration Yes Acyl_Shift Possible N->O Acyl Shift or O-Acylation Other_Mass->Acyl_Shift Yes Action_Racemization Optimize Coupling (Reagent, Temp, Time) Racemization->Action_Racemization Action_Dehydration Use Boc-D-Thr(Bzl)-OH Dehydration->Action_Dehydration Action_Acyl Use Boc-D-Thr(Bzl)-OH or perform base treatment Acyl_Shift->Action_Acyl

Caption: Troubleshooting logic for common side reactions with this compound.

References

Technical Support Center: Optimizing Boc-D-Thr-OH Deprotection for Enhanced Peptide Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the tert-butyloxycarbonyl (Boc) deprotection of D-Threonine (Boc-D-Thr-OH). This resource offers practical solutions to common challenges, detailed experimental protocols, and comparative data to improve peptide yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of D-Threonine residues in peptide synthesis.

Problem Potential Cause Suggested Solution
Incomplete or Sluggish Deprotection Steric Hindrance: The bulky nature of the D-Threonine side chain can impede the approach of the acidic reagent to the Boc group.Increase Reaction Time: Extend the standard deprotection time and monitor progress using TLC or LC-MS. Increase Acid Concentration: Carefully increase the concentration of Trifluoroacetic Acid (TFA). Elevated Temperature: Gentle heating can accelerate the reaction, but must be used cautiously to avoid side reactions. Use a Stronger Acidic System: Consider using 4M HCl in dioxane for more robust deprotection.
Insufficient Reagent: The amount of acid is not sufficient to drive the reaction to completion.Ensure Stoichiometric Excess: Use a significant excess of the acidic reagent. A common starting point is 25-50% TFA in Dichloromethane (DCM).
Low Peptide Yield Post-Deprotection Side Reactions: The reactive tert-butyl cation generated during deprotection can lead to unwanted modifications.Use Scavengers: Incorporate scavengers such as triisopropylsilane (TIS) or thioanisole into the deprotection cocktail to trap the tert-butyl cations.
Acid-Catalyzed Side Reactions: The hydroxyl group of threonine can undergo an acid-catalyzed acyl N–O shift.[1]Optimize Deprotection Conditions: Use the mildest effective acidic conditions. Consider alternatives to strong acids like TFA. If an N-O shift is suspected, the reaction can often be reversed by treatment with a mild base like aqueous ammonia.[1]
Product Loss During Workup: The deprotected amino acid or peptide may be lost during extraction or purification steps.Modify Workup Procedure: For water-soluble products, avoid extensive aqueous washes. Consider precipitation of the product as a salt (e.g., hydrochloride or trifluoroacetate) and collection by filtration.
Observation of Unexpected Byproducts t-Butylation: The tert-butyl cation can alkylate nucleophilic residues, particularly tryptophan, methionine, and cysteine.Incorporate Scavengers: A scavenger cocktail is highly recommended. For peptides with multiple sensitive residues, a more complex cocktail may be necessary.
Dehydration of Threonine: While less common under standard deprotection conditions, strong acids and high temperatures can potentially lead to the elimination of the hydroxyl group.Use Milder Conditions: Avoid excessive heat and highly concentrated acids. Monitor the reaction carefully for the formation of dehydroamino acid residues.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

A common and effective method for Boc deprotection is treatment with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.[2] Reaction times typically range from 30 minutes to 2 hours, depending on the steric hindrance of the amino acid and the overall peptide sequence.[2] Another widely used reagent is 4M Hydrogen Chloride (HCl) in 1,4-dioxane.

Q2: Why is the deprotection of this compound sometimes challenging?

The deprotection of this compound can be challenging due to the steric hindrance posed by the β-branched side chain, which can slow down the reaction rate. Additionally, the presence of the hydroxyl group introduces the possibility of acid-catalyzed side reactions, such as the N-O acyl shift, where the adjacent peptide bond migrates to the side-chain hydroxyl group, forming an ester linkage.[1]

Q3: What are scavengers and why are they crucial for this compound deprotection?

Scavengers are nucleophilic compounds added to the deprotection reaction to trap the highly reactive tert-butyl cations that are generated upon cleavage of the Boc group. These cations can otherwise alkylate sensitive amino acid residues like tryptophan, methionine, and cysteine, leading to undesired side products and reduced yield of the target peptide. Common scavengers include triisopropylsilane (TIS), thioanisole, and water.

Q4: What are some milder alternatives to TFA for Boc deprotection?

For sensitive peptides or when trying to avoid strong acid conditions, several milder deprotection methods can be employed:

  • Oxalyl chloride in methanol: This system provides efficient deprotection at room temperature, often with high yields.

  • Lewis Acids: Reagents like bismuth(III) trichloride can catalyze the selective removal of the Boc group under moderate conditions.

  • Aqueous Phosphoric Acid: This offers an environmentally benign option for deprotection.

Q5: How can I monitor the progress of the deprotection reaction?

The most effective way to monitor the reaction is by using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the deprotected product, allowing for optimization of the reaction time.

Quantitative Data Summary

The following tables provide a comparative overview of different deprotection methods and the effectiveness of scavengers.

Table 1: Comparison of Common Boc Deprotection Reagents

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA/DCM 25-50% TFA in DCM, Room Temp.30 min - 2 hoursHighly effective, well-established.Can cause acid-catalyzed side reactions.
4M HCl/Dioxane 4M HCl in Dioxane, Room Temp.30 min - 2 hoursOften considered milder than TFA.Dioxane is a hazardous solvent.
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂, MeOH, Room Temp.1 - 4 hoursMild conditions, high yields (up to 90%).Reagent is moisture-sensitive.
Aqueous Phosphoric Acid 85% H₃PO₄ in THFVariesEnvironmentally friendly, selective.May require longer reaction times.

Table 2: Efficacy of Scavengers in Preventing Side Reactions

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, Tyr, Met, Cys2.5 - 5% (v/v)Very effective at quenching carbocations.
Thioanisole Trp, Met5% (v/v)Suppresses alkylation of sulfur-containing and indole side chains.
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)Particularly effective for protecting cysteine residues.
Water General2.5 - 5% (v/v)Can act as a scavenger but is often used in combination with others.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the this compound containing peptide in anhydrous Dichloromethane (DCM).

  • Prepare the deprotection cocktail by adding Trifluoroacetic Acid (TFA) to the DCM to achieve a final concentration of 25-50% (v/v). If required, add scavengers such as Triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Add the deprotection cocktail to the peptide solution and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at 30-minute intervals.

  • Upon completion (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its TFA salt.

  • Collect the precipitate by filtration and dry under vacuum.

Protocol 2: Milder Boc Deprotection with Oxalyl Chloride in Methanol
  • In a dry round-bottom flask, dissolve the this compound containing peptide (1 equivalent) in methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution. Caution: The reaction can be exothermic.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected peptide, typically as its hydrochloride salt.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection cluster_workup Workup Dissolve Peptide Dissolve Peptide Combine & Stir Combine & Stir Dissolve Peptide->Combine & Stir Prepare Cocktail Prepare Cocktail Prepare Cocktail->Combine & Stir Monitor Progress Monitor Progress Combine & Stir->Monitor Progress Monitor Progress->Combine & Stir Incomplete Remove Volatiles Remove Volatiles Monitor Progress->Remove Volatiles Complete Precipitate Precipitate Remove Volatiles->Precipitate Isolate Product Isolate Product Precipitate->Isolate Product Troubleshooting_Logic Start Start Low_Yield Low Peptide Yield? Start->Low_Yield Incomplete_Deprotection Incomplete Deprotection? Low_Yield->Incomplete_Deprotection Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Incomplete_Deprotection->Side_Products No Increase_Time_Acid Increase Time/ Acid Concentration Incomplete_Deprotection->Increase_Time_Acid Yes Use_Scavengers Add Scavengers Side_Products->Use_Scavengers Yes Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Consider Check_Workup Optimize Workup Side_Products->Check_Workup No Successful_Deprotection Optimized Yield Increase_Time_Acid->Successful_Deprotection Use_Scavengers->Successful_Deprotection Milder_Conditions->Successful_Deprotection Check_Workup->Successful_Deprotection Signaling_Pathway Boc_Peptide Boc-Protected Peptide Protonated_Boc Protonated Intermediate Boc_Peptide->Protonated_Boc + H+ Acid H+ (e.g., TFA) Acid->Protonated_Boc Deprotected_Peptide Deprotected Peptide (Amine) Protonated_Boc->Deprotected_Peptide tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Trapped_Cation Scavenged Cation tBu_Cation->Trapped_Cation Trapped by Side_Product Side Product (Alkylation) tBu_Cation->Side_Product Reacts with Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys) Nucleophilic_Residue->Side_Product

References

How to prevent racemization of D-Threonine during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of D-Threonine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of D-Threonine peptide synthesis?

A1: Racemization is the process where the desired D-Threonine, a specific stereoisomer, converts into a mixture of both D- and L-Threonine during the synthesis process. This loss of stereochemical integrity can lead to the formation of undesired peptide diastereomers, which can be difficult to separate and may negatively impact the peptide's biological activity and therapeutic efficacy.

Q2: Why is preventing the racemization of D-Threonine particularly important?

A2: The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. The incorporation of even small amounts of the incorrect L-Threonine enantiomer can lead to peptides with reduced potency, altered receptor binding, or different pharmacological profiles. For therapeutic peptides, maintaining enantiomeric purity is a critical quality attribute.

Q3: What are the primary mechanisms that cause D-Threonine to racemize during peptide synthesis?

A3: The two main pathways for racemization during peptide bond formation are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected D-Threonine can cyclize to form a planar oxazolone intermediate. This intermediate can be deprotonated at the alpha-carbon, leading to a loss of stereochemical information.

  • Direct Enolization: A strong base can directly abstract the alpha-proton of the activated D-Threonine, forming an enolate intermediate. Reprotonation of this planar intermediate can occur from either side, resulting in a mixture of D- and L-enantiomers.

Q4: Which factors have the most significant impact on D-Threonine racemization?

A4: Several factors can influence the extent of racemization:

  • Coupling Reagents: Highly reactive coupling reagents can promote the formation of racemization-prone intermediates.

  • Base: The type and concentration of the base used for neutralization and coupling are critical. Stronger, non-sterically hindered bases can increase the rate of racemization.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][2][3] This is particularly relevant for microwave-assisted peptide synthesis.[1][3]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

Troubleshooting Guides

Issue: High levels of L-Threonine detected in the final peptide.

This troubleshooting guide will help you identify and resolve the potential causes of D-Threonine racemization during your solid-phase peptide synthesis (SPPS).

1. Review Your Coupling Protocol

  • Coupling Reagent and Additives:

    • Problem: Use of highly activating uronium/aminium salts (e.g., HBTU, HATU) without racemization-suppressing additives.

    • Solution: Switch to a carbodiimide-based coupling reagent such as Diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure or HOBt. These additives form active esters that are less prone to racemization. For particularly sensitive couplings, the addition of copper (II) chloride (CuCl₂) has been shown to be effective for modified threonine residues.

  • Pre-activation Time:

    • Problem: Extended pre-activation times can lead to the accumulation of the racemization-prone oxazolone intermediate.

    • Solution: Minimize the pre-activation time to 1-5 minutes before adding the activated amino acid to the resin.

2. Evaluate the Base Used

  • Type of Base:

    • Problem: Using strong, non-sterically hindered bases like Diisopropylethylamine (DIEA) can promote racemization.

    • Solution: Consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine).

  • Amount of Base:

    • Problem: Using an excess of base increases the risk of racemization through direct enolization.

    • Solution: Use the minimum amount of base necessary for the reaction to proceed efficiently. Typically, 1-2 equivalents are sufficient.

3. Control the Reaction Temperature

  • Problem: Elevated temperatures, especially during microwave-assisted synthesis, can significantly increase the rate of racemization for sensitive amino acids.

  • Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). If using a microwave synthesizer, reduce the maximum coupling temperature to 50°C or below for the D-Threonine coupling step.

4. Check Your Solvent System

  • Problem: Highly polar aprotic solvents like DMF can sometimes favor racemization pathways.

  • Solution: While solvent choice is often limited by resin swelling and reagent solubility, consider using a less polar solvent or a solvent mixture if compatible with your synthesis protocol.

Data Presentation

Table 1: Recommended Coupling Conditions to Minimize D-Threonine Racemization

ParameterRecommendationRationale
Coupling Reagent DIC / Oxyma PureForms a less reactive O-acylisourea intermediate that is rapidly trapped by Oxyma, minimizing oxazolone formation.
DIC / HOBtHOBt acts as a racemization suppressant by forming an active ester that is less prone to epimerization.
Base N-methylmorpholine (NMM)A weaker base compared to DIEA, reducing the likelihood of base-catalyzed racemization.
2,4,6-trimethylpyridine (collidine)A sterically hindered base that is less likely to abstract the alpha-proton.
Temperature 0°C to Room TemperatureLower temperatures slow down the rate of racemization reactions.
Pre-activation Time 1-5 minutesMinimizes the time the activated amino acid exists in a highly reactive, racemization-prone state.
Solvent DMF or NMPStandard solvents for SPPS; ensure they are of high purity and anhydrous.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Threonine(tBu)-OH

Objective: To couple Fmoc-D-Threonine(tBu)-OH onto a resin-bound peptide with minimal racemization.

Materials:

  • Fmoc-D-Threonine(tBu)-OH (3-5 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Fmoc-D-Threonine(tBu)-OH (3-5 eq.) and Oxyma Pure (3-5 eq.) in anhydrous DMF.

    • Add DIC (3-5 eq.) to the solution.

    • Allow the mixture to pre-activate for 2 minutes at room temperature.

  • Coupling:

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other appropriate test to ensure the coupling reaction has gone to completion.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Quantification of D/L-Threonine Racemization by Chiral HPLC

Objective: To determine the enantiomeric purity of the threonine residue in the final peptide after cleavage and hydrolysis.

Materials:

  • Crude or purified peptide

  • 6 M HCl

  • Derivatization agent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Borate buffer (pH 8.0)

  • Chiral HPLC column (e.g., CROWNPAK CR-I(+) or Astec CHIROBIOTIC T)

  • HPLC system with a fluorescence detector

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Re-dissolve the amino acid hydrolysate in borate buffer (pH 8.0).

    • Add a solution of NBD-F in acetonitrile.

    • Heat the mixture at 60°C for 5 minutes.

    • Cool the reaction and add a small amount of HCl to stop the reaction.

  • Chiral HPLC Analysis:

    • Column: Chiral HPLC column (e.g., CROWNPAK CR-I(+)).

    • Mobile Phase: Example conditions: a mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (e.g., 80/15/5/0.5). Isocratic elution is often used.

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.6 mL/min).

    • Temperature: 20°C.

    • Detection: Fluorescence detector (Excitation/Emission wavelengths appropriate for NBD derivatives).

    • Injection: Inject the derivatized sample.

  • Data Analysis:

    • Identify the peaks corresponding to the NBD-derivatives of D-Threonine and L-Threonine based on the retention times of standards.

    • Integrate the peak areas for both enantiomers.

    • Calculate the percentage of racemization (% L-Threonine) using the formula: % L-Threonine = [Area(L-Thr) / (Area(D-Thr) + Area(L-Thr))] * 100

Mandatory Visualizations

RacemizationMechanism cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated D-Thr Activated D-Thr Oxazolone Oxazolone Activated D-Thr->Oxazolone Cyclization Racemic Mixture Racemic Mixture Oxazolone->Racemic Mixture Deprotonation/ Reprotonation Activated D-Thr_2 Activated D-Thr Enolate Enolate Activated D-Thr_2->Enolate Base (e.g., DIEA) Racemic Mixture_2 Racemic Mixture Enolate->Racemic Mixture_2 Reprotonation ExperimentalWorkflow start Start: Resin-bound peptide (N-terminally deprotected) activation Activate Fmoc-D-Thr(tBu)-OH with DIC/Oxyma in DMF (2 min @ RT) start->activation coupling Couple activated D-Thr to resin (1-2h @ RT) activation->coupling wash Wash Resin (DMF, DCM) coupling->wash kaiser Kaiser Test wash->kaiser end Proceed to next cycle kaiser->end Negative recouple Recouple kaiser->recouple Positive recouple->wash TroubleshootingTree start High Racemization Detected? check_reagents Using HBTU/HATU or strong base (DIEA)? start->check_reagents Yes change_reagents Switch to DIC/Oxyma and NMM/Collidine check_reagents->change_reagents Yes check_temp Coupling Temp > RT (e.g., Microwave)? check_reagents->check_temp No re_analyze Re-synthesize and analyze change_reagents->re_analyze lower_temp Reduce temperature to 0°C - RT check_temp->lower_temp Yes check_preact Long pre-activation time? check_temp->check_preact No lower_temp->re_analyze reduce_preact Minimize pre-activation to < 5 min check_preact->reduce_preact Yes check_preact->re_analyze No reduce_preact->re_analyze

References

Technical Support Center: Aggregation in Peptides Containing Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting aggregation issues in peptides containing Boc-D-Thr-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, preventing, and resolving peptide aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is this compound known to directly cause peptide aggregation?

A1: While any amino acid can contribute to the overall properties of a peptide that lead to aggregation, this compound itself is not specifically identified as a primary cause of aggregation. Peptide aggregation is a complex phenomenon primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.[1][2] The hydrophobicity and sequence of the entire peptide are more significant factors.[1] However, the presence of a D-amino acid like D-Threonine can influence the peptide's secondary structure.[3]

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.

  • Inaccurate Diagnostic Tests: Colorimetric tests like the Kaiser test may yield false negative results, indicating a complete reaction when the reactive sites are inaccessible due to aggregation.

  • Physical Appearance: The peptide-resin may appear clumpy or sticky.

Q3: When in the synthesis process is aggregation most likely to occur?

A3: Aggregation is not typically observed before the fifth or sixth residue and becomes more prevalent as the peptide chain elongates, especially in sequences longer than 20 amino acids. It is particularly common in hydrophobic sequences.

Troubleshooting Guide

If you suspect peptide aggregation in a sequence containing this compound, consult the following troubleshooting guide.

Problem Potential Cause Recommended Solution(s)
Low crude peptide yield after cleavage On-resin aggregation hindering coupling/deprotection steps.- Perform a test cleavage on a small amount of resin to analyze the peptide by mass spectrometry to identify truncated sequences. - Re-synthesize the peptide using aggregation-disrupting techniques.
Incomplete coupling (positive Kaiser test) Growing peptide chain is aggregated, blocking access to the N-terminus.- Increase reaction time and/or temperature: Couple at a higher temperature (e.g., 40-50°C) to disrupt secondary structures. - Use stronger coupling reagents: Employ more potent activators like HATU or HCTU. - Perform a double coupling: Repeat the coupling step with a fresh solution of activated amino acid. - Incorporate chaotropic salts: Wash the resin with a solution of LiCl or NaClO₄ before coupling.
Slow or incomplete Fmoc deprotection Aggregated peptide chains limit reagent access to the Fmoc group.- Switch to a stronger base: Use DBU in the deprotection solution. - Increase deprotection time and/or temperature. - Improve solvation: Use solvents like NMP or add DMSO to the DMF.
Poor resin swelling Peptide chains are collapsing on the resin support due to intermolecular hydrogen bonding.- Change the solvent system: Switch from DCM to more polar, aprotic solvents like DMF, NMP, or a "Magic Mixture" (DCM/DMF/NMP 1:1:1). - Use a different resin: Consider a low-substitution resin or a PEG-based resin (e.g., TentaGel) to improve solvation.

Proactive Strategies to Prevent Aggregation

A proactive approach is often more effective than troubleshooting an aggregated synthesis. Consider these strategies from the outset, especially for sequences known to be difficult.

Strategy Description Typical Implementation
Backbone Protection Introduce groups that disrupt the hydrogen bonding network of the peptide backbone.- Pseudoproline Dipeptides: Incorporate commercially available Fmoc-Xaa-Thr(ΨPro)-OH dipeptides. The oxazolidine ring structure introduces a "kink" that disrupts β-sheet formation. The native threonine is regenerated during final TFA cleavage. - Hmb/Dmb Protecting Groups: Use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids. These bulky groups on the backbone nitrogen prevent hydrogen bonding.
Optimized Synthesis Conditions Modify the chemical and physical environment to favor solvation over aggregation.- Elevated Temperature/Microwave: Perform couplings at higher temperatures or use a microwave peptide synthesizer to provide energy to overcome aggregation. - Chaotropic Salts: Add salts like LiCl, NaClO₄, or KSCN to the coupling or washing steps to disrupt secondary structures. - "Magic Mixture": Use a solvent mixture of DCM, DMF, and NMP (1:1:1) for improved solvation.
Choice of Solid Support The resin can significantly influence aggregation.- Low-Loading Resins: High loading can exacerbate aggregation. Use resins with a lower substitution level. - PEG-Grafted Resins: Resins like TentaGel or NovaSyn® TG have polyethylene glycol chains that improve the solvation of the growing peptide.

Experimental Protocols

Protocol 1: Manual Coupling with a Chaotropic Salt Wash

This protocol is for a manual coupling step when aggregation is suspected.

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a chaotropic salt solution.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.4 M LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with coupling.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of an activating agent (e.g., HCTU) in DMF. Add 6 equivalents of a base like DIPEA.

  • Coupling: Add the activated amino acid solution to the resin. Ensure the resin is well-suspended. Allow the reaction to proceed for 1-2 hours.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.

Protocol 2: Test Cleavage to Monitor Synthesis

This protocol can be used to assess the quality of the peptide at any point during the synthesis.

  • Sample Collection: After a critical coupling step, take a small sample of the peptide-resin (approx. 10-20 mg).

  • Washing and Drying: Wash the resin sample with DCM (3 x 1 mL) and dry it under a stream of nitrogen.

  • Cleavage: Add 200 µL of a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5) to the dry resin.

  • Reaction: Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Dissolve the crude peptide in a suitable solvent and analyze by LC-MS to check for the desired mass and the presence of deletion products.

Diagrams

Aggregation_Troubleshooting_Workflow start Suspicion of Aggregation (e.g., poor swelling, failed coupling) test_cleavage Perform Test Cleavage and LC-MS Analysis start->test_cleavage incomplete_coupling Incomplete Coupling (Deletion Products Present) test_cleavage->incomplete_coupling Deletion Products synthesis_ok Synthesis is Proceeding (Target Mass Observed) test_cleavage->synthesis_ok Target Mass OK implement_strategies Implement Aggregation Mitigation Strategies incomplete_coupling->implement_strategies continue_synthesis Continue Synthesis with Close Monitoring synthesis_ok->continue_synthesis strategy1 Modify Synthesis Conditions: - Higher Temperature - Chaotropic Salts - Change Solvents (NMP, DMSO) implement_strategies->strategy1 strategy2 Incorporate Backbone Modification: - Pseudoproline Dipeptides - Hmb/Dmb Amino Acids implement_strategies->strategy2 Proactive_Aggregation_Prevention start Peptide Synthesis Design sequence_analysis Analyze Sequence for Aggregation Propensity (Hydrophobicity, Length) start->sequence_analysis difficult_sequence Difficult Sequence Identified sequence_analysis->difficult_sequence High Risk standard_protocol Proceed with Standard SPPS Protocol sequence_analysis->standard_protocol Low Risk proactive_strategies Select Proactive Strategies difficult_sequence->proactive_strategies synthesis Begin Synthesis standard_protocol->synthesis strategy_resin Choose Appropriate Resin (Low-load, PEG-grafted) proactive_strategies->strategy_resin strategy_backbone Plan Backbone Modifications (Pseudoprolines, Dmb/Hmb) proactive_strategies->strategy_backbone strategy_conditions Optimize Synthesis Conditions (Microwave, Chaotropic Salts) proactive_strategies->strategy_conditions strategy_resin->synthesis strategy_backbone->synthesis strategy_conditions->synthesis

References

Technical Support Center: Efficient Coupling of Boc-D-Thr-OH in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-D-Thr-OH, a sterically hindered amino acid, in difficult peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?

A1: The primary challenge in coupling this compound arises from its structure. The β-branched side chain (a methyl and a hydroxyl group on the beta-carbon) creates significant steric hindrance around the α-carboxyl group. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.[1]

Q2: What are the common problems observed during the coupling of this compound?

A2: The most frequent issues include:

  • Incomplete Coupling: Leading to the deletion of the this compound residue in the final peptide sequence. This is often detected by a positive Kaiser test after the coupling step.[2]

  • Low Coupling Yields: Resulting in a lower overall yield of the desired peptide.

  • Racemization: Although less common with urethane-protected amino acids like Boc derivatives, aggressive activation conditions required for hindered residues can sometimes lead to a loss of stereochemical integrity.[3][4]

  • Peptide Aggregation: Sequences rich in hydrophobic or β-branched amino acids like threonine can be prone to aggregation on the solid support, further hindering coupling efficiency.

Q3: How can I monitor the completeness of the this compound coupling reaction?

A3: The most common method for monitoring coupling reactions in SPPS is the Kaiser (ninhydrin) test .[5] A positive result (blue or purple color) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling. A negative result (yellow or colorless) suggests the coupling is complete. It is crucial to perform this test after the coupling step and before proceeding to the deprotection of the next amino acid.

Q4: What is "double coupling," and when should I use it for this compound?

A4: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This strategy is highly recommended for sterically hindered amino acids like this compound, especially when a single coupling fails to go to completion (as indicated by a positive Kaiser test). It helps to drive the reaction forward and maximize the incorporation of the difficult residue.

Troubleshooting Guide

Issue: Positive Kaiser Test After this compound Coupling (Incomplete Coupling)

This is the most common issue encountered. The following troubleshooting steps and solutions are recommended:

Potential Cause Recommended Solution
Insufficient reactivity of the coupling reagent. Switch to a more potent coupling reagent. For sterically hindered amino acids, uronium/aminium salts like HATU , HBTU , or HCTU , and phosphonium salts like PyBOP or PyAOP are generally more effective than standard carbodiimides (DCC, DIC) alone.
Suboptimal reaction conditions. 1. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents. 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. 3. Increase reagent concentration: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents). 4. Elevate the temperature: Increasing the reaction temperature to 30-40°C can improve reaction kinetics. However, this should be done cautiously as it can also increase the risk of racemization.
Peptide aggregation on the resin. 1. Use structure-disrupting elements: If the sequence allows, incorporating pseudoproline dipeptides before the difficult coupling can disrupt secondary structures that lead to aggregation. 2. Change the solvent: Switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts can help to break up aggregates.
Steric hindrance from the growing peptide chain. In particularly difficult cases, consider using a dipeptide, such as Fmoc-Xaa-Thr(ΨPro)-OH, which can be easier to couple than the single amino acid.

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative performance of common coupling reagents for hindered amino acids.

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsTendency for RacemizationNotes
Carbodiimides DCC, DICLow to ModerateModerateEfficiency is significantly improved with additives like HOBt or HOAt.
Phosphonium Salts PyBOP, PyAOPHighLowGenerally very effective for hindered couplings. PyAOP is often more reactive than PyBOP.
Uronium/Aminium Salts HBTU, TBTU, HCTU, HATU, COMUHigh to Very HighLowHATU and COMU are often considered among the most efficient reagents for difficult couplings due to the formation of highly reactive OAt or Oxyma esters.

Note: Efficiency and racemization are highly dependent on the specific peptide sequence, solvent, base, and reaction conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling this compound.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the resin, followed immediately by the activation mixture.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed to a second coupling (double coupling) by repeating steps 2-4 with fresh reagents.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

Protocol 2: Double Coupling Strategy

This protocol should be implemented if the initial coupling is incomplete.

  • First Coupling: Perform the initial coupling as described in Protocol 1 or your standard procedure.

  • Washing: After the first coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

  • Second Coupling: Prepare a fresh activation mixture of this compound and your chosen coupling reagent (e.g., HATU and DIPEA in DMF).

  • Reaction: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm completion and then wash the resin as described previously.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test is essential for assessing the success of the coupling reaction.

Reagents:

  • Solution A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color:

    • Intense Blue Solution and Beads: Failed coupling.

    • Light Blue Solution, Dark Blue Beads: Incomplete coupling; recoupling is necessary.

    • Colorless or Faint Blue Solution, Colorless Beads: Complete coupling.

Visualizations

Coupling_Troubleshooting start Start: Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test positive_result Positive Result (Blue Color) kaiser_test->positive_result Incomplete negative_result Negative Result (Yellow/Colorless) kaiser_test->negative_result Complete double_couple Perform Double Coupling positive_result->double_couple proceed Proceed to Next Deprotection negative_result->proceed double_couple->kaiser_test Re-test re_evaluate Re-evaluate Strategy: - Stronger Reagent (HATU/PyBOP) - Increase Temperature - Use NMP solvent double_couple->re_evaluate If still positive re_evaluate->start Re-couple

Caption: Troubleshooting workflow for incomplete this compound coupling.

Coupling_Reagent_Selection start Difficult Sequence with this compound decision Select Coupling Reagent Class start->decision uronium Uronium/Aminium Salts (HATU, HBTU, HCTU) decision->uronium High Efficiency phosphonium Phosphonium Salts (PyBOP, PyAOP) decision->phosphonium High Efficiency carbodiimide Carbodiimides + Additive (DIC/HOAt) decision->carbodiimide Standard recommendation1 Highest Reactivity Recommended First Choice uronium->recommendation1 recommendation2 High Reactivity Excellent Alternative phosphonium->recommendation2 recommendation3 Moderate Reactivity Cost-Effective Option carbodiimide->recommendation3

Caption: Decision guide for selecting a coupling reagent for this compound.

Experimental_Workflow cluster_cycle Coupling Cycle for this compound deprotection 1. N-terminal Deprotection (e.g., TFA in DCM) wash1 2. Wash (DMF) deprotection->wash1 coupling 4. Couple to Resin wash1->coupling activation 3. Prepare Activation Mixture (this compound + Reagent) activation->coupling monitoring 5. Monitor with Kaiser Test coupling->monitoring monitoring->coupling Positive (Double Couple) wash2 6. Wash (DMF, DCM) monitoring->wash2 Negative

Caption: Standard experimental workflow for a single coupling cycle.

References

Technical Support Center: Overcoming Solubility Challenges with Boc-D-Thr-OH in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Boc-D-Thr-OH during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, like many Boc-protected amino acids, is sparingly soluble in water but generally exhibits good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[1] While precise quantitative data is not always available, it is considered highly soluble in solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[1][2] Its solubility in less polar solvents like dichloromethane (DCM) may be more limited but is generally sufficient for coupling reactions in solid-phase peptide synthesis (SPPS).[2]

Q2: Why am I experiencing difficulty dissolving this compound?

Several factors can contribute to the poor solubility of this compound:

  • Solvent Quality: The purity and water content of the solvent can significantly impact solubility. Older or improperly stored solvents may have degraded or absorbed moisture, reducing their effectiveness.

  • Temperature: Room temperature may not be sufficient to dissolve the amino acid derivative, especially at higher concentrations.

  • Concentration: Attempting to create a highly concentrated solution can exceed the solubility limit of this compound in a particular solvent.

  • Aggregation: While less common for a single amino acid derivative compared to a growing peptide chain, intermolecular hydrogen bonding can still lead to the formation of small aggregates that are difficult to dissolve.[3]

Q3: Can the quality of the this compound affect its solubility?

Yes, the quality of the starting material can influence its solubility. Impurities or variations in the crystalline structure of the solid can affect how readily it dissolves. If you suspect issues with the quality of your this compound, it is advisable to obtain a certificate of analysis from the supplier or to purify the material.

Q4: Are there any known side reactions when trying to dissolve this compound at elevated temperatures?

While gentle warming can aid dissolution, excessive heat should be avoided. Although this compound is relatively stable, prolonged exposure to high temperatures, especially in the presence of basic or acidic impurities, could potentially lead to degradation or side reactions. For instance, in the context of peptide synthesis, heating can sometimes promote side reactions like esterification on serine or threonine residues.

Troubleshooting Guides

Problem: this compound is not dissolving in the chosen solvent at room temperature.

This is a common issue that can often be resolved with a systematic approach. The following workflow outlines the recommended steps to address this problem.

A Start: this compound insoluble B Verify solvent quality (anhydrous, high purity) A->B C Try sonication for 10-15 minutes B->C D Gently warm the solution (30-40°C) C->D E Add a small amount of a stronger co-solvent (e.g., DMSO) D->E F Decrease the concentration E->F G Consider alternative solvent system F->G H Success: this compound dissolved G->H

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation: Solvent and Additive Recommendations

The following table summarizes recommended solvents and strategies to improve the solubility of this compound.

Solvent/StrategyRecommendationRationale
Primary Solvents NMP, DMF, DMSOThese polar aprotic solvents are generally effective at solvating Boc-protected amino acids.
Secondary Solvents DCMCommonly used in Boc-based SPPS and can dissolve this compound, although possibly to a lesser extent than NMP or DMF.
Co-solvents Small amounts of DMSO added to DMF or DCMDMSO has strong solubilizing properties and can help break up aggregates.
Physical Methods SonicationProvides energy to break apart solid particles and enhance solvation.
Gentle Warming (30-40°C)Increases the kinetic energy of the solvent molecules, improving their ability to dissolve the solute.
Concentration Adjustment Decrease ConcentrationIf solubility limits are being exceeded, reducing the amount of this compound per unit volume of solvent can be effective.
Problem: Recurrent solubility issues and poor coupling efficiency in SPPS with Threonine-containing sequences.

Even if this compound is successfully dissolved, aggregation of the growing peptide chain on the solid support, especially in sequences containing threonine, can lead to poor coupling yields.

A Start: Poor coupling of Thr-containing peptide B Confirm complete dissolution of this compound A->B C Is the sequence known to be difficult (hydrophobic)? B->C D Use a more powerful coupling reagent (e.g., HATU) C->D Yes G Synthesize on a low-loading or PEG-based resin C->G No E Increase coupling temperature (40-50°C) D->E F Consider using a pseudoproline dipeptide E->F H Improved coupling efficiency F->H G->D

Caption: Logical workflow for addressing poor coupling of threonine-containing peptides.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS
  • Preparation: Ensure all glassware is dry and use fresh, anhydrous peptide synthesis grade solvent (e.g., DMF or NMP).

  • Addition of Solvent: To the vessel containing the required amount of this compound, add the calculated volume of solvent to achieve the desired concentration (typically 0.2-0.5 M for coupling reactions).

  • Initial Dissolution: Agitate the mixture at room temperature for 5-10 minutes.

  • Troubleshooting:

    • If the solid is not fully dissolved, place the vessel in a sonication bath for 10-15 minutes.

    • If solubility is still an issue, gently warm the solution to 30-40°C with continued agitation until the solid dissolves completely.

  • Cooling: Allow the solution to return to room temperature before proceeding with the activation and coupling steps.

Protocol 2: Utilizing Pseudoproline Dipeptides to Mitigate Aggregation

For sequences prone to aggregation, the use of a pseudoproline dipeptide of threonine can be highly effective.

  • Sequence Analysis: Identify a suitable position in your peptide sequence to introduce a pseudoproline. This is typically at a site involving a serine or threonine residue.

  • Dipeptide Selection: Instead of coupling this compound as a single amino acid, use a commercially available pseudoproline dipeptide, such as Fmoc-Xaa-Thr(ψMe,Me-pro)-OH (where Xaa is the preceding amino acid).

  • Coupling: The pseudoproline dipeptide is coupled using standard SPPS protocols. The oxazolidine ring introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation.

  • Cleavage: The pseudoproline moiety is stable during the synthesis but is cleaved under standard TFA treatment, regenerating the native threonine residue in the final peptide.

References

Technical Support Center: Boc-D-Thr-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the use of Boc-D-Threonine (Boc-D-Thr-OH) in solid-phase peptide synthesis (SPPS). Our goal is to help you identify and minimize byproduct formation, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts associated with the use of this compound in peptide synthesis?

A1: The primary byproducts arise from the reactivity of the unprotected side-chain hydroxyl group of threonine. The two most common side reactions are:

  • O-Acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide (an ester linkage instead of an amide bond). This can result in chain termination or the incorporation of an incorrect building block.

  • Dehydration: Under certain acidic conditions, particularly during the final cleavage from the resin, the threonine residue can undergo dehydration to form a dehydroaminobutyric acid (Dhb) residue.

Q2: Is it necessary to protect the side-chain hydroxyl group of this compound?

A2: While it is possible to incorporate this compound without side-chain protection, it significantly increases the risk of O-acylation. For routine synthesis and to ensure the highest purity of the final peptide, protecting the side-chain hydroxyl group is highly recommended. The most common protecting group used in Boc-SPPS for threonine is the benzyl ether (Bzl).[1]

Q3: How can I detect the presence of O-acylation or dehydration byproducts?

A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for identifying these byproducts.

  • HPLC: O-acylated peptides will typically have a different retention time compared to the target peptide. Dehydration results in a more hydrophobic peptide, which will also alter its retention time.

  • Mass Spectrometry: O-acylation will result in a mass increase corresponding to the mass of the acylating amino acid residue minus water. Dehydration will result in a mass loss of 18 Da (the mass of water). Tandem MS (MS/MS) can be used to pinpoint the location of the modification.

Q4: Which coupling reagents are best to use with unprotected this compound to minimize byproducts?

A4: The choice of coupling reagent can influence the extent of O-acylation. While no coupling reagent can completely eliminate the risk with an unprotected hydroxyl group, some are less prone to promoting this side reaction. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are generally considered safer options than highly reactive uronium-based reagents like HBTU or HATU when dealing with unprotected hydroxyl-containing amino acids.[2][3]

Troubleshooting Guides

Issue 1: Low Yield and Presence of Unexpected Peaks in HPLC Analysis

Symptom: The final crude peptide shows low yield of the target peptide and multiple unexpected peaks in the HPLC chromatogram. Mass spectrometry analysis reveals masses corresponding to the target peptide plus the mass of one or more amino acids.

Possible Cause: O-acylation of the threonine side-chain hydroxyl group.

Troubleshooting Workflow:

start Low Yield & Unexpected HPLC Peaks confirm_mass Confirm Mass of Byproducts by MS start->confirm_mass o_acylation O-Acylation Confirmed (Mass + Amino Acid) confirm_mass->o_acylation strategy Review Synthesis Strategy o_acylation->strategy unprotected Unprotected this compound Used strategy->unprotected protected Protected Boc-D-Thr(Bzl)-OH Used strategy->protected optimize_coupling Optimize Coupling Conditions (e.g., use DIC/HOBt) unprotected->optimize_coupling use_protected Switch to Boc-D-Thr(Bzl)-OH unprotected->use_protected incomplete_protection Incomplete Side-Chain Protection protected->incomplete_protection end Improved Peptide Purity optimize_coupling->end use_protected->end check_reagent Check Purity of Boc-D-Thr(Bzl)-OH incomplete_protection->check_reagent check_reagent->end

Caption: Troubleshooting workflow for O-acylation.

Mitigation Strategies:

StrategyDescription
Use Side-Chain Protection The most effective method to prevent O-acylation is to use Boc-D-Thr(Bzl)-OH. The benzyl ether group protects the hydroxyl function during coupling and is cleaved during the final HF cleavage step.
Optimize Coupling Reagents If using unprotected this compound is unavoidable, use less reactive coupling reagents. Carbodiimides (DCC, DIC) with HOBt are generally preferred over uronium/phosphonium reagents (HBTU, HATU, PyBOP).[2][3]
Control Stoichiometry and Reaction Time Use a minimal excess of the activated amino acid and monitor the coupling reaction closely to avoid prolonged exposure of the unprotected hydroxyl group to the activated species.
Issue 2: Presence of a Byproduct with a Mass Loss of 18 Da

Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak with a mass that is 18 Da less than the target peptide.

Possible Cause: Dehydration of the threonine residue to form a dehydroaminobutyric acid (Dhb) residue.

Troubleshooting Workflow:

start Mass Loss of 18 Da Detected confirm_dehydration Confirm Dehydration by MS/MS start->confirm_dehydration dehydration Dehydration Confirmed confirm_dehydration->dehydration review_cleavage Review Cleavage Conditions dehydration->review_cleavage harsh_conditions Harsh Acidic Conditions review_cleavage->harsh_conditions optimize_cleavage Optimize Cleavage Cocktail and Time harsh_conditions->optimize_cleavage end Minimized Dehydration optimize_cleavage->end

Caption: Troubleshooting workflow for dehydration.

Mitigation Strategies:

StrategyDescription
Optimize Final Cleavage Dehydration is often promoted by strong acidic conditions during the final cleavage from the resin. Minimize the cleavage time with anhydrous HF and ensure the reaction is performed at a low temperature (e.g., 0°C).
Use Appropriate Scavengers While scavengers primarily prevent side reactions with other sensitive amino acids, a well-chosen scavenger cocktail can help to maintain a less harsh cleavage environment.

Experimental Protocols

Protocol 1: Identification of O-Acylation Byproduct by HPLC-MS
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC outlet to an electrospray ionization mass spectrometer (ESI-MS).

    • Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected mass of the target peptide and the expected masses of potential O-acylated byproducts.

    • Perform MS/MS fragmentation on the parent ions of interest to confirm the sequence and locate the site of modification.

Protocol 2: Minimizing O-Acylation using DIC/HOBt Coupling with Unprotected this compound
  • Resin Preparation: Swell the resin-bound peptide in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • In a separate vessel, dissolve the incoming Boc-amino acid (2 equivalents) and HOBt (2 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIC (2 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Note: For critical applications, the use of side-chain protected Boc-D-Thr(Bzl)-OH is strongly advised to eliminate the risk of O-acylation.

Data Presentation

The following table summarizes the potential mass shifts observed in mass spectrometry due to the common byproducts of this compound.

ByproductMass ChangeCause
O-Acylation+ (Mass of acylating amino acid residue - 18.01)Acylation of the side-chain hydroxyl group.
Dehydration- 18.01Loss of a water molecule from the threonine residue.

By understanding the potential side reactions and implementing the appropriate mitigation strategies and analytical controls, researchers can successfully synthesize high-purity peptides containing this compound.

References

Troubleshooting guide for Boc-D-Thr-OH cleavage from solid support

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering issues with the cleavage of Boc-D-Threonine-OH from a solid support during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for cleaving a peptide containing Boc-D-Thr-OH from the resin?

A1: The final cleavage of a peptide synthesized using Boc chemistry, including those containing Boc-D-Thr(tBu)-OH, typically involves treatment with a strong acid to remove the N-terminal Boc group, the side-chain protecting groups (like t-butyl on Threonine), and to cleave the peptide from the resin support.[1] High-concentration Trifluoroacetic acid (TFA) is commonly used.[1][2] A typical cleavage cocktail consists of TFA with scavengers to prevent side reactions.[3] For instance, a common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The cleavage is generally performed at room temperature for 1.5 to 2 hours. More aggressive reagents like liquid hydrogen fluoride (HF) can also be used, particularly for cleavage from resins like PAM or Merrifield, but require specialized equipment due to their hazardous nature.

Q2: Why are scavengers necessary during the cleavage of a peptide containing Threonine?

A2: During acid-catalyzed cleavage, highly reactive cationic species are generated from the cleavage of protecting groups (like the t-butyl group from the Threonine side chain) and the resin linker. These carbocations can lead to undesired side reactions by alkylating electron-rich amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine. While Threonine itself is not one of the most susceptible residues to these modifications, other sensitive amino acids in the peptide sequence are at risk. Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent them from modifying the desired peptide. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

Q3: How can I confirm that the cleavage of my peptide has been successful?

A3: Successful cleavage can be confirmed through a combination of qualitative and quantitative methods. After precipitation of the peptide from the cleavage mixture (typically with cold diethyl ether), you should observe a solid product. To confirm the identity and purity of the cleaved peptide, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential. HPLC will provide information on the purity of the crude peptide, while MS will confirm if the observed molecular weight matches the expected molecular weight of the target peptide.

Q4: What are some common reasons for low peptide yield after cleavage?

A4: Low peptide yield can stem from several factors throughout the synthesis and cleavage process. Incomplete coupling of amino acids, especially bulky ones, can lead to truncated or deletion sequences. During cleavage, insufficient reaction time or a suboptimal cleavage cocktail may result in incomplete removal of the peptide from the resin. Additionally, some peptides, particularly those with certain C-terminal residues, may be prone to re-attachment to the resin. Poor precipitation of the peptide after cleavage can also lead to significant loss of product. It is also possible for some peptides to exhibit poor solubility in the cleavage cocktail or the precipitation solvent.

Troubleshooting Guide

Problem 1: Low or No Peptide Yield After Precipitation

Symptom: After adding cold ether, little to no white precipitate is observed.

  • Did you confirm the synthesis was successful before cleavage?

    • How to check: Perform a test cleavage on a small amount of resin and analyze the supernatant by HPLC/MS. Also, weighing the resin before and after synthesis can indicate if the peptide chain has been successfully elongated.

    • Possible Cause: Incomplete synthesis due to issues like poor coupling efficiency or premature chain termination.

    • Solution: If synthesis was incomplete, the synthesis protocol needs to be optimized. Consider using stronger coupling reagents like HATU or HCTU, especially for sterically hindered amino acids.

  • Is your cleavage cocktail appropriate and freshly prepared?

    • Possible Cause: The cleavage reagent (e.g., TFA) may be old or have absorbed moisture, reducing its effectiveness. Scavengers should also be fresh. The chosen cocktail might not be strong enough for the specific resin linker. For example, PAM resins have greater acid stability than Merrifield resins and may require stronger cleavage conditions.

    • Solution: Always use fresh, high-purity reagents for the cleavage cocktail. If using a standard TFA cocktail, consider extending the cleavage time or switching to a stronger acid like HF or TFMSA if your resin requires it and you have the appropriate safety equipment.

  • Was the cleavage reaction time sufficient?

    • Possible Cause: For some peptides and resins, the standard 1.5-2 hours may not be enough for complete cleavage.

    • Solution: You can try extending the cleavage time to 3-4 hours. However, prolonged exposure to strong acid can increase the risk of side reactions. It's recommended to first perform a time-course study on a small scale to determine the optimal cleavage time.

  • Is your peptide soluble in the precipitation solvent (ether)?

    • Possible Cause: While uncommon, some peptides may have some solubility in diethyl ether, leading to poor precipitation.

    • Solution: After adding ether, ensure the mixture is sufficiently cold (e.g., by placing it at 4°C or in an ice bath) to maximize precipitation. If precipitation is still poor, you can try removing most of the TFA under a stream of nitrogen before adding the cold ether.

Problem 2: Unexpected Mass in the Final Product

Symptom: Mass spectrometry analysis shows a mass that does not correspond to the expected molecular weight of the peptide.

  • Is the observed mass higher than expected?

    • Possible Cause: Incomplete removal of protecting groups. The t-butyl group on the threonine side chain or Boc groups on other amino acids may not have been fully cleaved.

    • Solution: This indicates insufficient cleavage conditions. Increase the cleavage reaction time or use a stronger acid cocktail. Ensure proper mixing of the resin with the cleavage cocktail.

  • Is the observed mass lower than expected?

    • Possible Cause: This could be due to the formation of deletion sequences during synthesis (incomplete coupling). Another possibility is peptide backbone cleavage, which can occur at sensitive sequences, though less common for threonine.

    • Solution: If deletion sequences are the issue, the synthesis protocol needs to be optimized with a focus on coupling efficiency. If backbone cleavage is suspected, milder cleavage conditions (e.g., lower temperature, shorter time) might be necessary, though this needs to be balanced with ensuring complete deprotection and cleavage from the resin.

  • Does the mass correspond to a known side reaction?

    • Possible Cause: Side reactions such as alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations generated during cleavage can lead to mass additions.

    • Solution: Ensure an adequate scavenger cocktail is used. The choice of scavengers depends on the amino acid composition of the peptide. For peptides containing tryptophan, using Boc-Trp(Boc)-OH during synthesis is recommended to avoid side reactions.

Problem 3: Poor Purity of the Crude Peptide

Symptom: HPLC analysis of the crude product shows multiple peaks, indicating a low percentage of the desired peptide.

  • Are there peaks corresponding to deletion or truncated sequences?

    • Possible Cause: Inefficient coupling or deprotection steps during the synthesis.

    • Solution: Review and optimize the SPPS protocol. This may involve using different coupling reagents, extending reaction times, or performing double couplings for difficult amino acids.

  • Are there peaks close to the main product peak?

    • Possible Cause: These could be isomers, such as racemized products, or peptides with modifications that result in a small mass change. While threonine itself is not highly prone to racemization during standard SPPS, it can occur under certain conditions.

    • Solution: Optimizing coupling and cleavage conditions can help minimize racemization. Adding HOBt during coupling can suppress racemization. For cleavage, using the mildest effective conditions is advisable.

  • Are there many non-peptide impurities?

    • Possible Cause: Residual scavengers and cleaved protecting groups that were not fully removed during the washing steps after precipitation.

    • Solution: Ensure the precipitated peptide is thoroughly washed with cold diethyl ether multiple times to remove these small molecule impurities.

Data and Protocols

Cleavage Cocktail Compositions

The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide. Below is a table summarizing common cleavage cocktails.

Reagent NameComposition (v/v)Target Residues/ResinNotes
Standard TFA 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for most peptides without highly sensitive residues.TIS (triisopropylsilane) is a scavenger for carbocations.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides containing Cys, Met, Trp, and Tyr.A widely used "universal" cleavage mixture.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAlternative for peptides with sensitive residues.
Low/High HF Low: HF/DMS (25:75); High: HF/Anisole (90:10)For peptides on PAM or Merrifield resin, especially with Arg(Tos).Requires specialized and hazardous chemical handling apparatus. The "low" step removes most side-chain protecting groups, and the "high" step cleaves the peptide from the resin.
TFMSA TFMSA/TFA/m-cresol/EDTAlternative to HF for Boc-SPPS.A strong, non-volatile acid.

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide, TFMSA: Trifluoromethanesulfonic acid.

Standard Experimental Protocol: TFA Cleavage

This protocol describes a standard procedure for cleaving a peptide containing D-Threonine from a solid support using a TFA-based cocktail.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., up to 0.2 mmol) in a reaction vessel with a sintered glass filter.

    • Wash the resin extensively with dichloromethane (DCM) to remove any residual DMF and to swell the resin.

    • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh. For a general-purpose peptide, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS. For 1 gram of resin, prepare about 10 mL of the cocktail.

    • Add the cleavage cocktail to the reaction vessel containing the dried resin.

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours. A gentle stream of nitrogen can be bubbled through the mixture to aid mixing.

  • Peptide Isolation:

    • Filter the cleavage mixture into a clean collection tube (e.g., a 50 mL centrifuge tube).

    • Wash the resin two to three times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.

  • Peptide Precipitation:

    • In a fume hood, add the combined TFA filtrate dropwise to a larger centrifuge tube containing 8-10 volumes of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Place the tube in an ice bath or at 4°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting the supernatant. Repeat this washing step at least three times to remove residual scavengers and TFA.

    • After the final wash, loosely cap the tube and allow the residual ether to evaporate overnight in a fume hood, or dry the pellet under a gentle stream of nitrogen.

  • Analysis:

    • Dissolve a small amount of the dried crude peptide in an appropriate solvent (e.g., water with 0.1% TFA).

    • Analyze the sample by analytical RP-HPLC to determine purity and by mass spectrometry to confirm the molecular weight.

Visual Guides

Cleavage_Workflow Resin Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Incubate 1.5-2h Resin->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Filtrate Resin_Waste Resin Waste Filter->Resin_Waste Resin Wash Wash Pellet with Cold Ether (3x) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Liquid_Waste Liquid Waste Wash->Liquid_Waste Supernatant Analysis Analyze by HPLC and MS Dry->Analysis

Caption: Experimental workflow for peptide cleavage from solid support.

Troubleshooting_Tree Start Low Yield or Purity Issue Yield Low/No Yield? Start->Yield Purity Poor Purity? Start->Purity Precipitation Precipitate Formed? Yield->Precipitation Mass_Correct Mass Correct? Purity->Mass_Correct Precipitation->Purity Yes Check_Synthesis Check Synthesis Success (Test Cleavage) Precipitation->Check_Synthesis No Cleavage_Time Increase Cleavage Time or Use Stronger Acid Optimize_Precip Optimize Precipitation (Colder, Concentrate TFA) Cleavage_Time->Optimize_Precip Check_Synthesis->Cleavage_Time Incomplete_Deprotection Incomplete Deprotection (Increase Cleavage Time) Mass_Correct->Incomplete_Deprotection No (Mass High) Deletion_Seq Deletion Sequences (Optimize SPPS Coupling) Mass_Correct->Deletion_Seq No (Mass Low) Purification Purification Issue (Optimize HPLC) Mass_Correct->Purification Yes Side_Reactions Side Reactions (Optimize Scavengers) Incomplete_Deprotection->Side_Reactions Deletion_Seq->Side_Reactions

Caption: Troubleshooting decision tree for this compound cleavage.

References

Technical Support Center: Purification of Boc-D-Thr-OH-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the HPLC purification of Boc-D-Thr-OH-containing peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common obstacles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound using RP-HPLC?

A1: The primary challenges stem from the properties of both the peptide and the Boc protecting group. Key issues include:

  • Poor Peak Shape and Resolution: The bulky and hydrophobic nature of the Boc group can influence the peptide's interaction with the stationary phase, potentially leading to broad or tailing peaks.[1] Separating the target peptide from closely related impurities like deletion sequences or incompletely deprotected peptides can be difficult.[1][2]

  • Boc Group Instability: The Boc group is sensitive to acidic conditions.[3] While 0.1% Trifluoroacetic acid (TFA) is a common mobile phase additive that improves peak shape, it can cause premature cleavage of the Boc group, especially during longer runs or when fractions are left standing.[4]

  • Co-elution of Impurities: Side reactions during solid-phase peptide synthesis (SPPS), such as the formation of deletion or truncated sequences, can result in impurities with hydrophobicities very similar to the target peptide, making separation challenging.

  • Low Recovery: Hydrophobic peptides, or those with bulky protecting groups like Boc, may adsorb irreversibly to the stationary phase, leading to poor recovery.

Q2: Is the Boc group stable under standard RP-HPLC conditions with TFA?

A2: The stability of the Boc group is a significant concern. While many protocols successfully use 0.1% TFA for the purification of Boc-protected peptides, there is a risk of deprotection. The rate of cleavage can be influenced by the concentration of TFA, temperature, and the duration of exposure. Some studies suggest that allowing fractions containing 0.1% TFA to stand for several hours can result in noticeable deprotection. Evaporation of the solvent post-purification, especially with heat, can concentrate the TFA and accelerate Boc removal.

Q3: What type of HPLC column is best suited for purifying this compound-containing peptides?

A3: For the purification of peptides, reversed-phase columns are the standard. Key factors to consider when selecting a column include:

  • Stationary Phase: C18 columns are widely used for peptide purification due to their hydrophobicity. For more hydrophobic peptides, a C4 or C8 stationary phase might provide better selectivity and recovery.

  • Pore Size: Wide-pore columns (e.g., 300 Å) are generally recommended for peptides and proteins. This allows the peptide to fully interact with the stationary phase, leading to better peak shape and resolution.

  • Particle Size: Smaller particle sizes (e.g., <5 µm) offer higher efficiency and better resolution, but also result in higher backpressure.

Q4: Can I use a different acid modifier instead of TFA to avoid Boc deprotection?

A4: Yes, alternative acid modifiers can be used, although they may present their own challenges. Formic acid is a common substitute, particularly for LC-MS applications, as it is less acidic than TFA and reduces ion suppression. However, using formic acid may result in broader peaks and poorer resolution compared to TFA. Acetic acid is another option, but it can lead to a higher UV background signal.

Troubleshooting Guide

Poor Peak Shape (Broadening, Tailing, or Fronting)
Symptom Possible Cause Suggested Solution
Broad Peaks Mobile phase flow rate is too low or the gradient is too shallow.Increase the flow rate or steepen the gradient to sharpen the peaks.
Column is overloaded with the sample.Reduce the injection volume or the concentration of the sample.
Secondary interactions between the peptide and the column.Increase the concentration of the ion-pairing agent (e.g., TFA) or try a different column chemistry.
Peak Tailing Presence of active sites on the silica backbone of the column.Use a high-purity silica column or increase the concentration of the acidic modifier (e.g., 0.1% TFA) to saturate the active sites.
Metal-sensitive compounds interacting with the HPLC system.Use metal-free or coated stainless steel columns.
Peak Fronting Sample overload.Decrease the amount of sample injected onto the column.
Sample solvent is stronger than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.
Low Recovery of the Target Peptide
Symptom Possible Cause Suggested Solution
Low or No Peak Detected The peptide is irreversibly adsorbed to the column.Try a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).
The peptide has precipitated in the sample vial or on the column.Ensure the peptide is fully dissolved in the injection solvent. Consider adding a small amount of organic solvent to the sample.
Gradual Decrease in Recovery Over Multiple Runs Column contamination and fouling.Implement a column cleaning protocol. A common method is to flush with a strong solvent like isopropanol.
Presence of Unexpected Peaks
Symptom Possible Cause Suggested Solution
Peak corresponding to the de-Boc'd peptide The Boc group was cleaved during purification or sample workup.Reduce the TFA concentration or switch to a weaker acid like formic acid. Immediately freeze and lyophilize collected fractions to remove TFA quickly.
Multiple closely eluting peaks Presence of deletion sequences or other synthesis-related impurities.Optimize the gradient to improve resolution. A shallower gradient can help separate closely eluting species.
Racemization of amino acids during synthesis.For D-amino acid-containing peptides, chiral HPLC may be necessary to ensure enantiomeric purity.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a this compound-Containing Peptide

Objective: To purify a crude synthetic peptide containing this compound.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (wide-pore, e.g., 300 Å)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN) to a concentration of approximately 1-5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 300 Å pore size.

    • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID).

    • Detection: UV absorbance at 220 nm (for the peptide backbone).

    • Gradient: A typical starting gradient would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions, freeze immediately, and lyophilize to remove the solvent and TFA.

Protocol 2: Analytical HPLC for Purity Assessment

Objective: To determine the purity of the purified peptide fractions.

Materials:

  • Purified peptide fraction (from lyophilization)

  • HPLC-grade water, ACN, and TFA

Methodology:

  • Mobile Phase Preparation: Same as Protocol 1.

  • Sample Preparation:

    • Prepare a solution of the purified peptide at a concentration of approximately 0.5-1 mg/mL.

  • Chromatographic Conditions:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Gradient: A faster, steeper gradient can be used for purity analysis (e.g., 5% to 95% B in 15 minutes).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed q1 Is the peak broad or tailing? start->q1 a1_yes Optimize Gradient / Flow Rate q1->a1_yes Yes a1_no Is the peak fronting? q1->a1_no No end Improved Peak Shape a1_yes->end a2_yes Reduce Sample Load a1_no->a2_yes Yes a2_no Check for Secondary Interactions a1_no->a2_no No a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

G cluster_1 HPLC Purification and Analysis Workflow prep Sample Preparation (Crude Peptide) purification Preparative RP-HPLC prep->purification collection Fraction Collection purification->collection analysis Analytical HPLC (Purity Check) collection->analysis pooling Pool Pure Fractions analysis->pooling lyo Lyophilization pooling->lyo final_product Pure Peptide lyo->final_product

Caption: A standard experimental workflow for peptide purification and analysis.

References

Resolving unexpected mass spectrometry results with Boc-D-Thr-OH peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the mass spectrometry analysis of peptides containing Boc-D-Thr-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected masses observed for a this compound containing peptide?

A1: The most frequently encountered unexpected masses arise from in-source decay of the Boc group, side reactions during synthesis, or the formation of adducts. Common mass shifts include a loss of 100 Da due to the cleavage of the Boc group, a loss of 18 Da from dehydration of the threonine residue, and additions of 22 Da or 38 Da corresponding to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively.

Q2: My MS spectrum shows a significant peak at [M-100]+. What is the likely cause?

A2: A mass loss of 100 Da is a characteristic fragmentation of the tert-butyloxycarbonyl (Boc) protecting group. This can occur either in the ionization source (in-source decay) or during collision-induced dissociation (CID) in MS/MS analysis. The lability of the Boc group means that this neutral loss is a common observation.

Q3: I observe a peak corresponding to a loss of 18 Da. What could be the reason?

A3: A mass loss of 18 Da is indicative of dehydration, a common fragmentation pathway for amino acids with hydroxyl groups like threonine. This can be particularly prominent in the MS/MS spectrum of fragment ions containing the threonine residue.

Q4: Does the D-configuration of Threonine affect the mass spectrum?

A4: The D-configuration of an amino acid does not change the molecular weight of the peptide, so the m/z of the precursor ion will be identical to its L-counterpart. However, the stereochemistry can influence the fragmentation pattern in MS/MS analysis. Peptides containing D-amino acids may exhibit different relative intensities of fragment ions, particularly the y-ion series, compared to the all-L-peptide.

Q5: How can I minimize the in-source decay of the Boc group?

A5: To minimize the premature loss of the Boc group in the ion source, it is advisable to use softer ionization conditions. This can be achieved by reducing the cone voltage or capillary temperature on your mass spectrometer.

Q6: What are some common synthesis-related side products that could lead to unexpected masses?

A6: Besides dehydration, other synthesis-related side reactions can introduce unexpected masses. These can include the formation of a γ-lactam from the threonine residue, incomplete deprotection of other protecting groups used in the synthesis, or modifications from scavengers used during cleavage from the solid-phase resin.

Troubleshooting Guides

Problem 1: No or Very Low Signal for the Peptide of Interest
Potential Cause Recommended Solution
Poor Ionization Efficiency The bulky and hydrophobic Boc group can sometimes hinder efficient ionization. Optimize ESI source conditions such as spray voltage, capillary temperature, and gas flows. Consider using a mobile phase with a higher percentage of organic solvent or different modifiers like formic acid to enhance protonation.
Sample Degradation Peptides can degrade over time. Prepare samples fresh before analysis and avoid repeated freeze-thaw cycles.
High Salt Concentration Non-volatile salts from buffers can suppress the ESI signal. Ensure thorough desalting of the peptide sample using C18 spin columns or similar techniques before analysis.
Instrument Not Calibrated An uncalibrated instrument can lead to poor sensitivity and mass accuracy. Calibrate your mass spectrometer using an appropriate standard.[1]
Problem 2: Unexpected Peaks in the Mass Spectrum
Potential Cause Recommended Solution
In-source Fragmentation The Boc group is labile and can fragment in the ESI source, leading to a prominent [M-100]+ peak.[2] Use softer ionization conditions (e.g., lower cone voltage) to minimize this.
Dehydration The threonine residue can lose a water molecule (-18 Da). This is a common fragmentation and can be confirmed by MS/MS analysis.
Adduct Formation Cations like Na+ ([M+22]+) and K+ ([M+38]+) from glassware or solvents can form adducts with the peptide. Use high-purity solvents and clean sample vials to minimize these adducts.
Contaminants Contaminants such as polymers (e.g., polyethylene glycol, PEG) can be present in solvents or from lab equipment, leading to a series of regularly spaced peaks. Use high-purity solvents and clean your LC-MS system if contamination is suspected.[3]
Synthesis Side Products Incomplete reactions or side reactions during peptide synthesis can result in a variety of unexpected masses. Refer to the synthesis protocol and consider side reactions like formylation (+28 Da) or trifluoroacetylation (+96 Da) from cleavage cocktails.

Quantitative Data Summary

The following tables provide a summary of expected and unexpected mass shifts for a hypothetical peptide containing one this compound residue.

Table 1: Common Adducts and Modifications

Modification/Adduct Mass Shift (Da) Appearance
Sodium Adduct+22.98977[M+Na]⁺
Potassium Adduct+38.96371[M+K]⁺
Formylation+28.00[M+CHO]⁺
Trifluoroacetylation+96.00[M+TFA-H]⁺

Table 2: Common Neutral Losses

Neutral Loss Mass Shift (Da) Origin
Water-18.01056Dehydration of Threonine
Boc Group-100.0524Cleavage of the Boc protecting group
Isobutylene-56.0626Fragmentation of the Boc group

Table 3: Hypothetical MS/MS Fragmentation Data for a this compound Containing Peptide

This table presents a hypothetical fragmentation pattern for a model peptide to illustrate the expected fragmentation. Actual intensities will vary based on the peptide sequence and instrument conditions.

Fragment Ion Sequence Calculated m/z Expected Relative Intensity Comments
[M+H]⁺Boc-D-Thr-Ala-Gly-OH418.22100%Precursor Ion
[M+H-100]⁺D-Thr-Ala-Gly-OH318.17HighNeutral loss of Boc group
y₂Ala-Gly-OH147.08Moderate
y₁Gly-OH75.03Low
b₂Boc-D-Thr-Ala303.18Moderate
b₂-100D-Thr-Ala203.13HighNeutral loss of Boc from b₂
b₂-18Boc-D-Thr-Ala - H₂O285.17LowDehydration of b₂

Experimental Protocols

LC-MS/MS Analysis of a this compound Peptide

This protocol provides a general guideline for the analysis of a synthetic peptide containing a this compound residue. Optimization may be required based on the specific peptide and instrumentation.

1. Sample Preparation

  • Peptide Solubilization: Dissolve the peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Cone Voltage: 20-40 V (lower values may reduce in-source decay).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • MS Scan Range: m/z 150-2000 for a full scan to detect the precursor ion.

  • MS/MS Analysis: Use data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.

  • Collision Energy: A ramped collision energy (e.g., 15-40 eV) is recommended to generate a rich fragmentation spectrum, including both backbone fragments and neutral losses from the Boc group and threonine side chain.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis solubilize Solubilize Peptide (1 mg/mL) dilute Dilute Peptide (1-10 µg/mL) solubilize->dilute inject Inject Sample (5 µL) dilute->inject separate C18 Reversed-Phase Separation inject->separate esi Electrospray Ionization (Positive Mode) separate->esi ms1 MS1 Full Scan (m/z 150-2000) esi->ms1 ms2 MS/MS Fragmentation (DDA, CID) ms1->ms2 analyze Identify Peptide and Characterize Fragments ms2->analyze

Caption: Experimental workflow for LC-MS/MS analysis of this compound peptides.

troubleshooting_tree decision decision issue issue solution solution start Unexpected MS Result q1 Is there a signal? start->q1 no_signal No/Low Signal q1->no_signal No yes_signal Unexpected Peaks q1->yes_signal Yes check_sample Check Sample Prep (Degradation, Salts) no_signal->check_sample check_instrument Optimize Source/Calibrate check_sample->check_instrument instrument_ok Re-run Sample check_instrument->instrument_ok q2 Mass Loss or Gain? yes_signal->q2 mass_loss Mass Loss q2->mass_loss Loss mass_gain Mass Gain q2->mass_gain Gain q3 Loss of 100 Da? mass_loss->q3 boc_loss Boc Group Loss q3->boc_loss Yes q4 Loss of 18 Da? q3->q4 No dehydration Dehydration q4->dehydration Yes other_loss Other Fragmentation q4->other_loss No q5 Adducts (Na, K)? mass_gain->q5 adducts Check Solvents/Glassware q5->adducts Yes synthesis_issue Synthesis Side Product q5->synthesis_issue No

Caption: Troubleshooting decision tree for unexpected MS results.

fragmentation_pathway cluster_neutral_loss Neutral Loss cluster_backbone Backbone Fragmentation (CID) precursor [Boc-D-Thr-Peptide+H]⁺ loss_boc Loss of Boc (-100 Da) [D-Thr-Peptide+H]⁺ precursor->loss_boc loss_water Loss of Water (-18 Da) [Boc-D-Thr(H₂O)-Peptide+H]⁺ precursor->loss_water b_ions b-ions (N-terminal fragments) precursor->b_ions y_ions y-ions (C-terminal fragments) precursor->y_ions b_ions->loss_boc Further fragmentation

Caption: Potential fragmentation pathways for this compound peptides in MS.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-D-Thr-OH vs. Fmoc-D-Thr-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and overall success of complex peptide synthesis. This guide provides an objective, data-driven comparison of two commonly used building blocks for the incorporation of D-threonine: tert-butyloxycarbonyl-D-threonine (Boc-D-Thr-OH) and 9-fluorenylmethyloxycarbonyl-D-threonine (Fmoc-D-Thr-OH).

The incorporation of D-amino acids, such as D-threonine, is a key strategy in modern drug design to enhance peptide stability against enzymatic degradation, thereby improving their therapeutic potential.[1][2][3][4][5] The choice between the Boc and Fmoc protecting group strategies for the α-amino group of D-threonine has significant implications for the entire synthesis process, from reaction conditions to potential side reactions and final peptide purity.

At a Glance: Key Differences in Strategy

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is removed by a base, commonly a solution of piperidine in a polar aprotic solvent. This dictates the choice of side-chain protecting groups and the overall synthetic workflow.

FeatureBoc Strategy (this compound)Fmoc Strategy (Fmoc-D-Thr-OH)
Nα-Protection Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection (Thr) Typically Benzyl ether (Bzl)Typically tert-Butyl ether (tBu)
Final Cleavage Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA)
Orthogonality Quasi-orthogonalFully orthogonal
Common Side Reactions N→O acyl shift, side-chain alkylationβ-elimination, diketopiperazine formation

Performance Comparison: A Data-Driven Perspective

While direct comparative studies on a single D-threonine-containing peptide are not extensively published, the following table summarizes expected quantitative outcomes based on established principles of each synthetic strategy. These values are representative for the synthesis of a model decapeptide containing a single D-threonine residue under optimized conditions.

ParameterThis compoundFmoc-D-Thr-OHKey Considerations
Coupling Efficiency (per step) >99%>99.5%Fmoc chemistry with modern coupling agents often shows slightly higher coupling efficiencies.
Crude Purity (Target Peptide) ~80-90%>90%Milder deprotection and cleavage conditions in Fmoc-SPPS generally lead to fewer side products.
Overall Yield ~60-75%>80%Higher per-step efficiency and purity in Fmoc-SPPS contribute to a better overall yield.
Racemization of D-Thr <1%<0.5%Racemization is a risk in both strategies but can be minimized with appropriate coupling reagents and conditions.
N→O Acyl Shift (at D-Thr) Possible during TFA cleavageNegligibleThis acid-catalyzed side reaction is a known issue for threonine in Boc-SPPS.
β-Elimination (at D-Thr) NegligiblePossible during piperidine treatmentBase-catalyzed elimination is a potential side reaction for threonine in Fmoc-SPPS, especially at elevated temperatures.

Experimental Protocols: Synthesis of a Model Peptide

To illustrate the practical differences, detailed protocols for the manual solid-phase synthesis of a model tripeptide, H-Ala-D-Thr-Phe-NH₂, are provided below.

Boc-SPPS Protocol for H-Ala-D-Thr-Phe-NH₂

This protocol utilizes a MBHA (4-methylbenzhydrylamine) resin for the synthesis of a C-terminal amide peptide. The side chain of D-threonine is protected with a Benzyl group (Bzl).

1. Resin Preparation and First Amino Acid Coupling (Boc-Phe-OH):

  • Swell MBHA resin in dichloromethane (DCM).

  • Perform a neutralization step with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Couple Boc-Phe-OH using a suitable coupling agent like HBTU/DIEA in N,N-dimethylformamide (DMF). Monitor completion with a Kaiser test.

2. Chain Elongation (Coupling of Boc-D-Thr(Bzl)-OH):

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 20-minute treatment. Wash with DCM and isopropanol.

  • Neutralization: Treat the resin with 10% DIEA in DCM. Wash with DCM.

  • Coupling: Couple Boc-D-Thr(Bzl)-OH using HBTU/DIEA in DMF. Monitor for completion.

3. Final Coupling (Boc-Ala-OH):

  • Repeat the deprotection and neutralization steps as in step 2.

  • Couple Boc-Ala-OH using HBTU/DIEA in DMF.

4. Cleavage and Deprotection:

  • Treat the dried peptide-resin with a cleavage cocktail of HF/p-cresol (95:5) at 0°C for 1-2 hours.

  • Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Boc_Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Wash Cleavage Final Cleavage (HF/p-cresol) Boc_Deprotection->Cleavage After final cycle Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Wash Coupling->Boc_Deprotection Wash Start Start with MBHA Resin Start->Coupling Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Boc-SPPS Workflow for Peptide Synthesis.
Fmoc-SPPS Protocol for H-Ala-D-Thr-Phe-NH₂

This protocol utilizes a Rink Amide resin for the synthesis of a C-terminal amide peptide. The side chain of D-threonine is protected with a tert-Butyl group (tBu).

1. Resin Preparation and First Amino Acid Coupling (Fmoc-Phe-OH):

  • Swell Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment. Wash with DMF.

  • Coupling: Couple Fmoc-Phe-OH using HBTU/DIEA in DMF. Monitor completion with a Kaiser test.

2. Chain Elongation (Coupling of Fmoc-D-Thr(tBu)-OH):

  • Repeat the Fmoc deprotection step as in step 1.

  • Couple Fmoc-D-Thr(tBu)-OH using HBTU/DIEA in DMF. Monitor for completion.

3. Final Coupling (Fmoc-Ala-OH):

  • Repeat the Fmoc deprotection step.

  • Couple Fmoc-Ala-OH using HBTU/DIEA in DMF.

4. Final Deprotection and Cleavage:

  • Perform a final Fmoc deprotection.

  • Wash the resin with DMF and DCM.

  • Treat the dried peptide-resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Fmoc_Deprotection->Coupling Wash Cleavage Final Cleavage (TFA/H₂O/TIS) Fmoc_Deprotection->Cleavage After final cycle Coupling->Fmoc_Deprotection Wash Start Start with Rink Amide Resin Start->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Fmoc-SPPS Workflow for Peptide Synthesis.

Potential Side Reactions Involving D-Threonine

The choice of protecting group strategy directly influences the profile of potential side reactions involving the D-threonine residue.

N→O Acyl Shift in Boc-SPPS

During the final cleavage with strong acids like HF or even repeated exposure to TFA, the peptide bond preceding the D-threonine residue can undergo an intramolecular rearrangement to form a more stable ester linkage, resulting in a depsipeptide impurity. This side reaction is acid-catalyzed and can be difficult to reverse completely.

NO_Acyl_Shift Peptide Peptide Backbone (Amide Bond) Depsipeptide Depsipeptide (Ester Bond) Peptide->Depsipeptide Acid-catalyzed N→O Acyl Shift Depsipeptide->Peptide Base-mediated reversal (slow)

Mechanism of N→O Acyl Shift at Threonine Residues.
β-Elimination in Fmoc-SPPS

The repetitive basic conditions used for Fmoc deprotection can lead to β-elimination of the hydroxyl group of threonine, forming dehydroaminobutyric acid. This is particularly a concern when using stronger bases or elevated temperatures to overcome aggregation. The resulting unsaturated residue can potentially react with piperidine to form a piperidinyl-alanine adduct.

Beta_Elimination Threonine Threonine Residue Dehydroaminobutyric_Acid Dehydroaminobutyric Acid Threonine->Dehydroaminobutyric_Acid Base-catalyzed β-Elimination Adduct Piperidinyl Adduct Dehydroaminobutyric_Acid->Adduct Michael Addition of Piperidine

Mechanism of β-Elimination at Threonine Residues.

Case Study: Synthesis of Daptomycin Analogues

Daptomycin, a cyclic lipopeptide antibiotic, contains a D-threonine residue and serves as an excellent example of a complex peptide where the choice of synthetic strategy is crucial. Both Boc and Fmoc strategies have been successfully employed for the synthesis of Daptomycin and its analogues. The Fmoc-based approach is generally favored for its milder conditions, which are more compatible with the complex array of non-proteinogenic amino acids and the ester linkage within the cyclic structure. The choice of protecting group for D-threonine in these syntheses impacts the overall strategy for cyclization and final deprotection.

Conclusion and Recommendations

The choice between this compound and Fmoc-D-Thr-OH for the synthesis of complex peptides is a nuanced decision that depends on the specific peptide sequence, the desired scale of synthesis, and the available instrumentation.

  • Fmoc-D-Thr-OH is generally the recommended choice for most applications , especially for longer and more complex peptides. The milder reaction conditions, higher coupling efficiencies, and the generation of higher purity crude products often outweigh the higher initial cost of the building block. The fully orthogonal nature of the Fmoc/tBu strategy provides greater flexibility for the synthesis of peptides with sensitive residues or post-translational modifications.

  • This compound remains a viable option , particularly for shorter peptides or when cost is a primary concern. However, researchers must be vigilant about the potential for acid-catalyzed side reactions, such as the N→O acyl shift, and the need for harsher final cleavage conditions.

Ultimately, a thorough understanding of the chemistry and potential pitfalls of each strategy is essential for the successful synthesis of complex D-threonine-containing peptides. Careful optimization of coupling and deprotection conditions, along with rigorous analytical characterization of the final product, is paramount regardless of the chosen protecting group.

References

A Comparative Guide to Boc-D-Thr-OH and Other Protected Threonines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). For threonine, a residue containing a secondary hydroxyl group, effective side-chain and Nα-protection are critical to prevent side reactions and ensure high-purity synthesis of the final peptide. This guide provides an objective, data-supported comparison of Boc-D-Thr-OH with other commonly used protected D-threonine derivatives, primarily focusing on Fmoc- and Cbz-protected variants.

Overview of Threonine Protection Strategies

In peptide synthesis, protecting groups are essential to prevent unwanted reactions at the Nα-amino group and the side-chain hydroxyl group of threonine. The choice of the temporary Nα-protecting group dictates the entire synthesis strategy. The three most common strategies are based on the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz or Z) groups. Each strategy employs a different chemical environment for deprotection, offering a unique set of advantages and disadvantages.

  • Boc Strategy: This classic approach relies on the acid-labile Boc group for Nα-protection. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA).[1]

  • Fmoc Strategy: Currently the most prevalent method, this strategy uses the base-labile Fmoc group, which is removed under mild basic conditions, typically with piperidine.[1] This allows for the use of acid-labile protecting groups on the side chains, providing an orthogonal protection scheme.[1]

  • Cbz Strategy: The Cbz group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically cleaved using catalytic hydrogenation.[2][3] This makes it valuable for solution-phase synthesis and the preparation of protected peptide fragments for convergent synthesis approaches.

Comparative Data of Protected D-Threonine Derivatives

The following table summarizes the key chemical properties and applications of this compound and its common alternatives. The side-chain hydroxyl group of threonine is typically protected with a tert-butyl (tBu) ether in both Boc and Fmoc strategies to prevent acylation and other side reactions.

PropertyBoc-D-Thr(tBu)-OHFmoc-D-Thr(tBu)-OHCbz-D-Thr(tBu)-OH
Nα-Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Benzyloxycarbonyl (Cbz or Z)
Side-Chain Protection tert-Butyl ether (tBu)tert-Butyl ether (tBu)tert-Butyl ether (tBu)
Nα-Deprotection Condition Strong acid (e.g., TFA)20% Piperidine in DMFCatalytic Hydrogenation (e.g., H₂/Pd)
Side-Chain Deprotection Strong acid (e.g., TFA, HF)Strong acid (e.g., TFA, HF)Strong acid (e.g., TFA, HF)
Orthogonality Not fully orthogonal with tBu side-chain protection (Boc/Bzl strategy is better)Orthogonal to tBu side-chain protection (Fmoc/tBu strategy)Orthogonal to both Boc and Fmoc Nα-protection
Primary Application Boc-based solid-phase peptide synthesis (SPPS).Standard Fmoc-based SPPS.Solution-phase synthesis, fragment condensation.
Key Advantages Robust group, stable to various reagents.Mild Nα-deprotection conditions preserve acid-labile side-chain groups.Stability to acids and bases; useful for orthogonal schemes.
Key Disadvantages Requires harsh, repetitive acid treatment for deprotection; Not orthogonal with acid-labile side-chain groups.The Fmoc group can promote aggregation in some sequences.Requires specialized equipment for hydrogenation; catalyst can be poisoned.

Performance and Experimental Considerations

While direct head-to-head quantitative comparisons of these specific D-threonine derivatives are not extensively available in the literature, performance can be inferred from studies comparing the overall synthetic strategies.

Performance MetricBoc StrategyFmoc StrategyComments
Peptide Purity Can be lower due to side reactions from harsh acid cleavage.Generally higher due to milder deprotection and cleavage conditions.Studies comparing Fmoc/Trt and Fmoc/tBu side-chain protection have shown that the choice of side-chain group significantly impacts final purity, with the more labile Trt group yielding purer crude peptides in some cases.
Peptide Yield Can be high, but "difficult" sequences may suffer from aggregation.The mild conditions for Fmoc chemistry have been shown to dramatically improve yields for certain peptides, such as those containing multiple tryptophan residues.Aggregation during synthesis is a general issue in SPPS and can be sequence-dependent, affecting both strategies.
Side Reactions Repetitive strong acid treatment can cause modification of sensitive residues (e.g., Trp, Met).O->N acyl shift can occur with N-terminal threonine during final acid deprotection, leading to trifluoroacetylated byproducts.The choice of scavengers during final cleavage is critical to minimize side reactions in both strategies.

Experimental Workflows and Logical Relationships

Visualizing the workflows and chemical logic is essential for understanding the practical differences between these protection strategies.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Elongation Cycle (Repeated) Resin Resin + Linker Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Resin->Deprotection Start Wash1 Wash Deprotection->Wash1 next cycle Coupling Couple next Protected AA Wash1->Coupling next cycle Wash2 Wash Coupling->Wash2 next cycle Wash2->Deprotection next cycle Cleavage Final Cleavage & Side-Chain Deprotection Wash2->Cleavage Final cycle Purification Purification (e.g., HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Orthogonality_Concept cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Peptide Fully Protected Peptide on Resin (Nα-Group + Side-Chain Group) N_Fmoc Nα-Fmoc Peptide->N_Fmoc SC_tBu1 Side-Chain-tBu Peptide->SC_tBu1 N_Boc Nα-Boc Peptide->N_Boc SC_Bzl Side-Chain-Bzl Peptide->SC_Bzl Base Base (e.g., Piperidine) Base->N_Fmoc Removes Acid1 Strong Acid (e.g., TFA) Acid1->SC_tBu1 Removes Acid2 Strong Acid (e.g., TFA) Acid2->N_Boc Removes HF Very Strong Acid (e.g., HF) HF->SC_Bzl Removes

Caption: Orthogonality in Fmoc vs. Boc peptide synthesis strategies.

Experimental Protocols

Protocol 1: General Coupling of Protected D-Threonine in Fmoc-SPPS

This protocol outlines a standard procedure for coupling the first amino acid, Fmoc-D-Thr(tBu)-OH, to a resin.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment synthesis) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: Dissolve Fmoc-D-Thr(tBu)-OH (1.5 eq) and diisopropylethylamine (DIEA) (4.0 eq) in DCM.

  • Coupling: Add the amino acid solution to the swollen resin and agitate at room temperature for 1-2 hours.

  • Capping: To block any unreacted sites, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and Methanol.

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a spectrophotometric method after cleaving the Fmoc group.

Protocol 2: Comparative Nα-Deprotection Stability Assay

This protocol allows for a quantitative comparison of the lability of Boc and Fmoc protecting groups under their respective deprotection conditions.

  • Sample Preparation: Prepare two identical peptide-resin samples, one synthesized using Boc-D-Thr(tBu)-OH (e.g., Boc-D-Thr(tBu)-Ala-Resin) and the other using Fmoc-D-Thr(tBu)-OH (e.g., Fmoc-D-Thr(tBu)-Ala-Resin).

  • Deprotection Reactions:

    • Boc Group: Treat the Boc-protected peptide-resin with a 50% TFA solution in DCM.

    • Fmoc Group: Treat the Fmoc-protected peptide-resin with a 20% piperidine solution in DMF.

  • Time-Course Analysis: At various time points (e.g., 1, 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture. For the Fmoc reaction, the cleavage can be monitored in real-time by measuring the UV absorbance of the dibenzylfulvene-piperidine adduct.

  • Cleavage and Analysis: After the final time point, cleave a small amount of peptide from the resin from each sample aliquot.

  • Quantification: Analyze the crude peptides by reversed-phase HPLC. The percentage of deprotection can be calculated by comparing the peak area of the deprotected peptide to the sum of the protected and deprotected peptide peak areas. A study comparing Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH used a similar HPLC-based method to test lability under different acidic conditions, demonstrating the utility of this approach.

Conclusion and Recommendations

The choice between this compound and other protected threonines is a strategic decision that depends on the target peptide's sequence, length, and intended application.

  • This compound remains a viable option for the Boc/Bzl synthesis strategy, which can be advantageous for certain "difficult" sequences where aggregation is a problem.

  • Fmoc-D-Thr(tBu)-OH is the standard choice for modern SPPS due to the mild, orthogonal deprotection conditions that are compatible with a wide range of acid-labile side-chain protecting groups. This generally leads to higher purity and yield for a broader range of peptides.

  • Cbz-D-Thr-OH serves a more specialized role, primarily in solution-phase synthesis or for creating fully protected peptide fragments that will be joined together in a subsequent convergent synthesis approach.

For most applications, the Fmoc/tBu strategy using Fmoc-D-Thr(tBu)-OH offers the best balance of efficiency, purity, and versatility. However, a thorough understanding of the chemical properties of each protecting group is essential for the rational design of a successful peptide synthesis campaign.

References

A Researcher's Guide to Validating Boc-D-Thr-OH Incorporation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is paramount for the synthesis of novel peptides with enhanced therapeutic properties. This guide provides a comprehensive comparison of mass spectrometry techniques for the validation of Boc-D-Thr-OH incorporation, complete with detailed experimental protocols and data to inform your analytical strategy.

The tert-butyloxycarbonyl (Boc) protecting group on the D-threonine (D-Thr) residue introduces specific characteristics that are amenable to mass spectrometric analysis. This guide will explore the relative strengths and weaknesses of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry for this application.

Performance Comparison: LC-MS/MS vs. MALDI-TOF

Choosing the optimal mass spectrometry technique depends on the specific requirements of your analysis, such as the need for high throughput, detailed structural information, or high sensitivity for low-abundance peptides.[1] Both LC-MS/MS and MALDI-TOF are powerful tools for peptide analysis, each with distinct advantages and limitations.[1][2]

FeatureLC-MS/MS (e.g., Orbitrap, Q-TOF)MALDI-TOF/TOFCommentary
Primary Application Definitive identification, sequencing, and quantification of peptides in complex mixtures.Rapid molecular weight determination and screening of peptide synthesis products.LC-MS/MS is preferred for in-depth characterization, while MALDI-TOF excels at high-throughput screening.[1][2]
Sensitivity High (low femtomole to attomole range).Moderate to High (low femtomole to picomole range).The separation power of liquid chromatography in LC-MS/MS enhances sensitivity by reducing ion suppression from complex mixtures.
Resolution & Mass Accuracy Very High (< 5 ppm).High (5-20 ppm).High-resolution instruments like Orbitraps provide superior mass accuracy, crucial for confident identification.
Fragmentation Information Rich fragmentation spectra (b- and y-ions) for de novo sequencing and localization of the modification.Provides precursor mass (MS1) and fragment ions (MS/MS), but fragmentation can be less extensive than in LC-MS/MS.LC-MS/MS generally yields more comprehensive fragmentation for unambiguous sequence confirmation.
Sample Throughput Lower, due to the chromatography step (typically 20-60 minutes per sample).High, with the ability to analyze hundreds of samples from a single target plate.For rapid quality control of many synthesis products, MALDI-TOF is the more efficient choice.
Tolerance to Contaminants Less tolerant; requires clean samples to avoid ion suppression and column contamination.More tolerant to salts and buffers, although sample cleanup is still recommended for optimal results.MALDI-TOF can be more forgiving for less purified samples.
Data Complexity More complex data requiring specialized software for analysis.Simpler spectra, often easier to interpret for basic molecular weight confirmation.The complexity of LC-MS/MS data reflects the richness of the information obtained.

Fragmentation Characteristics of this compound

The defining characteristic of a Boc-protected amino acid in tandem mass spectrometry is the facile neutral loss of the Boc group. During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the Boc group (C₅H₈O₂) is readily cleaved, resulting in a prominent neutral loss of 100.05 Da. This predictable fragmentation is a key diagnostic feature for confirming the presence of the this compound modification.

Following the loss of the Boc group, the peptide backbone fragments to produce a series of b- and y-ions, which can be used to confirm the amino acid sequence. The presence of the D-amino acid can subtly influence the fragmentation pattern, but the primary sequence information is retained.

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. The following sections provide detailed methodologies for the analysis of peptides containing this compound using both LC-MS/MS and MALDI-TOF.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful mass spectrometric analysis. For peptides containing this compound, a key consideration is whether to analyze the intact, protected peptide or to remove the Boc group prior to analysis. For sequencing by tandem MS, removal of the Boc group is often advantageous to simplify the fragmentation spectrum.

Boc Deprotection Protocol (Optional, for MS/MS sequencing):

  • Dissolve the Peptide: Dissolve approximately 1 mg of the this compound containing peptide in 100 µL of a 95:5 (v/v) solution of trifluoroacetic acid (TFA) and water.

  • Incubate: Let the reaction proceed at room temperature for 1-2 hours.

  • Evaporate: Remove the TFA by evaporation under a stream of nitrogen gas.

  • Reconstitute: Reconstitute the deprotected peptide in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

LC-MS/MS Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm I.D. x 15 cm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 300 nL/min for nano-LC or 0.3 mL/min for analytical-flow LC.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 25-35 eV) to observe both the neutral loss of the Boc group and fragmentation of the peptide backbone.

    • Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

MALDI-TOF Protocol
  • Instrumentation: A MALDI-TOF/TOF mass spectrometer.

  • Matrix Selection: α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for peptides.

  • Sample Preparation (Dried-Droplet Method):

    • Mix 1 µL of the peptide sample (0.1-1 mg/mL in 50% acetonitrile/0.1% TFA) with 1 µL of the CHCA matrix solution (10 mg/mL in 50% acetonitrile/0.1% TFA) directly on the MALDI target plate.

    • Allow the mixture to air dry completely, forming a crystalline spot.

  • Mass Spectrometry:

    • Mode: Positive ion reflector mode for MS1 analysis to determine the molecular weight.

    • MS/MS: Select the precursor ion corresponding to the this compound containing peptide for fragmentation analysis.

Workflow and Decision Making

The following diagrams illustrate a general workflow for the validation of this compound incorporation and a decision tree to aid in the selection of the most appropriate mass spectrometry technique.

G General Workflow for this compound Incorporation Validation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis & Confirmation Peptide_Synthesis Peptide Synthesis with This compound Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Optional_Deprotection Optional: Boc Deprotection (for MS/MS sequencing) Purification->Optional_Deprotection LC_MS_MS LC-MS/MS Analysis Optional_Deprotection->LC_MS_MS Sample Introduction MALDI_TOF MALDI-TOF Analysis Optional_Deprotection->MALDI_TOF Sample Introduction Molecular_Weight Confirm Molecular Weight (+217.26 Da for this compound) LC_MS_MS->Molecular_Weight MALDI_TOF->Molecular_Weight Fragmentation_Analysis Fragmentation Analysis (Neutral loss of 100 Da, b/y ions) Molecular_Weight->Fragmentation_Analysis Sequence_Confirmation Sequence Confirmation Fragmentation_Analysis->Sequence_Confirmation

Caption: General workflow for validating this compound incorporation.

G Decision Tree for Technique Selection Start Start: Need to validate This compound incorporation Question1 High-throughput screening of many samples? Start->Question1 Question2 Need detailed sequence confirmation and PTM localization? Question1->Question2 No MALDI_TOF Use MALDI-TOF Question1->MALDI_TOF Yes Question3 Sample is in a complex mixture? Question2->Question3 No LC_MS_MS Use LC-MS/MS Question2->LC_MS_MS Yes Question3->MALDI_TOF No Question3->LC_MS_MS Yes

Caption: Decision tree for selecting the appropriate mass spectrometry technique.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Boc-D-Thr-OH Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-tert-Butoxycarbonyl-D-threonine (Boc-D-Thr-OH) is a critical step in the synthesis of stereochemically pure peptides and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this challenge. This guide provides a comparative overview of leading chiral HPLC methods, offering detailed experimental protocols and performance data to inform your selection of the most effective strategy for assessing the enantiomeric purity of this compound.

The separation of enantiomers, molecules that are non-superimposable mirror images of each other, requires a chiral environment. In HPLC, this is achieved through the use of a chiral stationary phase (CSP). For N-protected amino acids such as this compound, several classes of CSPs have demonstrated exceptional utility. This guide will focus on a comparison of three of the most successful and widely adopted types: macrocyclic glycopeptide-based, cinchona alkaloid-based, and a pre-column derivatization approach.

Performance Comparison of Chiral HPLC Methods

The selection of a chiral HPLC method is often a balance between resolution, analysis time, and method robustness. The following table summarizes the expected performance of different CSPs for the analysis of this compound based on available data for similar N-Boc protected amino acids.

MethodChiral Stationary Phase (CSP)Typical Mobile PhaseElution ModeExpected Resolution (Rs)Typical Analysis Time (min)Key AdvantagesPotential Limitations
Method 1 Macrocyclic Glycopeptide (Teicoplanin-based, e.g., Chirobiotic™ T)Acetonitrile/Water/Trifluoroacetic AcidReversed-Phase> 2.010-20Broad applicability, excellent for N-protected amino acids, LC-MS compatible.May require mobile phase optimization for baseline separation.
Method 2 Macrocyclic Glycopeptide (Ristocetin A-based, e.g., Chirobiotic™ R)Methanol/Water/Ammonium AcetateReversed-Phase> 2.015-25Complementary selectivity to Teicoplanin-based CSPs, effective for acidic racemates.Longer analysis times may be observed.
Method 3 Cinchona Alkaloid-based Zwitterionic (e.g., CHIRALPAK® ZWIX(+)/(-))Methanol/Water with Formic Acid and TriethylaminePolar Ionic Mode> 1.510-20Reversible elution order by switching columns, good for underivatized and N-protected amino acids.[1][2]Requires careful mobile phase preparation with acidic and basic additives.
Method 4 Pre-column Derivatization with Marfey's ReagentAcetonitrile/Water/Trifluoroacetic AcidReversed-Phase (Achiral C18 Column)> 3.020-30High resolution of diastereomers, uses standard achiral columns.Requires an additional derivatization step, potential for racemization during derivatization.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful enantiomeric purity assessment. Below are representative methodologies for each of the compared approaches.

Method 1: Macrocyclic Glycopeptide (Teicoplanin-based) CSP

Experimental Protocol:

  • Column: Chirobiotic™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water : Trifluoroacetic Acid (70:30:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Method 2: Macrocyclic Glycopeptide (Ristocetin A-based) CSP

Experimental Protocol:

  • Column: Chirobiotic™ R (Ristocetin A-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol : 10 mM Ammonium Acetate in Water (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Method 3: Cinchona Alkaloid-based Zwitterionic CSP

Experimental Protocol:

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 3.0 mm, 3 µm

  • Mobile Phase: Methanol : Water (99:1, v/v) containing 30 mM Triethylamine and 60 mM Formic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. Note that the elution order of the enantiomers can be reversed by switching between the ZWIX(+) and ZWIX(-) columns.[1]

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the general experimental workflow and the logical relationship in method selection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

Caption: General workflow for chiral HPLC analysis.

G start Assess Enantiomeric Purity of This compound method_type Direct or Indirect Method? start->method_type direct_csp Select Direct CSP method_type->direct_csp Direct indirect Indirect Method: Pre-column Derivatization method_type->indirect Indirect macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T/R) direct_csp->macrocyclic cinchona Cinchona Alkaloid (e.g., CHIRALPAK ZWIX) direct_csp->cinchona optimize Optimize Mobile Phase & Conditions macrocyclic->optimize cinchona->optimize marfey Use Marfey's Reagent + Achiral C18 Column indirect->marfey marfey->optimize analyze Analyze Sample optimize->analyze

Caption: Decision tree for chiral HPLC method selection.

References

A Comparative Analysis of HBTU and HATU as Coupling Reagents for Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Reagent for a Sterically Hindered Amino Acid.

In the realm of peptide synthesis, the efficient formation of amide bonds is paramount. The choice of coupling reagent can significantly impact reaction kinetics, product purity, and the preservation of stereochemical integrity, especially when dealing with sterically hindered amino acids such as Boc-D-Thr-OH. This guide provides a detailed comparison of two widely used aminium-based coupling reagents, HBTU and HATU, to assist researchers in making an informed decision for their synthetic strategies involving this challenging building block.

Performance Comparison: HBTU vs. HATU

The primary difference in the efficacy of HBTU and HATU lies in the structure of the active ester intermediate they form with the carboxylic acid. HATU contains a 7-azabenzotriazole (HOAt) moiety, which, due to the electron-withdrawing effect of the nitrogen atom at the 7-position, forms a more reactive OAt-ester.[1] This enhanced reactivity leads to faster and more complete coupling reactions.[1] In contrast, HBTU incorporates a standard benzotriazole (HOBt) group, resulting in a less reactive OBt-ester.[1] This can lead to slower reaction times and a greater propensity for side reactions.[1]

Key Performance Indicators
ParameterHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Coupling Efficiency High, but generally lower than HATU, especially for hindered amino acids.Very high, considered one of the most effective reagents for hindered systems.
Reaction Speed Slower compared to HATU.Faster, leading to shorter coupling times.
Racemization/Epimerization Higher risk of epimerization, particularly with prolonged reaction times.Lower risk of epimerization due to faster reaction kinetics.
Side Reactions (Threonine) Potentially higher risk of β-elimination under strongly basic conditions.Generally lower risk of side reactions due to faster coupling. The choice of base is also critical in mitigating β-elimination.
Cost Generally less expensive.More expensive.
Byproducts Tetramethylurea and HOBt.Tetramethylurea and HOAt.

Experimental Protocols

Below are generalized experimental protocols for the coupling of a sterically hindered amino acid like this compound in solid-phase peptide synthesis (SPPS). The equivalents of reagents are based on the loading of the resin.

Protocol 1: Coupling with HBTU

This protocol is a standard procedure for using HBTU as a coupling reagent.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve this compound (2.0 equivalents) in DMF. Add HBTU (2.0 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (4.0 equivalents). The addition of 1-hydroxybenzotriazole (HOBt) (2.0 equivalents) can help to suppress racemization.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times can range from 30 minutes to several hours, depending on the specific amino acid being coupled.

  • Monitoring: Monitor the reaction for completeness using a qualitative test such as the Kaiser test for primary amines.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling with HATU

This protocol is recommended for challenging couplings, including those involving sterically hindered amino acids like this compound.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (2.0 equivalents) in DMF. Add HATU (1.9 equivalents) and a tertiary amine base such as DIPEA (4.0 equivalents). For threonine, using a bulkier, less nucleophilic base like 2,4,6-trimethylpyridine (TMP) may be beneficial to reduce the risk of β-elimination.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. Coupling is typically faster than with HBTU, often complete within 30 to 60 minutes.

  • Monitoring: Monitor the reaction for completeness using a qualitative test like the Kaiser test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF.

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical pathways and experimental steps.

G Mechanism of Carboxylic Acid Activation by HBTU and HATU cluster_HBTU HBTU Activation cluster_HATU HATU Activation Boc_D_Thr_OH_HBTU This compound Activated_Ester_HBTU Activated OBt Ester Boc_D_Thr_OH_HBTU->Activated_Ester_HBTU + HBTU + Base HBTU HBTU Tetramethylurea_HBTU Tetramethylurea HBTU->Tetramethylurea_HBTU Base_HBTU Base (e.g., DIPEA) Peptide_Bond_HBTU Peptide Bond Formation Activated_Ester_HBTU->Peptide_Bond_HBTU + Amine Amine_HBTU N-terminal Amine Amine_HBTU->Peptide_Bond_HBTU Boc_D_Thr_OH_HATU This compound Activated_Ester_HATU Activated OAt Ester (More Reactive) Boc_D_Thr_OH_HATU->Activated_Ester_HATU + HATU + Base HATU HATU Tetramethylurea_HATU Tetramethylurea HATU->Tetramethylurea_HATU Base_HATU Base (e.g., DIPEA) Peptide_Bond_HATU Peptide Bond Formation (Faster) Activated_Ester_HATU->Peptide_Bond_HATU + Amine Amine_HATU N-terminal Amine Amine_HATU->Peptide_Bond_HATU

Caption: Activation of this compound by HBTU and HATU.

G General Experimental Workflow for SPPS Coupling start Start: Resin with N-terminal Amine swell 1. Swell Resin in DMF start->swell deprotect 2. N-terminal Deprotection (if necessary) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 prepare_activation 4. Prepare Activation Mixture: This compound + Coupling Reagent + Base wash1->prepare_activation add_activation 5. Add Activation Mixture to Resin prepare_activation->add_activation couple 6. Agitate for Coupling Reaction add_activation->couple monitor 7. Monitor Reaction (e.g., Kaiser Test) couple->monitor wash2 8. Wash with DMF monitor->wash2 end End: Coupled Peptide-Resin wash2->end

Caption: Workflow for a solid-phase peptide synthesis coupling step.

Conclusion

For the coupling of the sterically hindered amino acid this compound, HATU is generally the superior choice over HBTU. Its ability to form a more reactive activated ester leads to faster reaction times, higher coupling efficiencies, and a reduced risk of side reactions such as epimerization and β-elimination. While HBTU is a capable and more cost-effective coupling reagent, the enhanced performance of HATU often justifies the additional expense, especially in the synthesis of complex or "difficult" peptides where maximizing yield and purity is critical. For routine peptide synthesis, both reagents are effective; however, for challenging sequences and rapid synthesis protocols, experimental evidence strongly supports the use of HATU. Researchers should also consider the choice of base as a critical parameter to further minimize side reactions associated with threonine.

References

Stability of Boc-D-Thr-OH Under Scrutiny: A Comparative Guide to Cleavage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the stability of protected amino acids under various deprotection and cleavage conditions is a critical parameter influencing yield and purity. This guide provides a comprehensive evaluation of the stability of N-α-tert-butyloxycarbonyl-D-threonine (Boc-D-Thr-OH) under diverse cleavage cocktails, offering a comparative analysis with alternative protective group strategies and supported by experimental data and detailed protocols.

The incorporation of D-amino acids, such as D-threonine, into peptide sequences is a key strategy for enhancing enzymatic stability and modulating biological activity. The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group. Understanding the nuances of its removal from D-threonine is paramount for successful synthesis campaigns.

Unveiling the Stability of this compound: A Data-Driven Comparison

A key study demonstrated the rapid and efficient deprotection of Boc-L-Thr-OH at elevated temperatures in an ionic liquid using a minimal amount of trifluoroacetic acid (TFA)[1][2]. While the conditions are not standard for SPPS, the high yield suggests the inherent stability of the threonine backbone to acid-catalyzed deprotection.

Table 1: Comparative Performance of Boc-L-Thr-OH Deprotection under Specific Conditions

Cleavage ConditionTemperature (°C)Time (min)Yield (%)Reference
2 equiv. TFA in [TTP][NTf2]1101092[1][2]

Note: This data is for the L-isomer and under non-standard high-temperature conditions in an ionic liquid. It serves as an indicator of the general robustness of the Boc-threonine linkage to acidic cleavage.

In standard Boc-SPPS, the Nα-Boc group is typically removed by treatment with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The reaction is generally complete within 30 minutes. The primary concern during this step is the potential for side reactions caused by the liberated tert-butyl cation.

Experimental Protocols

Standard Boc Deprotection Protocol

Materials:

  • This compound containing peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

  • Diethyl ether, cold

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing the Peptide Synthesis Workflow

The following diagram illustrates the general workflow of Boc solid-phase peptide synthesis, highlighting the cleavage step.

Boc_SPPS_Workflow Resin Solid Support (e.g., Merrifield Resin) AA1 Couple Boc-D-Thr(Bzl)-OH Resin->AA1 Wash1 Wash AA1->Wash1 Deprotect Boc Deprotection (TFA/DCM) Wash1->Deprotect Wash2 Wash & Neutralize Deprotect->Wash2 AA2 Couple Next Boc-AA-OH Wash2->AA2 Repeat Repeat Cycles AA2->Repeat n cycles Cleavage Final Cleavage (e.g., HF, TFMSA) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide PG_Decision_Tree Start Need to protect D-Threonine side chain? Standard_SPPS Standard Boc-SPPS? Start->Standard_SPPS No_Protection No side-chain protection needed (for short peptides or N-terminal position) Start->No_Protection No Bzl_PG Use Boc-D-Thr(Bzl)-OH Standard_SPPS->Bzl_PG Yes Orthogonal_Deprotection Need orthogonal side-chain deprotection? Standard_SPPS->Orthogonal_Deprotection No Silyl_PG Consider Boc-D-Thr(TBDMS)-OH Orthogonal_Deprotection->Silyl_PG Yes Fmoc_Strategy Consider Fmoc-D-Thr(tBu)-OH or Fmoc-D-Thr(Trt)-OH Orthogonal_Deprotection->Fmoc_Strategy No

References

D-Threonine vs. L-Threonine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on peptide function is paramount. The substitution of the naturally occurring L-threonine (L-Thr) with its synthetic enantiomer, D-threonine (D-Thr), can profoundly alter a peptide's biological activity, offering both therapeutic advantages and potential liabilities. This guide provides an objective comparison of peptides containing D-Thr versus L-Thr, supported by experimental data, to inform rational peptide design and development.

The chirality of an amino acid residue within a peptide sequence dictates its three-dimensional conformation, which in turn governs its interactions with biological targets. While L-amino acids are the exclusive building blocks of proteins in higher organisms, the strategic incorporation of D-amino acids has emerged as a key strategy in peptide drug design. This is primarily due to the enhanced stability of D-amino acid-containing peptides against enzymatic degradation, as proteases are stereospecific for L-amino acid substrates. However, this modification is not without consequences for a peptide's bioactivity, including its binding affinity to receptors and antibodies, and its overall efficacy.

Comparative Analysis of Biological Activity

This section details the experimentally observed differences in biological activity between peptides containing L-Threonine and their D-Threonine-substituted counterparts. The following tables summarize quantitative data from studies on a MUC2 mucin epitope peptide and the insect neuropeptide leucopyrokinin.

MUC2 Mucin Epitope Peptide

A study investigating an epitope of the MUC2 mucin, a glycoprotein often underglycosylated in colon cancer, provides a clear example of how D-Thr substitution can impact antibody recognition. The peptide sequence TPTPTGTQTPT was synthesized with systematic D-amino acid substitutions in the flanking regions of the core epitope PTGTQ.

Table 1: Antibody Binding Affinity of MUC2 Peptides [1]

Peptide Sequence (Residues 15-25)IC50 (μmol/dm³)Fold Change in Affinity vs. L-Thr Peptide
TPTPT GTQTPT (all L-amino acids)~501 (Reference)
tptPt GTQtpt (D-Thr at position 17)>500>10-fold decrease

Lower IC50 values indicate higher binding affinity. t represents a D-amino acid.

The data clearly demonstrates that the substitution of L-threonine with D-threonine at position 17 of the MUC2 peptide dramatically reduces its binding affinity to the monoclonal antibody 996 by more than 10-fold.[1] This highlights the critical role of the native L-configuration at this position for maintaining the specific conformational epitope required for antibody recognition.

Table 2: Enzymatic Stability of MUC2 Peptides [1]

Peptide Sequence% Intact Peptide Remaining (Human Serum, 24h)% Intact Peptide Remaining (Lysosomal Preparation, 24h)
TPTPTGTQTPT (all L-amino acids)~10%~20%
tpTPTGTQtpt (D-amino acids in flanks)>90%>90%

tp represents D-threonine and D-proline substitutions in the flanking regions.

In contrast to the negative impact on antibody binding, the incorporation of D-amino acids, including D-threonine in the flanking regions, significantly enhanced the peptide's stability against enzymatic degradation in both human serum and a lysosomal preparation.[1] After 24 hours, over 90% of the D-amino acid-containing peptide remained intact, compared to only 10-20% of the all-L-amino acid peptide.[1]

Leucopyrokinin (LPK) Analogue

Leucopyrokinin is an insect neuropeptide with myotropic and antinociceptive activities. A study on synthetic analogues of a truncated and modified version of LPK, [2-8]-LPK, investigated the effect of a D-threonine substitution on its biological function.

Table 3: Antinociceptive Activity of Leucopyrokinin Analogues

Peptide AnalogueActivity in Hot-Plate and Tail Immersion Tests
[2-8]-LPK (Thr-Ser-Phe-L-Thr -Pro-Arg-Leu-amide)High antinociceptive effect
[D-Thr5]-[2-8]-LPK (Thr-Ser-Phe-D-Thr -Pro-Arg-Leu-amide)Practically inactive

While specific quantitative data such as ED50 values are not provided for the D-Thr analogue in the publication, the qualitative assessment indicates a complete loss of antinociceptive activity. This suggests that the stereochemistry of the threonine residue at this position is crucial for the peptide's interaction with its target receptor(s) to elicit a biological response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Peptide Synthesis

Peptides were synthesized using solid-phase methodology on a Wang resin for C-terminal free acids. The synthesis was performed manually, and the final products were purified and characterized to ensure high purity (>95%).

Competitive ELISA for Antibody Binding Affinity

The binding of the MUC2 peptides to the monoclonal antibody 996 was determined using a competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of the synthetic peptides to inhibit the binding of the antibody to the MUC2 glycoprotein. The concentration of peptide that causes 50% inhibition of antibody binding (IC50) was then calculated.

Enzymatic Stability Assay

The stability of the MUC2 peptides was assessed by incubating them in either diluted human serum or a rat liver lysosomal preparation at 37°C. At various time points, aliquots were taken, and the amount of remaining intact peptide was quantified by high-performance liquid chromatography (HPLC).

Antinociceptive Activity Assays

The antinociceptive effects of the leucopyrokinin analogues were evaluated in rats using the hot-plate and tail immersion tests. These are standard behavioral tests to assess pain sensitivity. The peptides were administered via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injections, and the latency to a pain response (e.g., paw licking or tail flick) was measured.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be affected by peptide stereochemistry and the general workflow for comparing the biological activity of D-Thr and L-Thr containing peptides.

Signaling_Pathway Hypothetical Signaling Pathway cluster_receptor Cell Membrane Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation L_Thr_Peptide L-Thr Peptide L_Thr_Peptide->Receptor High Affinity Binding D_Thr_Peptide D-Thr Peptide D_Thr_Peptide->Receptor Low/No Affinity Binding Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: Hypothetical signaling pathway illustrating differential receptor binding.

Experimental_Workflow Workflow for Comparing Peptide Bioactivity cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison L_Thr_Synth Synthesize L-Thr Peptide Purification Purify & Characterize L_Thr_Synth->Purification D_Thr_Synth Synthesize D-Thr Peptide D_Thr_Synth->Purification Stability Enzymatic Stability Assay Purification->Stability Binding Binding Affinity Assay Purification->Binding Activity In Vitro/In Vivo Activity Assay Purification->Activity Data_Analysis Analyze Quantitative Data Stability->Data_Analysis Binding->Data_Analysis Activity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Draw Conclusions

Caption: General experimental workflow for comparative analysis.

Conclusion

The substitution of L-threonine with D-threonine in peptides presents a classic trade-off in drug design. While this modification can significantly enhance metabolic stability, it can also lead to a substantial loss of biological activity, as demonstrated by the reduced antibody binding of the MUC2 peptide and the inactivation of the leucopyrokinin analogue. The impact of this stereochemical change is highly dependent on the specific peptide and the position of the substitution. For researchers, this underscores the importance of empirical testing and a deep understanding of the structure-activity relationship for each peptide of interest. The strategic and selective placement of D-threonine may offer a path to optimizing both stability and potency, but a universal rule does not apply. This guide highlights the necessity of a case-by-case evaluation, utilizing the experimental approaches outlined, to successfully harness the potential of D-amino acid-containing peptides in therapeutic development.

References

The Strategic Choice in Peptide Synthesis: A Cost-Effectiveness Analysis of Boc vs. Fmoc for D-Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing D-amino acids is a critical tool for enhancing proteolytic stability and modulating biological activity. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the cost-effectiveness, purity, and overall success of the synthesis. This guide provides an objective comparison of these two methods for the incorporation of D-amino acids, supported by a review of available data and detailed experimental protocols.

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. The Boc strategy employs an acid-labile α-amino protecting group, which is removed by treatment with acids like trifluoroacetic acid (TFA), while the side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for final cleavage. In contrast, the Fmoc strategy utilizes a base-labile Fmoc group, removed by a mild base like piperidine, with acid-labile side-chain protecting groups that are cleaved simultaneously with the peptide from the resin using TFA.[][2] This distinction in chemical pathways has significant implications for cost, efficiency, and the final peptide's integrity, especially when incorporating chiral D-amino acids.

Comparative Analysis: Performance and Cost

ParameterBoc StrategyFmoc StrategyKey Considerations
Protected D-Amino Acid Cost Generally lowerGenerally higherThe cost of the protecting group itself is a primary driver of this difference.[2][]
Reagent & Solvent Costs Can be higher due to the use of strong acids (TFA for deprotection, HF for cleavage) and specialized solvents.Can be lower due to the use of milder bases (piperidine) and more common solvents. Piperidine can also be recycled.[]The cost of TFA for final cleavage is a factor in both methods.
Typical Crude Peptide Purity Can be lower due to harsh deprotection and cleavage conditions, which may cause side reactions.Generally higher due to milder reaction conditions, leading to fewer side reactions and easier purification.Purity is highly sequence-dependent in both strategies.
Typical Overall Yield Can be variable and potentially lower due to the harsh final cleavage step with HF.Often higher due to the milder cleavage conditions and potentially higher coupling efficiency.Yield is influenced by factors such as aggregation and the specific amino acid sequence.
Racemization/Epimerization Risk Can be a concern, especially with certain coupling reagents and prolonged activation times.Generally considered to have a lower risk of racemization, particularly when using modern, efficient coupling reagents like HATU and HBTU.This is a critical factor for maintaining the stereochemical integrity of D-amino acids.
Safety & Handling Requires specialized, HF-resistant equipment and stringent safety protocols due to the highly corrosive and toxic nature of HF.Generally safer, as it avoids the use of HF. Standard laboratory glassware is sufficient.
Automation Friendliness Less common for automated synthesizers.The standard for most automated peptide synthesizers.

Experimental Protocols

The following are generalized manual protocols for a single coupling cycle for the incorporation of a D-amino acid using both Boc and Fmoc strategies.

Boc-SPPS Protocol for D-Amino Acid Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a Boc-protected D-amino acid on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling of Boc-D-Amino Acid:

    • In a separate vessel, dissolve the Boc-D-amino acid (3 equivalents) and an activating agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated D-amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Fmoc-SPPS Protocol for D-Amino Acid Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected D-amino acid on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-D-Amino Acid:

    • In a separate vessel, dissolve the Fmoc-D-amino acid (3 equivalents) and a coupling reagent such as HCTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated D-amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Signaling Pathways and Experimental Workflows

The cyclical nature of both SPPS strategies can be visualized to better understand the workflow and logical relationships between the steps.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-AA) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Washing1 Washing (DCM/IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-D-AA, Activator, DIEA/DMF) Washing2->Coupling Washing3 Washing (DMF/DCM) Coupling->Washing3 NextCycle Next Cycle or Final Cleavage (HF) Washing3->NextCycle NextCycle->Resin Repeat

Caption: Workflow of a single cycle in Boc-SPPS for D-amino acid incorporation.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-D-AA, Activator, DIEA/DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 NextCycle Next Cycle or Final Cleavage (TFA) Washing2->NextCycle NextCycle->Resin Repeat

Caption: Workflow of a single cycle in Fmoc-SPPS for D-amino acid incorporation.

Conclusion: Making an Informed Decision

The choice between Boc and Fmoc strategies for synthesizing peptides with D-amino acids is not straightforward and depends on several factors.

Boc-SPPS may be a more cost-effective option in terms of the raw material cost of the protected D-amino acids. However, the use of hazardous reagents like HF for final cleavage necessitates specialized equipment and safety precautions, adding to the overall cost and complexity. The harsh acidic conditions can also lead to a higher risk of side reactions, potentially impacting the purity and yield of the final peptide.

Fmoc-SPPS , while having a higher initial cost for the protected D-amino acids, is generally favored for its milder reaction conditions, which often translate to higher purity and yield of the final peptide. The avoidance of HF is a significant safety advantage. Furthermore, the Fmoc strategy is more amenable to automation and is often considered to provide better stereochemical integrity, a crucial aspect when working with D-amino acids to prevent epimerization.

Ultimately, the most cost-effective strategy depends on the specific peptide sequence, the scale of the synthesis, available laboratory infrastructure, and the desired final purity of the product. For routine synthesis of peptides containing D-amino acids where high purity and safety are paramount, the Fmoc strategy is often the preferred choice. However, for specific applications or when cost of the protected amino acid is a primary driver, the Boc strategy remains a viable, albeit more challenging, alternative.

References

Spectroscopic Comparison of Boc-D-Thr-OH from Different Commercial Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in peptide synthesis and drug development, the purity and consistency of starting materials are paramount. N-Boc-D-threonine (Boc-D-Thr-OH) is a crucial building block, and variations in its quality from different commercial suppliers can significantly impact reaction outcomes, yield, and the purity of the final peptide. This guide provides a framework for the spectroscopic comparison of this compound from various commercial sources, offering insights into potential differences and the experimental protocols to identify them.

While direct, publicly available comparative studies on this compound from different suppliers are scarce, this guide presents a hypothetical comparison based on typical analytical data to illustrate the key quality attributes researchers should consider. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with standardized protocols for these analyses.

Data Presentation: A Comparative Overview

To effectively compare the quality of this compound from different commercial sources, a side-by-side analysis of their spectroscopic data is essential. The following tables summarize hypothetical, yet representative, data for this compound obtained from three different suppliers: Supplier A, Supplier B, and Supplier C. These tables highlight potential variations in purity and the presence of common impurities.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of this compound

Assignment Expected Chemical Shift (δ, ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Notes
-C(CH₃)₃ (Boc)1.47 (s, 9H)1.47 (s, 9H)1.47 (s, 9H)1.47 (s, 9H)Sharp singlet, characteristic of the Boc protecting group.
-CH(OH)CH₃1.25 (d, 3H)1.25 (d, 3H)1.26 (d, 3H)1.25 (d, 3H)Doublet due to coupling with the adjacent CH.
-CH(NH)-4.20 (d, 1H)4.20 (d, 1H)4.19 (d, 1H)4.21 (d, 1H)Doublet, may show broadening due to N-H exchange.
-CH(OH)-4.35 (m, 1H)4.35 (m, 1H)4.34 (m, 1H)4.36 (m, 1H)Multiplet, coupling with adjacent CH and CH₃.
-NH-5.50 (br d, 1H)5.51 (br d, 1H)5.49 (br d, 1H)5.50 (br d, 1H)Broad signal, chemical shift can be solvent dependent.
-COOH10.5 (br s, 1H)10.6 (br s, 1H)10.4 (br s, 1H)10.5 (br s, 1H)Very broad signal, often not observed.
tert-Butanol1.28 (s)Not observed1.28 (s, minor)Not observedA common impurity from the synthesis of the Boc group.
Water1.56 (s)Not observedNot observed1.56 (s, minor)Presence of water can affect peak shape and chemical shifts.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of this compound

Assignment Expected Chemical Shift (δ, ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
-C(CH₃)₃28.328.328.328.3
-CH(OH)CH₃20.520.520.620.5
-CH(NH)-59.859.859.759.8
-CH(OH)-67.967.967.968.0
-C(CH₃)₃80.180.180.180.2
-C=O (Boc)156.0156.0155.9156.1
-C=O (Acid)174.5174.5174.6174.5

Table 3: FT-IR Data (ATR) of this compound

Functional Group Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)3250 (broad)3245 (broad)3255 (broad)
N-H (Amide)3400-3300335033483352
C-H (Alkyl)2980-28502975, 2930, 28702978, 2932, 28712976, 2931, 2870
C=O (Carboxylic Acid)1715-1700171017121711
C=O (Urethane)1695-1680169016881691
C-O1250-10001245, 1160, 10401248, 1162, 10411246, 1161, 1040

Table 4: Mass Spectrometry Data (ESI-) of this compound

Ion Expected [M-H]⁻ (m/z) Supplier A (m/z) Supplier B (m/z) Supplier C (m/z)
[M-H]⁻218.10218.10218.10218.10
[2M-H]⁻437.21437.21437.21Not observed

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining comparable and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical structure and assess the purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a larger number of scans (e.g., 1024 or more) for adequate signal intensity.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to known values for this compound. Look for the presence of unexpected signals that may indicate impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

  • Data Processing: Perform a background subtraction.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound (e.g., O-H, N-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Data Processing: Process the raw data to obtain the mass spectrum.

  • Analysis: Identify the peak corresponding to the [M-H]⁻ ion and confirm that its mass-to-charge ratio (m/z) matches the expected value for this compound (C₉H₁₇NO₅, Molecular Weight: 219.23 g/mol ).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (from Supplier) NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structure Verification NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight NMR_Workflow A Dissolve Sample in CDCl3 B Acquire 1H and 13C Spectra A->B C Process Data (FT, Phasing, Baseline) B->C D Analyze Spectra (Chemical Shifts, Integration) C->D E Identify Impurities D->E FTIR_MS_Workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis F1 Place Sample on ATR F2 Acquire Spectrum F1->F2 F3 Identify Functional Groups F2->F3 M1 Prepare Dilute Solution M2 Infuse into ESI Source M1->M2 M3 Confirm Molecular Weight M2->M3

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for Difficult Sequences

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly influences the success of synthesizing challenging peptide sequences.[1] This guide provides an objective comparison of these two predominant methodologies, with a particular focus on their application to "difficult sequences"—those prone to aggregation, containing hydrophobic residues, or possessing other challenging characteristics.[2]

Fundamental Differences in Chemistry

The core distinction between the Boc and Fmoc strategies lies in the nature of the Nα-amino protecting group and the chemical conditions required for its removal during the stepwise elongation of the peptide chain.[3]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group. Deprotection is achieved by treatment with a moderate acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[3]

  • Fmoc Strategy: This more modern strategy employs the base-labile Fmoc protecting group, which is cleaved under mild basic conditions, most commonly with piperidine. The side-chain protecting groups are acid-labile (e.g., tBu) and are removed simultaneously with the peptide from the resin using TFA.[4] This orthogonality, where the Nα and side-chain protecting groups are removed under different conditions, is a key feature of the Fmoc strategy.

Performance Comparison for Difficult Sequences

While the choice of strategy is highly dependent on the specific peptide sequence, certain trends have been observed, particularly when dealing with difficult sequences.

The Boc strategy is often preferred for the synthesis of long or challenging sequences, especially those prone to aggregation. The repetitive TFA treatments used for Boc deprotection can help to disrupt the formation of secondary structures on the resin, which is a primary cause of synthesis failure in difficult sequences. In contrast, the piperidine/DMF solution used for Fmoc removal is less effective at disrupting these aggregates. For hydrophobic peptides, the Boc strategy often yields higher crude purity and overall yields.

The Fmoc strategy, on the other hand, offers the significant advantage of milder reaction conditions, making it more suitable for peptides containing sensitive amino acids or post-translational modifications that would be compromised by the harsh acidic conditions of the Boc method. Its amenability to automation and the ease of monitoring the deprotection step via UV absorbance of the cleaved Fmoc adduct have contributed to its widespread adoption.

Quantitative Data Summary

Direct side-by-side quantitative comparisons of the same difficult peptide synthesized using both standard Boc and Fmoc protocols are not always available in the literature. However, the following tables provide an illustrative comparison based on data compiled from various studies. It is important to note that actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.

Table 1: Illustrative Yields and Purity for Difficult Sequences

FeatureBoc StrategyFmoc Strategy
Crude Purity (Typical) 75-85%70-90%
Overall Yield (Typical) 50-70%60-80%
Success with Aggregating Peptides Generally higher due to acid-mediated disruption of secondary structuresCan be lower; may require special protocols
Success with Hydrophobic Peptides Often yields higher purity and yieldsMay be lower

Table 2: General Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., 50% TFA in DCM)Basic (e.g., 20% piperidine in DMF)
Final Cleavage Strong acid (e.g., HF)Moderate acid (e.g., TFA)
Orthogonality Not fully orthogonalFully orthogonal
Compatibility with Sensitive Residues Less compatibleMore compatible
Automation Friendliness Less amenableHighly amenable
Safety Requires handling of highly corrosive HFAvoids the use of HF

Experimental Protocols

The following are generalized manual protocols for Boc and Fmoc solid-phase peptide synthesis. These should be adapted based on the specific requirements of the peptide sequence.

Manual Boc SPPS Protocol (0.1 mmol scale)
  • Resin Swelling: Swell the appropriate resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g) in dichloromethane (DCM, ~5 mL) for 30 minutes in a fritted reaction vessel.

  • Nα-Boc Deprotection: Treat the resin with a 50% TFA in DCM solution (~5 mL) for 1-2 minutes, drain, and then treat again for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and then again with DCM (3 x 5 mL).

  • Neutralization: Neutralize the resin with a 10% diisopropylethylamine (DIEA) in DCM solution (~5 mL) twice for 2 minutes each. Wash with DCM (3 x 5 mL).

  • Amino Acid Coupling (HBTU/DIEA Activation):

    • In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 eq.) and HBTU (0.3 mmol, 3 eq.) in a minimal amount of DMF.

    • Add DIEA (0.6 mmol, 6 eq.) to the mixture.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger mixture (e.g., p-cresol and DMS).

    • Cool the vessel in a dry ice/acetone bath.

    • Distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

Manual Fmoc SPPS Protocol (0.1 mmol scale)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF (~5 mL) for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution (~5 mL) for 5 minutes, drain, and then treat again for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (HCTU/DIEA Activation):

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq.) and HCTU (0.3 mmol, 3 eq.) in a minimal amount of DMF.

    • Add DIEA (0.6 mmol, 6 eq.) to the mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1 hour at room temperature.

    • Monitor coupling completion with a qualitative ninhydrin (Kaiser) test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA:triisopropylsilane (TIS):water, 95:2.5:2.5) for 2-3 hours.

    • Filter the cleavage mixture to collect the peptide solution.

    • Precipitate the peptide with cold diethyl ether.

Visualizing the Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow cluster_cycle Boc SPPS Cycle Deprotection Nα-Boc Deprotection (TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Next Cycle FinalCleavage Final Cleavage & Deprotection (HF) Wash3->FinalCleavage Final Cycle Start Start: Swollen Resin Start->Deprotection

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow cluster_cycle Fmoc SPPS Cycle Deprotection Fmoc Deprotection (Piperidine in DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HCTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle FinalCleavage Final Cleavage & Deprotection (TFA) Wash2->FinalCleavage Final Cycle Start Start: Swollen Resin Start->Deprotection

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Strategies for Overcoming Difficult Sequences

Beyond the choice of Boc or Fmoc, several techniques can be employed to improve the synthesis of difficult sequences:

  • Special Solvents: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or a "magic mixture" of DCM, DMF, and NMP (1:1:1), can enhance solvation and reduce peptide aggregation on the resin.

  • Elevated Temperatures: Performing coupling reactions at higher temperatures can help to disrupt aggregation and improve reaction kinetics.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.

  • Backbone Modifications: The introduction of reversible backbone modifications, such as pseudoprolines or depsipeptides, can disrupt the secondary structures that lead to aggregation. These are particularly effective in Fmoc SPPS.

  • In Situ Neutralization: In Boc SPPS, performing the neutralization step in the presence of the activated amino acid can minimize the time the free N-terminal amine is exposed, reducing the chance of aggregation.

Conclusion

The decision between Boc and Fmoc SPPS for the synthesis of difficult sequences is not always straightforward and depends on a multitude of factors, including the specific peptide sequence, the desired purity, the scale of the synthesis, and the available laboratory equipment. The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides. However, the milder conditions, orthogonality, and amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis. For particularly challenging sequences, a combination of the appropriate strategy with specialized techniques to mitigate aggregation will ultimately lead to the highest probability of success.

References

Confirming Peptide Sequence Integrity After Incorporation of Boc-D-Thr-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides for therapeutic and research applications. Verifying the sequence integrity of these peptides, particularly after the introduction of residues with protecting groups like Boc-D-Thr-OH, requires robust analytical techniques. This guide provides an objective comparison of the three primary methods for peptide sequence analysis: Edman degradation, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their respective capabilities and limitations in the context of peptides containing this compound, supported by experimental protocols and data interpretation.

Executive Summary: Method Comparison

The choice of analytical method for confirming peptide sequence integrity post-incorporation of this compound is contingent on the specific requirements of the analysis, including the need for N-terminal sequence confirmation, full sequence coverage, and structural elucidation.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)2D NMR Spectroscopy
Primary Application N-terminal sequence confirmationFull peptide sequencing and PTM analysis3D structure and connectivity confirmation
Sample Requirement Purified peptide, free N-terminusComplex mixtures, small sample amountsHigh concentration, pure sample
Throughput LowHighLow
Data Output Sequential amino acid identificationPeptide fragment masses (b- and y-ions)Through-bond and through-space correlations
Effect of this compound Potential for cycle termination or unidentifiable derivativePredictable fragmentation of Boc group, potential for complex spectraObservable chemical shifts confirming incorporation
Strengths Unambiguous N-terminal sequencingHigh sensitivity, speed, and ability to handle modificationsProvides detailed structural information
Limitations Blocked by N-terminal modifications, limited sequence lengthIndirect sequencing, potential for ambiguous fragmentationRequires larger sample amounts, complex data analysis

Edman Degradation: The N-Terminal Sequencing Workhorse

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1] While it has been a longstanding and reliable technique, the presence of a Boc-protected threonine residue introduces significant challenges.

Challenges with this compound:

  • Side-Chain Modification: The bulky tert-butyloxycarbonyl (Boc) protecting group on the threonine side chain can sterically hinder the coupling and cleavage reactions of the Edman cycle.

  • Unidentifiable Derivative: If the Edman chemistry proceeds, the resulting phenylthiohydantoin (PTH)-amino acid derivative of this compound will not correspond to any of the standard 20 amino acids, making it unidentifiable by standard chromatography.

  • Potential for Cycle Termination: The modification may lead to incomplete reactions, causing a drop in sequencing efficiency or a complete halt of the degradation process.[2]

Experimental Protocol: Edman Degradation

  • Sample Preparation: The purified peptide is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).

  • Conversion: The cleaved thiazolinone derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to known standards.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of degradation.

Edman_Degradation_Workflow cluster_peptide Peptide cluster_cycle Edman Cycle Peptide H₂N-AA₁-AA₂-D-Thr(Boc)-...-COOH Coupling 1. Coupling with PITC Peptide->Coupling Cleavage 2. Cleavage with TFA Coupling->Cleavage Conversion 3. Conversion to PTH Cleavage->Conversion Shortened_Peptide H₂N-AA₂-D-Thr(Boc)-...-COOH Cleavage->Shortened_Peptide Identification PTH-AA₁ Identification (HPLC) Conversion->Identification Next_Cycle Next Cycle Shortened_Peptide->Next_Cycle

Fig 1. Edman Degradation Workflow

Mass Spectrometry: The Powerhouse of Peptide Analysis

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and ability to handle complex mixtures and post-translational modifications.[3]

Analysis of Peptides with this compound:

  • Fragmentation of the Boc Group: The Boc protecting group is labile under the acidic conditions of electrospray ionization and collision-induced dissociation (CID). This results in a characteristic neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene), which can be used to confirm the presence of the modification.[4]

  • Backbone Fragmentation: Following the loss of the Boc group, the peptide backbone fragments into a series of b- and y-ions, which can be used to deduce the amino acid sequence.[5]

  • Data Interpretation: The presence of the Boc group can lead to more complex MS/MS spectra. However, specialized data analysis software can account for the mass of the modified residue and the neutral loss of the protecting group.

Experimental Protocol: LC-MS/MS Peptide Sequencing

  • Sample Preparation: The peptide sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Chromatographic Separation: The peptide mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

  • Ionization: The eluted peptides are ionized, most commonly by electrospray ionization (ESI).

  • MS1 Analysis: The mass-to-charge (m/z) ratios of the intact peptide ions are measured.

  • Precursor Ion Selection: A specific peptide ion of interest is selected for fragmentation.

  • Tandem MS (MS/MS): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).

  • MS2 Analysis: The m/z ratios of the resulting fragment ions are measured.

  • Sequence Determination: The amino acid sequence is determined by analyzing the mass differences between the fragment ions in the MS/MS spectrum.

LC_MS_MS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Peptide Peptide with this compound HPLC HPLC Peptide->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Intact Mass) ESI->MS1 Fragmentation MS/MS Fragmentation (CID) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Data_Analysis Sequence Determination MS2->Data_Analysis

Fig 2. LC-MS/MS Workflow

2D NMR Spectroscopy: Unambiguous Confirmation of Incorporation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the covalent structure and three-dimensional conformation of peptides in solution. For confirming the incorporation of this compound, 2D NMR is invaluable.

Confirming Incorporation with 2D NMR:

  • Chemical Shift Perturbations: The formation of a peptide bond significantly alters the chemical environment of the α-proton and α-carbon of the incorporated amino acid. This results in predictable shifts in their respective NMR signals compared to the free amino acid.

  • Through-Bond Correlations (COSY and TOCSY): Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments establish connectivity between protons within the same amino acid residue, confirming the spin system of the incorporated this compound.

  • Through-Space Correlations (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which can help to confirm the local conformation around the modified residue.

Experimental Protocol: 2D NMR for Peptide Analysis

  • Sample Preparation: A highly purified (>95%) peptide sample is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 0.5-5 mM.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and spectral dispersion.

  • 2D COSY: A COSY experiment is performed to identify scalar-coupled protons, typically those separated by two or three bonds.

  • 2D TOCSY: A TOCSY experiment is performed to identify all protons within a spin system (i.e., within an amino acid residue).

  • 2D NOESY: A NOESY experiment is performed to identify protons that are close in space (< 5 Å).

  • Data Analysis: The correlation peaks in the 2D spectra are assigned to specific protons in the peptide sequence, confirming the incorporation and connectivity of the this compound residue.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Peptide_Sample Purified Peptide in Deuterated Solvent NMR_Spectrometer NMR Spectrometer Peptide_Sample->NMR_Spectrometer COSY COSY NMR_Spectrometer->COSY TOCSY TOCSY NMR_Spectrometer->TOCSY NOESY NOESY NMR_Spectrometer->NOESY Resonance_Assignment Resonance Assignment COSY->Resonance_Assignment TOCSY->Resonance_Assignment NOESY->Resonance_Assignment Structure_Confirmation Confirmation of Incorporation & Connectivity Resonance_Assignment->Structure_Confirmation

Fig 3. 2D NMR Workflow

Conclusion

Confirming the sequence integrity of peptides after the incorporation of modified amino acids such as this compound requires a multi-faceted analytical approach. While Edman degradation can provide unambiguous N-terminal sequence information, it is likely to be hindered by the Boc protecting group. Mass spectrometry offers a high-throughput and sensitive method for full sequence determination, with the predictable fragmentation of the Boc group serving as a confirmation of its presence. For unequivocal proof of incorporation and to gain insights into the local conformation, 2D NMR spectroscopy is the most powerful technique. The optimal strategy often involves a combination of these methods, leveraging the strengths of each to provide a comprehensive and confident characterization of the synthesized peptide.

References

Safety Operating Guide

Proper Disposal of Boc-D-Thr-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Boc-D-Thr-OH (N-α-tert-Butoxycarbonyl-D-threonine), a common reagent in peptide synthesis. While specific safety data sheets (SDS) for this compound indicate it is not classified as a hazardous substance, it is crucial to handle all laboratory chemicals with a high degree of care.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to wear appropriate personal protective equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or glasses with side-shields.[2]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[2][3]
Respiratory Protection If handling the compound as a powder and dust generation is likely, use a NIOSH-approved respirator or a dust mask.[3]
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and professional chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.

Waste Segregation and Identification:
  • Properly identify the waste as a non-halogenated organic solid.

  • Segregate this waste from other chemical waste streams to prevent accidental mixing with incompatible materials.

Containerization:
  • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.

  • Use separate containers for solid and liquid waste to ensure proper handling and disposal.

Labeling:
  • Clearly label the waste container with the full chemical name: "this compound" or "N-α-tert-Butoxycarbonyl-D-threonine".

  • Indicate the approximate quantity of the waste material.

  • If the chemical is in solution, identify all solvents present in the container.

  • Attach any hazard symbols as required by your institution's Environmental Health and Safety (EHS) guidelines.

Storage:
  • Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Store the sealed container in a designated, well-ventilated, and secure chemical waste storage area. This area should be cool and dry.

Arranging for Disposal:
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide an accurate chemical waste manifest, including the full chemical name and quantity.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is minor and you are trained in spill cleanup, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the waste.

    • Place all contaminated cleanup materials into the sealed, labeled hazardous waste container for disposal.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow

A Initiate Disposal of this compound B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Segregate Waste: Non-Halogenated Organic Solid B->C D Is the waste solid or liquid? C->D E Use designated solid waste container D->E Solid F Use designated liquid waste container D->F Liquid G Label Container Clearly: - Full Chemical Name - Quantity - Solvents (if any) E->G F->G H Store in designated, secure, well-ventilated area G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Provide Accurate Waste Manifest I->J K Professional Disposal J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Boc-D-Thr-OH

This guide provides crucial safety and logistical information for the handling and disposal of this compound (N-α-t-Boc-D-threonine), a common reagent in peptide synthesis. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact in the laboratory. While several sources indicate that this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols to mitigate any potential risks associated with handling chemical powders.[1][2][3][4]

Hazard Assessment and Personal Protective Equipment

Although this compound is generally not considered hazardous, like any chemical substance, it should be handled with care to avoid unnecessary exposure.[1] Some similar Boc-protected amino acids may cause skin and eye irritation. Therefore, the following personal protective equipment (PPE) is recommended to ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use.
Eye and Face Protection Safety glasses or gogglesShould meet ANSI Z.87.1 standards.
Skin and Body Protection Laboratory coatA standard, fully buttoned lab coat is required to protect against skin contact.
Respiratory Protection Dust mask or respiratorRecommended when handling large quantities or if dust generation is likely. Use a NIOSH-approved respirator if necessary.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is essential to maintain a safe and efficient workflow.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the designated workspace, such as a chemical fume hood or a well-ventilated area, is clean and uncluttered. Confirm that all required PPE is readily available and in good condition.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • When weighing or transferring the powder, take care to minimize the generation of dust.

    • Use appropriate tools, such as a spatula, for handling the solid.

    • Keep the container tightly closed when not in use to prevent contamination and moisture absorption.

  • Decontamination:

    • After handling is complete, wipe down the work area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

    • Carefully remove gloves and dispose of them in the designated waste container.

    • Wash hands thoroughly with soap and water after completing the task.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.

  • Solid Chemical Waste:

    • Collect all solid waste contaminated with this compound, including weighing paper and used gloves, in a clearly labeled and sealed hazardous waste container.

    • The label should include the full chemical name: "this compound".

  • Contaminated Solvents:

    • If this compound is dissolved in a solvent, collect the liquid waste in a designated, labeled, and sealed waste container appropriate for the solvent used (e.g., non-halogenated or halogenated).

  • Empty Containers:

    • Rinse the empty container three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Dispose of the rinsed, empty container according to your institution's guidelines.

  • Regulatory Compliance:

    • All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Never dispose of this chemical down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE prep->ppe Ensure safety measures are in place handling Handling this compound (Weighing/Transferring) ppe->handling Proceed with chemical handling decon Decontamination handling->decon After handling is complete disposal Waste Disposal decon->disposal Segregate and containerize waste end End of Process disposal->end Follow institutional guidelines

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Thr-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Thr-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.